B1576617 ETD151

ETD151

Cat. No.: B1576617
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

ETD151 is a useful research compound. . The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

bioactivity

Antifungal

sequence

DKLIGSCVWGAVNYTSNCRAECKRRGYKGGHCGSFANVNCWCET

Origin of Product

United States

Foundational & Exploratory

Unraveling the Multifaceted Mechanism of Action of ETD151: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

ORLÉANS, France – A comprehensive understanding of the antifungal peptide ETD151's mechanism of action reveals a targeted interaction with fungal cell membranes and subsequent disruption of multiple essential cellular pathways. This in-depth guide, intended for researchers, scientists, and drug development professionals, consolidates the current knowledge on this compound, presenting its molecular interactions, cellular effects, and the experimental basis for these findings.

This compound, a synthetic peptide optimized from an insect defensin (B1577277), exhibits potent antifungal activity against a range of pathogenic fungi, including multidrug-resistant strains.[1][2][3] Its efficacy stems from a primary interaction with a specific class of lipids present in fungal membranes, leading to a cascade of events that ultimately result in fungal cell death.

Core Mechanism: Targeting Fungal Glucosylceramides

The cornerstone of this compound's mechanism of action is its direct and selective binding to glucosylceramides (GlcCer), a class of glycosphingolipids (GSLs) that are important components of fungal cell membranes.[1][2][4][5] This interaction is a critical prerequisite for its antifungal effect.[6][7] The specificity for fungal GlcCer contributes to the peptide's selective toxicity towards fungi, as these lipids are structurally distinct from those found in mammalian cells.[6] The presence of a C9-methyl group in the sphingoid base of fungal GlcCer has been identified as a key factor that enhances the binding affinity of this compound.[6]

Upon binding to GlcCer, this compound preferentially localizes at the surface of the fungal cell.[1][2][4][5][8] This localization is a crucial step that precedes the induction of various toxic effects. While the peptide remains predominantly outside the cell, its interaction with the membrane leads to significant consequences for the fungus.[6][8]

The proposed signaling pathway and mechanism of action are depicted below:

ETD151_Mechanism cluster_extracellular Extracellular Space cluster_membrane Fungal Cell Membrane cluster_intracellular Intracellular Space This compound This compound GlcCer Glucosylceramide (GlcCer) This compound->GlcCer Binds to Disruption Pathway Disruption This compound->Disruption Triggers Membrane Membrane Permeabilization GlcCer->Membrane Induces Spliceosome Spliceosome Ribosome Ribosome ER_Processing Protein Processing (ER) Endocytosis Endocytosis MAPK MAPK Signaling OxPhos Oxidative Phosphorylation Disruption->Spliceosome Disruption->Ribosome Disruption->ER_Processing Disruption->Endocytosis Disruption->MAPK Disruption->OxPhos

Fig. 1: Proposed mechanism of action of this compound.

Multifaceted Cellular Disruption

Following its interaction with the cell membrane, this compound induces a multifaceted toxic response. One of the observed effects is membrane permeabilization, which disrupts the integrity of the fungal cell membrane.[6][8] However, this is not the sole mechanism of its antifungal activity.

A significant aspect of this compound's action is the disruption of multiple intracellular pathways. Proteomic studies on the phytopathogenic fungus Botrytis cinerea have revealed that treatment with this compound leads to the modulation of hundreds of proteins.[7][9] These proteins are involved in at least six critical cellular pathways:

  • Spliceosome: Essential for pre-mRNA splicing.

  • Ribosome: The site of protein synthesis.

  • Protein processing in the endoplasmic reticulum: Crucial for proper protein folding and modification.

  • Endocytosis: The process of internalizing substances from the external environment.

  • MAPK signaling pathway: A key pathway for signal transduction in response to external stimuli.

  • Oxidative phosphorylation: The primary mechanism for ATP production.[6][9]

The disruption of these fundamental processes collectively contributes to the potent antifungal effect of this compound.

Quantitative Analysis of this compound Activity

The interaction of this compound with its target and its resulting biological activity have been quantified through various experimental approaches.

ParameterOrganism/SystemValueMethodReference
IC50 Novosphingobium capsulatum~75 µMResazurin cell viability assay[1][3][4][5][8]
Dissociation Constant (Kd) Liposomes containing GlcCer from B. cinereaµM rangeMicroscale Thermophoresis (MST)[4][5][6][8]
Hyphal Growth Reduction Aspergillus fumigatus89%In vitro cell-free assay[10]
Metabolic Activity Reduction Aspergillus fumigatus70%In vitro cell-free assay[10]

Detailed Experimental Protocols

The elucidation of this compound's mechanism of action has been supported by a range of sophisticated experimental techniques.

Microscale Thermophoresis (MST)

This technique was employed to quantify the binding affinity between this compound and GlcCer.

  • Objective: To determine the dissociation constant (Kd) of the this compound-GlcCer interaction.

  • Methodology:

    • This compound is fluorescently labeled (e.g., with Atto647).

    • A constant concentration of labeled this compound is incubated with a serial dilution of large unilamellar vesicles (LUVs) containing purified GlcCer from B. cinerea.

    • The samples are loaded into capillaries and subjected to a microscopic temperature gradient.

    • The movement of the fluorescently labeled this compound along this gradient is monitored. Changes in this thermophoretic movement upon binding to the liposomes are used to calculate the Kd.[6]

The experimental workflow for MST is illustrated below:

MST_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Labeling Fluorescently label this compound Incubation Incubate labeled this compound with liposome (B1194612) dilutions Labeling->Incubation Liposomes Prepare GlcCer-containing liposomes Liposomes->Incubation Loading Load samples into capillaries Incubation->Loading MST_Run Apply temperature gradient and monitor fluorescence Loading->MST_Run Kd_Calc Calculate Dissociation Constant (Kd) MST_Run->Kd_Calc

References

ETD151 Peptide: A Technical Guide to Structure, Function, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

ETD151 is a promising antifungal peptide derived from the butterfly defensin, heliomicin. This 44-amino acid, cationic, disulfide-rich peptide demonstrates potent activity against a broad spectrum of fungal pathogens, including clinically relevant species such as Candida albicans, Aspergillus fumigatus, and Cryptococcus neoformans. Its unique mechanism of action, targeting glucosylceramides in the fungal membrane, presents a novel strategy to combat the growing challenge of antifungal resistance. This technical guide provides a comprehensive overview of the structure, function, and experimental investigation of this compound, offering valuable insights for researchers and professionals in the field of drug development.

Molecular Structure

This compound is a meticulously engineered analog of the naturally occurring insect defensin, heliomicin. It is a 44-residue peptide characterized by a cysteine-stabilized α-helix/β-sheet (CSαβ) motif, a common feature among many antimicrobial peptides that confers significant stability.[1] The primary structure of this compound is presented below.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Amino Acid Sequence DKLIGSCVWGAVNYTSNCRAECKRRGYKGGHCGSFANVNCWCET[2]
Number of Residues 44[1][3][4]
Molecular Weight ~4.8 kDa[1]
Isoelectric Point (pI) 8.2[1]
Hydrophobic Residues 32%[1]
Disulfide Bridges C7-C32, C18-C40, C22-C42[1]
Structural Motif Cysteine-Stabilized α-helix/β-sheet (CSαβ)[1]

Antifungal Function and Mechanism of Action

This compound exhibits potent fungicidal activity against a wide range of filamentous fungi and yeasts. Its primary mechanism of action involves a direct interaction with glucosylceramides (GlcCer), essential sphingolipids present in the cell membranes of most fungi.[1][3][4] This interaction is crucial for its antifungal efficacy.

The proposed mechanism unfolds as follows:

  • Binding to Glucosylceramides (GlcCer): this compound selectively recognizes and binds to GlcCer on the fungal cell surface.[1][3][4] This binding is a critical first step and is a key determinant of its specificity for fungal cells, as GlcCer are generally absent in prokaryotic cells.[3][4]

  • Membrane Localization: Following binding, this compound preferentially localizes at the fungal membrane.[1][3][4]

  • Multifaceted Disruption: This localization triggers a cascade of detrimental effects, leading to a multifaceted mechanism of action.[1][3][4] While the precise downstream events are still under investigation, proteomic studies on Botrytis cinerea have revealed that this compound treatment significantly disrupts several key cellular pathways.

Affected Signaling Pathways

Proteomic analysis of Botrytis cinerea treated with this compound has identified the modulation of proteins involved in at least six major pathways:

  • Spliceosome

  • Ribosome

  • Protein processing in the endoplasmic reticulum

  • Endocytosis

  • MAPK signaling pathway

  • Oxidative phosphorylation

ETD151_Mechanism_of_Action This compound This compound Peptide Membrane Membrane This compound->Membrane Binds to Glucosylceramides (GlcCer) Pathways Pathways Membrane->Pathways Triggers Disruption CellDeath CellDeath Pathways->CellDeath Leads to

Antifungal Activity

The antifungal efficacy of this compound has been quantified against various fungal species. The Minimum Inhibitory Concentration (MIC) and half-maximal inhibitory concentration (IC50) values are summarized below.

Table 2: Antifungal Activity of this compound against Various Fungal Pathogens

Fungal SpeciesStrainMIC50 (µg/mL)IC50 (µM)Reference
Candida albicansIHEM 80603.125-[2]
Candida albicansNo. 2459620.4-[2]
Aspergillus fumigatusGASP47076.25-[2]
Cryptococcus neoformansA1.56-[2]
Fusarium solaniFFUS 85910.4-[2]
Scedosporium prolificansFSSP 85910.1 (MIC)-[2]
Novosphingobium capsulatum--~75[3][4]

Table 3: Binding Affinity of this compound

Binding PartnerMethodDissociation Constant (Kd)Reference
Liposomes containing GlcCer from B. cinereaMicroscale ThermophoresisµM range[1][3][4]

Experimental Protocols

This section provides an overview of the methodologies that can be employed to study the this compound peptide. These are generalized protocols and may require optimization for specific experimental conditions.

Peptide Synthesis and Purification

This compound can be produced through recombinant expression or solid-phase peptide synthesis.

Recombinant Expression in Pichia pastoris (Generalized Protocol):

  • Gene Synthesis and Cloning: Synthesize the DNA sequence encoding the 44-amino acid this compound peptide, optimized for P. pastoris codon usage. Clone the synthetic gene into a suitable P. pastoris expression vector (e.g., pPICZα A) to enable secretion of the peptide.

  • Transformation: Linearize the expression vector and transform it into a competent P. pastoris strain (e.g., X-33 or GS115) via electroporation.

  • Selection and Screening: Select for positive transformants on appropriate selection media. Screen individual colonies for this compound expression by inducing with methanol (B129727) in small-scale cultures.

  • Large-Scale Expression: Inoculate a selected high-expressing clone into Buffered Glycerol-complex Medium (BMGY) and grow until the culture reaches the logarithmic phase. Induce expression by transferring the cells to Buffered Methanol-complex Medium (BMMY) and continue cultivation, adding methanol at regular intervals.

  • Purification: Separate the culture supernatant containing the secreted this compound from the cells by centrifugation. Purify the peptide from the supernatant using methods such as reversed-phase high-performance liquid chromatography (RP-HPLC).

Solid-Phase Peptide Synthesis (SPPS) (Generalized Protocol):

  • Resin Preparation: Start with a suitable resin (e.g., Rink Amide resin) for C-terminal amide peptides.

  • Chain Assembly: Sequentially couple Fmoc-protected amino acids to the resin according to the this compound sequence. Each coupling cycle involves Fmoc deprotection, amino acid activation and coupling, and washing steps.

  • Cleavage and Deprotection: Once the full-length peptide is assembled, cleave it from the resin and remove the side-chain protecting groups using a cleavage cocktail (e.g., trifluoroacetic acid-based).

  • Purification: Precipitate the crude peptide in cold diethyl ether, then dissolve and purify it using RP-HPLC.

  • Characterization: Confirm the identity and purity of the synthesized this compound using mass spectrometry and analytical HPLC.

Peptide_Production_Workflow cluster_recombinant Recombinant Expression cluster_spps Solid-Phase Peptide Synthesis Gene_Synthesis Gene_Synthesis Transformation Transformation Screening Screening Large_Scale_Expression Large_Scale_Expression Recombinant_Purification Recombinant_Purification Characterization Characterization (Mass Spec, HPLC) Recombinant_Purification->Characterization Resin_Prep Resin_Prep Chain_Assembly Chain_Assembly Cleavage Cleavage SPPS_Purification SPPS_Purification SPPS_Purification->Characterization

Antifungal Susceptibility Testing

Broth Microdilution Method (Generalized Protocol based on CLSI/EUCAST guidelines):

  • Inoculum Preparation: Culture the fungal strain on an appropriate agar (B569324) medium. Prepare a standardized inoculum suspension in sterile saline or RPMI-1640 medium, adjusting the turbidity to match a 0.5 McFarland standard.

  • Peptide Dilution: Prepare a series of twofold dilutions of this compound in RPMI-1640 medium in a 96-well microtiter plate.

  • Inoculation: Inoculate each well with the fungal suspension. Include positive (no peptide) and negative (no inoculum) controls.

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 35°C) for 24-48 hours, depending on the fungal species.

  • MIC Determination: The MIC is the lowest concentration of this compound that causes a significant inhibition of visible growth compared to the positive control.

Microscale Thermophoresis (MST)

Binding Affinity Measurement (Generalized Protocol):

  • Liposome (B1194612) Preparation: Prepare small unilamellar vesicles (SUVs) composed of a base lipid (e.g., POPC) with and without the inclusion of a defined concentration of GlcCer.

  • Peptide Labeling: Label this compound with a fluorescent dye (e.g., RED-NHS) according to the manufacturer's instructions.

  • Serial Dilution: Prepare a serial dilution of the GlcCer-containing liposomes (the ligand).

  • Incubation: Mix a constant concentration of the fluorescently labeled this compound (the target) with each dilution of the liposomes and incubate to allow binding to reach equilibrium.

  • MST Measurement: Load the samples into MST capillaries and measure the thermophoretic movement using a Monolith NT.115 instrument or similar.

  • Data Analysis: Plot the change in thermophoresis against the logarithm of the ligand concentration and fit the data to a suitable binding model to determine the dissociation constant (Kd).

MST_Workflow Liposome_Prep Prepare GlcCer-containing and control liposomes Serial_Dilution Serially dilute liposomes Liposome_Prep->Serial_Dilution Peptide_Labeling Fluorescently label this compound Incubation Incubate labeled this compound with liposome dilutions Peptide_Labeling->Incubation Serial_Dilution->Incubation MST_Measurement Measure thermophoresis in MST instrument Incubation->MST_Measurement Data_Analysis Analyze data to determine Kd MST_Measurement->Data_Analysis

Fluorescence Microscopy

Localization of this compound on Fungal Cells (Generalized Protocol):

  • Fungal Culture: Grow the fungal cells (e.g., B. cinerea spores or mycelia) in a suitable liquid medium.

  • Peptide Labeling: Use a fluorescently labeled version of this compound (e.g., FITC-ETD151).

  • Incubation: Treat the fungal cells with the labeled this compound at a concentration around its MIC for a defined period.

  • Washing: Gently wash the cells with a suitable buffer (e.g., PBS) to remove unbound peptide.

  • Imaging: Mount the cells on a microscope slide and visualize using a confocal laser scanning microscope. Use appropriate excitation and emission wavelengths for the chosen fluorophore.

  • Analysis: Analyze the images to determine the subcellular localization of the peptide. Co-staining with membrane-specific dyes (e.g., FM4-64) can be used to confirm membrane association.

Proteomic Analysis

Impact on Fungal Proteome (Generalized Protocol for B. cinerea):

  • Fungal Culture and Treatment: Grow B. cinerea mycelia in a liquid culture. Treat the mycelia with this compound at a sub-lethal and a lethal concentration for a specified duration. Include an untreated control.

  • Protein Extraction: Harvest the mycelia, and extract total proteins using a suitable lysis buffer containing protease inhibitors.

  • Protein Digestion: Reduce, alkylate, and digest the proteins into peptides using trypsin.

  • LC-MS/MS Analysis: Analyze the peptide mixtures using liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Search the acquired MS/MS spectra against a B. cinerea protein database to identify and quantify the proteins. Perform statistical analysis to identify proteins that are significantly up- or down-regulated upon this compound treatment.

  • Pathway Analysis: Use bioinformatics tools (e.g., KEGG) to map the differentially expressed proteins to cellular pathways to elucidate the molecular impact of this compound.

Conclusion and Future Directions

This compound represents a significant advancement in the development of novel antifungal agents. Its well-defined structure, potent and broad-spectrum activity, and unique mechanism of action targeting fungal-specific lipids make it an attractive candidate for further preclinical and clinical development. The detailed experimental protocols provided in this guide offer a framework for researchers to further investigate the therapeutic potential of this compound and other related antimicrobial peptides. Future research should focus on optimizing its in vivo efficacy, understanding potential resistance mechanisms, and exploring its synergistic effects with existing antifungal drugs. These efforts will be crucial in translating the promise of this compound into a tangible solution for the global health threat of fungal infections.

References

ETD151 Antifungal Peptide: A Technical Whitepaper on its Origin, Synthesis, and Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

ETD151 is a promising synthetic antifungal peptide with potent activity against a broad spectrum of pathogenic fungi, including multi-drug resistant strains.[1][2] This document provides a comprehensive technical overview of this compound, detailing its origin as an optimized insect defensin (B1577277), its synthesis through recombinant expression systems, its molecular target, and its multifaceted mechanism of action. Quantitative data on its antifungal efficacy and detailed experimental protocols are presented to support further research and development efforts.

Origin and Molecular Characteristics

This compound is a 44-amino acid, cationic, disulfide-rich peptide that was developed by the former French biotechnology company EntoMed S.A.[1] It is an optimized analog of Heliomicin, a natural antifungal defensin isolated from the butterfly Heliothis virescens.[1][3] The optimization of Heliomicin to this compound involved three key amino acid substitutions: D17N, N19R, and G20A.[1] Another perspective on its development describes this compound as a mutant of ARD1, an antifungal peptide from the caterpillar Archeoprepona demophoon, which itself differs from Heliomicin by two residues.[3] These modifications were designed to enhance the peptide's cationic and hydrophobic properties, which are crucial for its antifungal activity.[3]

Molecular Profile of this compound:

  • Amino Acid Residues: 44[1][2]

  • Isoelectric Point (pI): 8.2[1]

  • Hydrophobic Residues: 32%[1]

  • Disulfide Bridges: C7-C32, C18-C40, C22-C42[1]

  • Structural Motif: Cysteine-stabilized α-helix β-sheet (CSαβ)[4]

Synthesis of this compound

This compound is produced as a synthetic or recombinant peptide. The primary method for its production involves expression in a yeast system, specifically Saccharomyces cerevisiae.[3][5]

Recombinant Peptide Expression Protocol

The synthesis of this compound and its analogs has been achieved through the following general steps:[3]

  • Gene Synthesis and Mutagenesis: A synthetic gene encoding the desired peptide sequence (e.g., ARD1 with the specific mutations for this compound) is created. Site-directed mutagenesis is performed on a suitable expression vector, such as the pSEA2 plasmid, to introduce the desired amino acid changes.

  • Vector Construction and Verification: The modified plasmid containing the this compound coding sequence is constructed. The accuracy of the inserted sequence is confirmed by DNA sequencing.

  • Yeast Transformation: The expression vector is transformed into Saccharomyces cerevisiae.

  • Peptide Expression and Purification: The transformed yeast is cultured to express the recombinant peptide. The peptide is then purified from the culture medium or cell lysate using standard chromatographic techniques.

Mechanism of Action: Targeting Fungal Glucosylceramides

The antifungal activity of this compound is critically dependent on the presence of glucosylceramides (GlcCer), a class of glycosphingolipids (GSLs), in the fungal cell membrane.[1][2][6]

Molecular Recognition and Binding

This compound directly binds to fungal GlcCer.[1][7] This interaction is specific, as the peptide shows significantly lower affinity for membranes lacking this lipid component. The dissociation constant (Kd) for the binding of this compound to liposomes containing GlcCer extracted from Botrytis cinerea has been determined to be in the micromolar range.[1][2][8] This binding is a prerequisite for the subsequent antifungal effects.

Cellular Localization and Downstream Effects

Following binding to GlcCer, this compound preferentially localizes to the surface of the fungal cell.[1][2][8] This interaction triggers a multifaceted mechanism of action that ultimately leads to fungal cell death. While initial hypotheses included membrane permeabilization, which does occur, a broader impact on cellular processes has been revealed through proteomic studies.[1][5]

A proteomic analysis of Botrytis cinerea treated with this compound revealed the disruption of proteins involved in at least six major molecular pathways:[5]

  • Spliceosome

  • Ribosome

  • Protein processing in the endoplasmic reticulum

  • Endocytosis

  • Mitogen-activated protein kinase (MAPK) signaling pathway

  • Oxidative phosphorylation

ETD151_Mechanism_of_Action cluster_membrane Within Fungal Membrane This compound This compound Peptide Binding Direct Binding This compound->Binding GlcCer Fungal Glucosylceramides (GlcCer) GlcCer->Binding FungalMembrane Fungal Cell Membrane Localization Surface Localization Binding->Localization Disruption Disruption of Cellular Pathways Localization->Disruption Permeabilization Membrane Permeabilization Localization->Permeabilization Pathways Spliceosome Ribosome ER Protein Processing Endocytosis MAPK Signaling Oxidative Phosphorylation Disruption->Pathways CellDeath Fungal Cell Death Disruption->CellDeath Permeabilization->CellDeath

Quantitative Antifungal Activity

This compound has demonstrated potent activity against a range of clinically and agriculturally important fungi.

Fungal SpeciesAssay TypeMetricResultReference
Aspergillus fumigatusIn vitro cell-free assayHyphal growth reduction89%[6]
Aspergillus fumigatusIn vitro cell-free assayMetabolic activity reduction70%[6]
Novosphingobium capsulatum (GSL-containing bacterium)Resazurin cell viability assayIC50~75 µM[2][8][9]
Botrytis cinerea GlcCer-containing liposomesMicroscale ThermophoresisKdµM range[1][2][8]

Key Experimental Protocols

Microscale Thermophoresis (MST) for Binding Affinity

This protocol was used to quantify the binding affinity between this compound and GlcCer-containing liposomes.[4]

  • Peptide Labeling: this compound is labeled with a fluorescent dye (e.g., Atto647 NHS-ester) according to the manufacturer's protocol.

  • Liposome (B1194612) Preparation: Liposomes are prepared with and without the inclusion of purified fungal GlcCer.

  • MST Measurement: A constant concentration of the fluorescently labeled this compound is incubated with a serial dilution of the liposome solutions.

  • Data Analysis: The change in thermophoresis of the labeled peptide upon binding to the liposomes is measured. The data is then fitted to a binding model to determine the dissociation constant (Kd).

MST_Workflow Labeling Label this compound with Fluorescent Dye Incubation Incubate labeled this compound with liposome dilutions Labeling->Incubation LiposomePrep Prepare GlcCer-containing and control liposomes LiposomePrep->Incubation MST Perform Microscale Thermophoresis Incubation->MST Analysis Analyze thermophoretic changes and calculate Kd MST->Analysis

Antifungal Susceptibility Testing

Standardized methods from the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST) are typically adapted to determine the minimum inhibitory concentration (MIC) of this compound against various fungal isolates.

Proteomic Analysis of Fungal Response
  • Fungal Culture and Treatment: Fungal cultures (e.g., B. cinerea) are grown to a specific developmental stage (e.g., mycelia). The cultures are then treated with this compound at a predetermined concentration (e.g., MIC).

  • Protein Extraction: Proteins are extracted from both treated and untreated fungal cells.

  • Proteomic Analysis: The extracted proteins are analyzed using techniques such as two-dimensional gel electrophoresis (2-DE) followed by mass spectrometry (e.g., MALDI-TOF/TOF) to identify proteins that are differentially expressed upon treatment with this compound.

  • Bioinformatic Analysis: The identified proteins are functionally categorized to elucidate the cellular pathways affected by the peptide.

Conclusion and Future Directions

This compound represents a significant advancement in the development of novel antifungal agents. Its unique origin as an optimized insect defensin and its specific targeting of fungal glucosylceramides provide a distinct mechanism of action compared to currently available antifungal drugs. The multifaceted disruption of essential cellular pathways suggests a lower propensity for the development of resistance. Further research should focus on optimizing its pharmacokinetic properties, evaluating its in vivo efficacy in relevant animal models of fungal infections, and exploring its potential for agricultural applications as a biofungicide. The detailed protocols and data presented herein provide a solid foundation for these future investigations.

References

ETD151: A Heliomicin Analogue with Enhanced Antifungal Potency — A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

ETD151, a synthetic analogue of the natural insect defensin (B1577277) heliomicin (B1576475), represents a significant advancement in the development of novel antifungal peptides. Engineered for enhanced efficacy, this compound exhibits potent activity against a broad spectrum of pathogenic fungi, including clinically relevant species such as Aspergillus and Candida. Its mechanism of action is multifaceted, primarily targeting glucosylceramides (GlcCer) within the fungal cell membrane, leading to membrane disruption and the activation of downstream signaling cascades, including the MAPK pathway, ultimately resulting in fungal cell death. This technical guide provides a comprehensive overview of this compound, including its structural relationship to heliomicin, comparative antifungal activity, detailed experimental protocols for its production and evaluation, and an exploration of its molecular mechanism of action.

Introduction

The rising incidence of invasive fungal infections, coupled with the emergence of antifungal resistance, underscores the urgent need for novel therapeutic agents. Antimicrobial peptides (AMPs) of natural origin, such as the insect defensin heliomicin, have emerged as promising candidates due to their broad-spectrum activity and unique mechanisms of action. This compound is a 44-amino acid, cysteine-rich peptide that was developed through the lead optimization of heliomicin.[1][2] This guide delves into the technical details of this compound, providing a resource for researchers engaged in the discovery and development of new antifungal drugs.

This compound and Heliomicin: A Comparative Overview

This compound was engineered from heliomicin to improve its antifungal properties. The amino acid sequences of both peptides are presented below, highlighting the substitutions that differentiate this compound from its parent molecule.

Table 1: Amino Acid Sequences of Heliomicin and this compound

PeptideSequence
HeliomicinDKLIGSCVWGAVNYTSD CN GECKRRGYKGGHCGSFANVNCWCET
This compoundDKLIGSCVWGAVNYTSN CR AECKRRGYKGGHCGSFANVNCWCET

Key amino acid substitutions in this compound are highlighted in bold.

Structure-Activity Relationship

The enhanced antifungal activity of this compound is attributed to key amino acid substitutions that alter its physicochemical properties. The replacement of aspartic acid (D) at position 17 with asparagine (N), asparagine (N) at position 19 with arginine (R), and glycine (B1666218) (G) at position 20 with alanine (B10760859) (A) results in a peptide with increased cationicity and optimized amphipathicity.[2] This enhanced positive charge is believed to facilitate stronger interactions with the negatively charged components of the fungal cell membrane, such as glucosylceramides.

Antifungal Activity

This compound demonstrates significantly improved in vitro activity against a range of fungal pathogens compared to heliomicin. The following table summarizes the Minimum Inhibitory Concentration (MIC) values for both peptides against several clinically important fungal species.

Table 2: Comparative In Vitro Antifungal Activity of this compound and Heliomicin (MIC in µM)

Fungal SpeciesThis compound (µM)Heliomicin (µM)
Candida albicans0.6 - 1.25 - 10
Aspergillus fumigatus1.2 - 2.510 - 20
Fusarium oxysporum2.5 - 5> 20
Scedosporium apiospermum2.5 - 5> 20
Cryptococcus neoformans1.2 - 2.55 - 10

Data compiled from published literature.[2][3] MIC values can vary depending on the specific strain and testing conditions.

Mechanism of Action

The primary molecular target of this compound is glucosylceramide (GlcCer), a key sphingolipid component of the fungal cell membrane.[4][5][6] The interaction of this compound with GlcCer initiates a cascade of events leading to fungal cell death.

This compound This compound GlcCer Glucosylceramide (GlcCer) in Fungal Membrane This compound->GlcCer Binding Membrane Membrane Permeabilization GlcCer->Membrane MAPK MAPK Signaling Pathway (e.g., Hog1) Membrane->MAPK ROS Reactive Oxygen Species (ROS) Production Membrane->ROS Apoptosis Apoptosis-like Cell Death MAPK->Apoptosis ROS->Apoptosis

This compound Mechanism of Action

A proteomic study on Botrytis cinerea treated with this compound revealed the modulation of over 300 proteins associated with at least six molecular pathways, including the spliceosome, ribosome, protein processing in the endoplasmic reticulum, endocytosis, the MAPK signaling pathway, and oxidative phosphorylation.[7]

Fungal MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is a crucial regulator of the fungal response to environmental stress. This compound-induced membrane stress is thought to activate the High Osmolarity Glycerol (HOG) pathway, a conserved MAPK cascade in fungi.

cluster_membrane Fungal Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound GlcCer GlcCer MembraneStress Membrane Stress MAPKKK MAPKKK (e.g., Ssk2/Ssk22, Ste11) MembraneStress->MAPKKK Activation MAPKK MAPKK (e.g., Pbs2) MAPKKK->MAPKK MAPK MAPK (Hog1) MAPKK->MAPK TranscriptionFactors Transcription Factors (e.g., Sko1, Hot1) MAPK->TranscriptionFactors GeneExpression Stress Response Gene Expression TranscriptionFactors->GeneExpression

Fungal HOG MAPK Pathway Activation

Experimental Protocols

Production of this compound

This compound is typically produced as a recombinant peptide in the yeast Saccharomyces cerevisiae.[6] While a detailed proprietary protocol is not publicly available, a general workflow for recombinant protein expression in yeast is outlined below. Alternatively, solid-phase peptide synthesis can be employed for smaller-scale production.

GeneSynth Gene Synthesis (Codon-optimized this compound sequence) Vector Cloning into Yeast Expression Vector (e.g., pYES2) GeneSynth->Vector Transformation Transformation of S. cerevisiae Vector->Transformation Selection Selection of Transformed Yeast Transformation->Selection Culture Large-scale Culture and Induction Selection->Culture Harvest Cell Harvest and Lysis Culture->Harvest Purification Purification (e.g., Affinity Chromatography) Harvest->Purification Analysis Analysis (SDS-PAGE, Mass Spec) Purification->Analysis

Recombinant this compound Production Workflow

A detailed, generalized protocol for recombinant protein expression in S. cerevisiae can be adapted from established methods.[8][9][10][11]

For the chemical synthesis of this compound, a peptide with multiple cysteine residues, a well-defined strategy for disulfide bond formation is crucial. Fmoc (9-fluorenylmethyloxycarbonyl) chemistry is commonly used.

Table 3: General Protocol for Fmoc-Based Solid-Phase Peptide Synthesis

StepReagents and Conditions
Resin Swelling Swell the resin (e.g., Rink Amide resin) in dimethylformamide (DMF).
Fmoc Deprotection Treat with 20% piperidine (B6355638) in DMF to remove the Fmoc protecting group.
Amino Acid Coupling Activate the Fmoc-protected amino acid with a coupling agent (e.g., HBTU/DIEA) and couple to the deprotected resin.
Washing Wash the resin with DMF to remove excess reagents.
Repeat Cycles Repeat deprotection and coupling steps for each amino acid in the sequence.
Cleavage Cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail (e.g., TFA/TIS/H2O).
Purification Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
Disulfide Bond Formation Oxidize the cysteine residues to form the correct disulfide bridges. This is a critical and often complex step for cysteine-rich peptides.[1][12][13][14]
Antifungal Susceptibility Testing

The in vitro antifungal activity of this compound is determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

Table 4: CLSI Broth Microdilution Protocol for Antifungal Susceptibility Testing

StepProcedure
Inoculum Preparation Prepare a standardized fungal inoculum suspension from a fresh culture.
Drug Dilution Prepare serial twofold dilutions of this compound in RPMI 1640 medium in a 96-well microtiter plate.
Inoculation Inoculate each well with the fungal suspension.
Incubation Incubate the plates at 35°C for 24-48 hours.
MIC Determination The MIC is the lowest concentration of the peptide that causes a significant inhibition of fungal growth compared to the growth control.

Conclusion

This compound represents a promising next-generation antifungal peptide with enhanced potency and a well-defined mechanism of action. Its ability to target a fundamental component of the fungal cell membrane, glucosylceramide, suggests a lower propensity for the development of resistance compared to conventional antifungals. The data and protocols presented in this technical guide provide a valuable resource for the scientific community to further explore the therapeutic potential of this compound and to advance the development of novel antifungal strategies. Further research into its in vivo efficacy, safety profile, and formulation will be critical for its translation into a clinical setting.

References

ETD151 Defensin: A Technical Guide to its Antifungal Spectrum and Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the antifungal properties of ETD151, a promising defensin (B1577277) peptide. It details its spectrum of activity against various fungal pathogens, outlines the experimental methodologies used to determine its efficacy, and illustrates its mechanism of action.

Antifungal Spectrum of this compound

This compound has demonstrated potent activity against a range of clinically and agriculturally significant fungal species. Its efficacy is primarily dictated by the presence of glucosylceramides (GlcCer) in the fungal cell membrane[1][2][3][4][5][6][7]. The following table summarizes the quantitative data on the antifungal activity of this compound, presenting the half-maximal inhibitory concentration (IC50) and minimum inhibitory concentration (MIC) values.

Fungal SpeciesPresence of GlcCerIC50 µM (µg/mL)MIC µM (µg/mL)
Aspergillus fumigatusYes1.3 (6.25)-
Candida albicansYes0.13 (0.65)0.65
Cryptococcus neoformansYes0.32 (1.56)-
Lomentospora prolificansYes0.02 (0.1)-
Fusarium solaniYes0.08 (0.4)-
Pichia pastorisYes0.13 (0.65)-
Botrytis cinereaYes0.59 (2.8)-
Saccharomyces cerevisiaeNoNo activity-
Pichia pastoris (Δgcs)No> 8.33 (> 40)> 40
Candida albicans (Δgcs)No> 8.33 (> 40)> 40

Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize the antifungal activity and mechanism of action of this compound.

Minimum Inhibitory Concentration (MIC) Assay

The MIC of this compound is determined using a broth microdilution method, adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.[1]

  • Fungal Inoculum Preparation: Fungal strains are cultured on an appropriate medium (e.g., Sabouraud Dextrose Agar) at a suitable temperature (e.g., 30-37°C)[1]. A suspension of fungal spores or cells is prepared in a sterile saline solution or growth medium, and the concentration is adjusted to a standard density (e.g., 1-5 x 10^5 CFU/mL) using a spectrophotometer or hemocytometer.

  • Peptide Dilution: A stock solution of this compound is serially diluted in a 96-well microtiter plate using a suitable broth medium (e.g., RPMI-1640). This creates a range of peptide concentrations to be tested.

  • Inoculation and Incubation: Each well containing the diluted peptide is inoculated with the fungal suspension. The final volume in each well is typically 200 µL. The microtiter plate is then incubated at an appropriate temperature (e.g., 35°C) for a specified period (e.g., 24-48 hours)[1].

  • MIC Determination: The MIC is defined as the lowest concentration of this compound that causes a significant inhibition of fungal growth. This can be determined visually as the first well with no visible turbidity or by measuring the optical density at a specific wavelength (e.g., 600 nm) using a microplate reader.

Proteomics Analysis of Fungal Response

To understand the molecular impact of this compound on fungal cells, a bottom-up proteomics approach is employed.

  • Fungal Culture and Treatment: Fungal mycelia or cells are grown in a suitable liquid medium to a specific growth phase. The culture is then treated with a sub-lethal concentration of this compound for a defined period.

  • Protein Extraction and Digestion: The fungal cells are harvested, and total proteins are extracted using a lysis buffer containing protease inhibitors. The protein concentration is determined, and the proteins are then digested into smaller peptides using a sequence-specific protease, such as trypsin.

  • Mass Spectrometry: The resulting peptide mixture is analyzed using high-performance liquid chromatography coupled to a mass spectrometer (LC-MS/MS). The peptides are separated by chromatography and then ionized and fragmented in the mass spectrometer to determine their amino acid sequence.

  • Data Analysis: The acquired mass spectrometry data is searched against a fungal protein database to identify and quantify the proteins present in the samples. Bioinformatic analysis is then used to identify proteins that are significantly up- or down-regulated in response to this compound treatment, providing insights into the affected cellular pathways. A proteomic study revealed that this compound disrupts proteins involved in at least six pathways: spliceosome, ribosome, protein processing in the endoplasmic reticulum, endocytosis, MAPK signaling pathway, and oxidative phosphorylation[8].

Microscale Thermophoresis (MST) for Binding Affinity

MST is used to quantify the binding affinity between this compound and its target, GlcCer.

  • Sample Preparation: One of the binding partners (e.g., this compound) is fluorescently labeled. A series of dilutions of the unlabeled binding partner (e.g., liposomes containing GlcCer) is prepared.

  • MST Measurement: The labeled molecule is mixed with the different concentrations of the unlabeled molecule and loaded into glass capillaries. The MST instrument uses an infrared laser to create a microscopic temperature gradient within the capillaries. The movement of the fluorescently labeled molecule along this temperature gradient (thermophoresis) is measured.

  • Data Analysis: The binding of the unlabeled molecule to the labeled molecule causes a change in the thermophoretic movement. By plotting the change in thermophoresis against the concentration of the unlabeled molecule, a binding curve is generated, from which the dissociation constant (Kd) can be calculated. The dissociation constant for this compound binding to liposomes containing GlcCer from B. cinerea was estimated to be in the µM range[1][6][7].

Fluorescence Microscopy for Localization

Fluorescence microscopy is employed to visualize the localization of this compound on fungal cells.

  • Labeling of this compound: The this compound peptide is conjugated to a fluorescent dye (e.g., FITC, Alexa Fluor).

  • Fungal Staining: Fungal cells or hyphae are incubated with the fluorescently labeled this compound for a specific period.

  • Imaging: The stained fungal cells are then observed using a confocal fluorescence microscope. The fluorescence signal from the labeled peptide reveals its location on or within the fungal cells. Studies have shown that this compound localizes preferentially at the surface of B. cinerea[1][3][6][9].

Mechanism of Action and Signaling Pathways

This compound exerts its antifungal activity through a multifaceted mechanism that begins with the recognition of GlcCer in the fungal cell membrane. This interaction leads to a cascade of downstream events, ultimately resulting in fungal cell death.

ETD151_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_membrane Fungal Cell Membrane This compound This compound Defensin GlcCer Glucosylceramides (GlcCer) This compound->GlcCer Binding Spliceosome Spliceosome GlcCer->Spliceosome Disruption Ribosome Ribosome GlcCer->Ribosome Disruption ER_Processing Protein Processing (Endoplasmic Reticulum) GlcCer->ER_Processing Disruption Endocytosis Endocytosis GlcCer->Endocytosis Disruption MAPK MAPK Signaling Pathway GlcCer->MAPK Disruption OxPhos Oxidative Phosphorylation GlcCer->OxPhos Disruption

Caption: Mechanism of action of this compound defensin.

The initial binding of this compound to GlcCer on the fungal cell surface is a critical step that triggers a series of intracellular disruptions, affecting essential cellular processes and leading to fungal cell death.

Experimental_Workflow cluster_antifungal_activity Antifungal Activity Assessment cluster_mechanism_of_action Mechanism of Action Elucidation MIC_Assay MIC Assay Data_Table Antifungal Spectrum Table MIC_Assay->Data_Table Pathway_Analysis Pathway Analysis Proteomics Proteomics Proteomics->Pathway_Analysis MST Microscale Thermophoresis Binding_Affinity Binding Affinity (Kd) MST->Binding_Affinity Fluorescence_Microscopy Fluorescence Microscopy Localization Cellular Localization Fluorescence_Microscopy->Localization

Caption: Experimental workflow for this compound characterization.

References

ETD151's Interaction with Fungal Glucosylceramides: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the interaction between the antifungal peptide ETD151 and fungal glucosylceramides (GlcCer). This compound, a 44-residue synthetic peptide optimized from butterfly defensins, demonstrates potent and broad-spectrum antifungal activity, positioning it as a promising candidate for novel therapeutic development.[1][2][3] This document outlines the core mechanism of action, presents key quantitative data, details relevant experimental methodologies, and visualizes the involved biological pathways and experimental workflows.

Core Mechanism of Action: Targeting Fungal Glucosylceramides

This compound exerts its antifungal effect through a multifaceted mechanism of action that is critically dependent on the presence of glucosylceramides in the fungal cell membrane.[1][2] These glycosphingolipids are essential for fungal growth and virulence, making them a prime target for novel antifungal agents.[4][5]

The interaction begins with the direct and selective binding of this compound to fungal GlcCer.[1][6] This binding is a crucial initial step that leads to a cascade of downstream effects. Studies have shown that the C9-methylation of the sphingoid base in fungal GlcCer plays a pivotal role in this molecular recognition, enhancing the binding affinity and subsequent antifungal activity.[4][5]

Upon binding, this compound preferentially localizes to the fungal cell surface, where it induces membrane disruption and permeabilization.[1][2][3][4][7][8] This leads to alterations in cell wall homeostasis and triggers a fungal stress response.[9] Beyond direct membrane damage, this compound modulates over 300 proteins involved in at least six key molecular pathways, including the spliceosome, ribosome, protein processing in the endoplasmic reticulum, endocytosis, the MAPK signaling pathway, and oxidative phosphorylation.[1][10] This broad impact on cellular processes underscores the multifaceted nature of its antifungal action.

The indispensability of GlcCer for this compound's activity is highlighted by experiments using fungal mutants lacking the gene for glucosylceramide synthase (GCS). These mutants exhibit resistance to the peptide, confirming that GlcCer is a primary molecular target.[1][8][11]

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the binding affinity and antifungal activity of this compound.

ParameterValueOrganism/SystemMethodReference
Binding Affinity (Kd) µM rangeLiposomes with B. cinerea GlcCerMicroscale Thermophoresis (MST)[1][2][3][12]
Inhibitory Activity (IC50) ~75 µMNovosphingobium capsulatumGrowth Inhibition Assay[1][2][3][7]
Hyphal Growth Reduction 89%Aspergillus fumigatusIn vitro assay[9][11]
Metabolic Activity Reduction 70%Aspergillus fumigatusResazurin-based assay[9][11]

Key Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings. The following sections describe the protocols for key experiments used to characterize the this compound-GlcCer interaction.

Fungal Growth Inhibition Assay

This assay quantifies the antifungal activity of this compound.

  • Inoculum Preparation: Fungal spores or cells are cultured on an appropriate medium (e.g., Sabouraud Dextrose Agar). A suspension of a defined concentration (e.g., 10^5 conidia/mL) is prepared in a suitable broth.[9]

  • Treatment: The fungal suspension is incubated with varying concentrations of this compound in a microplate format.

  • Incubation: Plates are incubated at an optimal temperature (e.g., 37°C) for a specified period (e.g., 15 hours).[9]

  • Quantification: Fungal growth can be assessed by measuring optical density or metabolic activity using indicators like resazurin. The half-maximal inhibitory concentration (IC50) is then calculated.

Microscale Thermophoresis (MST) for Binding Affinity

MST is employed to determine the binding affinity between this compound and GlcCer-containing liposomes.

  • Peptide Labeling: this compound is fluorescently labeled (e.g., with Atto647 NHS-ester) for detection.[1]

  • Liposome Preparation: Large unilamellar vesicles (LUVs) are prepared with a defined lipid composition, either with or without the inclusion of purified fungal GlcCer.

  • Sample Preparation: A constant concentration of labeled this compound is mixed with a serial dilution of the liposomes.

  • MST Measurement: The samples are loaded into capillaries, and the thermophoretic movement of the fluorescently labeled peptide is measured in response to a temperature gradient.

  • Data Analysis: Changes in thermophoresis are plotted against the ligand (liposome) concentration, and the dissociation constant (Kd) is determined by fitting the data to a binding curve.[1]

Liposome Pulldown Assay

This assay provides a qualitative or semi-quantitative measure of the interaction between this compound and GlcCer-containing liposomes.

  • Incubation: this compound is incubated with liposomes (with or without GlcCer) to allow for binding.

  • Centrifugation: The mixture is centrifuged to pellet the liposomes and any bound peptide.

  • Washing: The pellet is washed to remove any non-specifically bound peptide.

  • Analysis: The amounts of this compound in the supernatant (unbound) and the pellet (bound) are analyzed by SDS-PAGE and quantified by densitometry.[1]

Visualizations: Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key aspects of this compound's interaction with fungal glucosylceramides.

ETD151_Mechanism_of_Action cluster_fungal_cell Fungal Cell This compound This compound Peptide Binding Direct Binding & Preferential Localization This compound->Binding FungalCell Fungal Cell GlcCer Glucosylceramides (GlcCer) in Fungal Membrane GlcCer->Binding MembraneDisruption Membrane Disruption & Permeabilization Binding->MembraneDisruption PathwayModulation Modulation of Intracellular Pathways Binding->PathwayModulation FungalDeath Fungal Cell Death MembraneDisruption->FungalDeath PathwayModulation->FungalDeath

Caption: Overview of the this compound mechanism of action against fungal cells.

Signaling_Pathways_Affected_by_this compound ETD151_GlcCer This compound-GlcCer Interaction Spliceosome Spliceosome ETD151_GlcCer->Spliceosome Ribosome Ribosome ETD151_GlcCer->Ribosome ER_Processing Protein Processing in Endoplasmic Reticulum ETD151_GlcCer->ER_Processing Endocytosis Endocytosis ETD151_GlcCer->Endocytosis MAPK MAPK Signaling Pathway ETD151_GlcCer->MAPK OxPhos Oxidative Phosphorylation ETD151_GlcCer->OxPhos FungalResponse Altered Fungal Physiology Spliceosome->FungalResponse Ribosome->FungalResponse ER_Processing->FungalResponse Endocytosis->FungalResponse MAPK->FungalResponse OxPhos->FungalResponse

Caption: Intracellular signaling pathways in fungi affected by this compound.

MST_Experimental_Workflow Start Start Labeling Fluorescently Label this compound Start->Labeling LiposomePrep Prepare GlcCer-containing and Control Liposomes Start->LiposomePrep Mixing Mix Labeled this compound with Serial Dilutions of Liposomes Labeling->Mixing LiposomePrep->Mixing MST_Measurement Perform Microscale Thermophoresis Measurement Mixing->MST_Measurement DataAnalysis Analyze Thermophoresis Data and Determine Kd MST_Measurement->DataAnalysis End End DataAnalysis->End

Caption: Experimental workflow for determining binding affinity using MST.

References

The Journey of ETD151: From Butterfly Defense to a Promising Antifungal Agent

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide on the Discovery, Optimization, and Mechanism of Action of the Defensin-Derived Peptide ETD151

For Researchers, Scientists, and Drug Development Professionals

Introduction

Faced with the growing threat of antimicrobial resistance, the scientific community is in constant search of novel therapeutic agents. Nature, with its vast arsenal (B13267) of defense mechanisms, offers a promising source of inspiration. This guide delves into the discovery and optimization of this compound, a potent antifungal peptide derived from butterfly defensins. We will explore its journey from a naturally occurring insect immune protein to a rationally optimized drug lead, detailing its mechanism of action, key experimental evaluations, and the structure-activity relationships that govern its efficacy.

Discovery and Optimization of this compound

This compound is a 44-amino acid cationic, disulfide-rich peptide that was optimized from Heliomicin, a defensin (B1577277) naturally produced by the butterfly Heliothis virescens.[1] The optimization was carried out by the former French biotech company EntoMed S.A. with the goal of enhancing its antifungal potency.[2] This process involved a targeted mutagenesis strategy, building upon an intermediate analog, ARD1, which itself is more active than the parent Heliomicin against key human pathogens like Aspergillus fumigatus and Candida albicans.[3]

The optimization of Heliomicin to this compound involved three key amino acid substitutions: D17N, N19R, and G20A.[1] The rationale behind these modifications was to enhance the amphipathic character of the peptide, a key feature of many antimicrobial peptides that facilitates membrane interaction.[3] Specifically, the N19R mutation increases the overall positive charge (cationicity) of the peptide, which is crucial for the initial interaction with negatively charged components of fungal cell membranes.[3]

ETD151_Optimization_Pathway cluster_improvements Heliomicin Heliomicin (Butterfly Defensin) Mutations1 D17N / G20A Heliomicin->Mutations1 ARD1 ARD1 (Intermediate Analog) Mutations2 N19R ARD1->Mutations2 This compound This compound (Optimized Peptide) Mutations1->ARD1 Improvement1 Increased Potency Mutations2->this compound Improvement2 Enhanced Cationicity & Antifungal Activity

Caption: Optimization pathway of this compound from Heliomicin.

Quantitative Analysis of Antifungal Activity

This compound exhibits potent activity against a broad spectrum of fungal pathogens, including those of high clinical relevance. Its efficacy is particularly noted against species that possess glucosylceramides (GlcCer) in their cell membranes, which has been identified as its primary molecular target.[1] The minimum inhibitory concentration (MIC) and half-maximal inhibitory concentration (IC50) values for this compound against various microorganisms are summarized below.

MicroorganismPresence of GlcCerIC50 (µM)MIC (µM)Reference
Aspergillus fumigatusYes1.3-[4]
Candida albicansYes0.130.65[1][4]
Candida albicans (Δgcs mutant)No> 8.33> 40[1][4]
Cryptococcus neoformansYes0.32-[4]
Pichia pastorisYes0.130.65[1][4]
Pichia pastoris (Δgcs mutant)No> 8.33> 40[1][4]
Botrytis cinereaYes0.59-[4]
Novosphingobium capsulatumYes~75-[1][5]
Saccharomyces cerevisiaeNoNot Active-[4]

Mechanism of Action

The antifungal activity of this compound is multifaceted, initiated by the specific recognition and binding to glucosylceramides (GlcCer) within the fungal cell membrane.[1] This interaction is a critical determinant of its activity; fungi lacking GlcCer are resistant to this compound.[1] Upon binding to GlcCer, this compound preferentially localizes at the fungal cell surface, leading to membrane disruption and permeabilization.[1][2] Beyond direct membrane damage, a proteomic study on Botrytis cinerea revealed that this compound modulates over 300 proteins, impacting at least six critical molecular pathways: the spliceosome, ribosome, protein processing in the endoplasmic reticulum, endocytosis, the MAPK signaling pathway, and oxidative phosphorylation.[2][6]

ETD151_Mechanism_of_Action cluster_pathways Affected Pathways This compound This compound Peptide Binding Specific Binding This compound->Binding GlcCer Glucosylceramides (GlcCer) in Fungal Membrane GlcCer->Binding Localization Localization at Cell Surface Binding->Localization MembraneDisruption Membrane Permeabilization & Disruption Localization->MembraneDisruption PathwayModulation Modulation of Intracellular Pathways Localization->PathwayModulation FungalCellDeath Fungal Cell Death MembraneDisruption->FungalCellDeath PathwayModulation->FungalCellDeath Spliceosome Spliceosome PathwayModulation->Spliceosome Ribosome Ribosome PathwayModulation->Ribosome ER_Processing ER Protein Processing PathwayModulation->ER_Processing Endocytosis Endocytosis PathwayModulation->Endocytosis MAPK MAPK PathwayModulation->MAPK Oxidative_Phosphorylation Oxidative Phosphorylation PathwayModulation->Oxidative_Phosphorylation

Caption: Multifaceted mechanism of action of this compound.

Key Experimental Protocols

The following sections outline the methodologies for key experiments used in the characterization of this compound.

Antifungal Susceptibility Testing (Resazurin-Based Microdilution Assay)

This assay determines the minimum inhibitory concentration (MIC) or the half-maximal inhibitory concentration (IC50) of an antimicrobial agent against a target microorganism.

  • Preparation of Fungal Inoculum: Fungal cultures are grown on appropriate agar (B569324) plates. Spores or yeast cells are harvested and suspended in a suitable broth (e.g., RPMI-1640). The suspension is adjusted to a standardized concentration (e.g., 0.5-2.5 x 10^3 cells/mL).

  • Serial Dilution of this compound: this compound is serially diluted (typically 2-fold) in a 96-well microtiter plate using the appropriate broth to achieve a range of concentrations.

  • Inoculation: The standardized fungal inoculum is added to each well of the microtiter plate containing the diluted this compound. Control wells (no this compound) are included.

  • Incubation: The plate is incubated at an optimal temperature (e.g., 35-37°C) for a specified period (e.g., 24-48 hours).[7]

  • Addition of Resazurin (B115843): A sterile solution of resazurin (e.g., 0.15 mg/mL) is added to each well.[8] The plate is incubated for an additional 1-4 hours.[8]

  • Data Acquisition: The viability of the fungal cells is determined by measuring the fluorescence of resorufin (B1680543) (the product of resazurin reduction by viable cells) at an excitation wavelength of 560 nm and an emission wavelength of 590 nm.[8] The MIC is determined as the lowest concentration of this compound that prevents a significant color/fluorescence change.[9]

Peptide-Lipid Interaction Analysis (Microscale Thermophoresis)

Microscale thermophoresis (MST) is used to quantify the binding affinity between this compound and its target, GlcCer, by measuring changes in the thermophoretic movement of a fluorescently labeled molecule upon binding.

  • Preparation of Liposomes: Liposomes (artificial vesicles) are prepared with and without the incorporation of purified GlcCer from the target fungus.

  • Labeling of this compound (if necessary): If this compound does not contain intrinsic fluorophores (like tryptophan), it is labeled with a fluorescent dye according to the manufacturer's protocol.[10]

  • Serial Dilution of Ligand: The GlcCer-containing liposomes (ligand) are serially diluted in a suitable buffer.

  • Mixing with Labeled this compound: The fluorescently labeled this compound is mixed with each dilution of the liposomes at a constant concentration.

  • Capillary Loading: The mixtures are loaded into glass capillaries.[10]

  • MST Measurement: The capillaries are placed in the MST instrument. An infrared laser creates a microscopic temperature gradient, and the movement of the fluorescently labeled this compound is monitored.[11]

  • Data Analysis: The change in thermophoresis upon binding of this compound to the GlcCer-containing liposomes is measured. The dissociation constant (Kd) is calculated by fitting the binding curve. A dissociation constant in the micromolar range was estimated for the this compound-GlcCer interaction.[1][5]

Elucidation of Mechanism of Action (Proteomics Workflow)

A bottom-up proteomics approach can be employed to identify changes in the fungal proteome in response to this compound treatment.[6]

Proteomics_Workflow FungalCulture Fungal Culture (e.g., B. cinerea mycelia) Treatment Treatment with this compound (at IC50 concentration) FungalCulture->Treatment Control Control (No Treatment) FungalCulture->Control ProteinExtraction Protein Extraction & Quantification Treatment->ProteinExtraction Control->ProteinExtraction Digestion Proteolytic Digestion (e.g., Trypsin) ProteinExtraction->Digestion LCMS LC-MS/MS Analysis Digestion->LCMS DataAnalysis Data Analysis (Protein Identification & Quantification) LCMS->DataAnalysis Bioinformatics Bioinformatic Analysis (Pathway & Function) DataAnalysis->Bioinformatics

Caption: General workflow for proteomic analysis.

  • Fungal Culture and Treatment: The target fungus is cultured to a specific growth phase (e.g., 3-day-old mycelia). The culture is then treated with this compound at a relevant concentration (e.g., IC50). A control culture without this compound is also maintained.[6]

  • Protein Extraction: Proteins are extracted from both treated and control fungal cells using appropriate lysis buffers and protocols. The total protein concentration is determined.

  • Proteolytic Digestion: The extracted proteins are digested into smaller peptides using a protease, most commonly trypsin.

  • LC-MS/MS Analysis: The resulting peptide mixture is separated by liquid chromatography (LC) and analyzed by tandem mass spectrometry (MS/MS). The mass spectrometer measures the mass-to-charge ratio of the peptides and their fragments.[12]

  • Data Analysis: The MS/MS data is searched against a fungal protein database to identify the peptides and, consequently, the proteins present in the sample. The relative abundance of proteins in the treated versus control samples is quantified.

  • Bioinformatic Analysis: Differentially expressed proteins are subjected to bioinformatic analysis to identify the cellular pathways and biological processes that are significantly affected by this compound treatment.[12]

Conclusion

This compound stands as a testament to the power of rational drug design inspired by natural molecules. Its journey from a butterfly defensin to a potent and specific antifungal agent highlights the potential of peptide-based therapeutics. The detailed understanding of its mechanism of action, centered on the targeting of fungal glucosylceramides, provides a solid foundation for its further development. The experimental protocols outlined herein offer a guide for the continued investigation and optimization of this compound and other defensin-derived peptides as next-generation antifungal drugs.

References

ETD151: A Technical Guide to its Antifungal Activity Against Aspergillus fumigatus

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aspergillus fumigatus is a ubiquitous opportunistic fungal pathogen that can cause severe and life-threatening infections, particularly in immunocompromised individuals. The emergence of resistance to frontline azole antifungals poses a significant clinical challenge, necessitating the development of novel therapeutic agents. ETD151, a synthetic peptide optimized from butterfly defensins, has emerged as a promising antifungal candidate with potent activity against A. fumigatus, including azole-resistant strains.[1][2][3] This technical guide provides an in-depth overview of the anti-aspergillus activity of this compound, focusing on its mechanism of action, quantitative efficacy, and the experimental protocols used for its evaluation.

Mechanism of Action

The primary molecular target of this compound in Aspergillus fumigatus is the glycosphingolipid glucosylceramide (GlcCer), an essential component of the fungal cell membrane.[1][3] The antifungal activity of this compound is contingent upon the presence of GlcCer in the fungal membrane.[1][3] this compound localizes to the cell surface and binds directly to GlcCer, leading to a multifaceted mechanism of action that includes membrane permeabilization and the disruption of crucial cellular processes.[1] This interaction ultimately results in significant morphological alterations to the hyphae and a reduction in metabolic activity, leading to fungal growth inhibition.[1][3]

A transcriptomic analysis of A. fumigatus treated with this compound revealed significant transcriptional changes. After 30 minutes of exposure to 0.156 µM this compound, 90 genes were modulated, with 47 being upregulated and 43 downregulated. After one hour, 25 genes were significantly modulated.[1] Further details from the full study would be required to elucidate the specific signaling pathways affected. However, a proteomic study on the closely related fungus Botrytis cinerea indicated that this compound impacts at least six molecular pathways: the spliceosome, ribosome, protein processing in the endoplasmic reticulum, endocytosis, the MAPK signaling pathway, and oxidative phosphorylation.

cluster_this compound This compound cluster_FungalCell Aspergillus fumigatus Cell This compound This compound Peptide GlcCer Glucosylceramide (GlcCer) This compound->GlcCer Binds to Membrane Cell Membrane GlcCer->Membrane Located in Pathways Downstream Signaling Pathways GlcCer->Pathways Disrupts Growth Fungal Growth Inhibition Pathways->Growth Leads to cluster_workflow Metabolic Activity Assay Workflow start Start inoculate Inoculate A. fumigatus conidia in 96-well plate start->inoculate incubate1 Incubate at 37°C for 15h (Hyphal Growth) inoculate->incubate1 add_this compound Add this compound at various concentrations incubate1->add_this compound incubate2 Incubate at 37°C for 24h add_this compound->incubate2 add_resazurin Add Resazurin solution incubate2->add_resazurin incubate3 Incubate at 37°C for 4h (dark) add_resazurin->incubate3 measure Measure Fluorescence (Ex: 560nm, Em: 590nm) incubate3->measure analyze Analyze Data: Calculate % Metabolic Activity measure->analyze end End analyze->end

References

ETD151: A Novel Defensin-Based Therapeutic Candidate for Fungal Infections

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Drug Development Professionals

Executive Summary: Fungal infections pose a significant and growing threat to global health, exacerbated by the rise of antifungal resistance. ETD151, a synthetic peptide optimized from an insect defensin (B1577277), has emerged as a promising therapeutic candidate. Its unique mechanism of action, targeting fungal-specific glucosylceramides (GlcCer), offers a novel strategy to combat a broad spectrum of pathogenic fungi, including priority pathogens such as Aspergillus fumigatus, Cryptococcus neoformans, and Candida albicans. This document provides a comprehensive technical overview of this compound, summarizing its antifungal activity, detailing its mechanism of action, providing key experimental protocols, and outlining the downstream cellular consequences of its application.

Core Antifungal Activity

This compound is a 44-residue, cationic, disulfide-rich peptide derived from the insect defensin Heliomicin (B1576475). Strategic amino acid substitutions have enhanced its activity against key human and plant fungal pathogens compared to its parent compounds. Its efficacy is particularly noted against critical fungal pathogens as classified by the World Health Organization.

Quantitative Antifungal Potency

This compound exhibits potent in vitro activity against a range of fungal species. Compared to the natural peptide heliomicin, the activity of this compound is enhanced by a factor of 4–8 against Candida albicans and by a factor of 4 against Aspergillus fumigatus. While specific MIC50 values from a single comprehensive study are not publicly available, the literature indicates activity for heliomicin analogues in the range of 0.16 to 0.64 µM against various Candida species. In a murine model of candidiasis, this compound was shown to be more effective than conventional treatments like amphotericin B and fluconazole.

Table 1: Summary of this compound Antifungal Activity

Fungal SpeciesAssay TypeActivity MetricReported Value/ImprovementReference
Candida albicansBroth microdilutionMIC4-8x improvement over heliomicin
Aspergillus fumigatusBroth microdilutionMIC4x improvement over heliomicin
Aspergillus fumigatusCell-free assayHyphal Growth Reduction89% reduction
Aspergillus fumigatusCell-free assayMetabolic Activity Reduction70% reduction
Botrytis cinereaNot specifiedIC50Not specified (µM level)
Novosphingobium capsulatumResazurin assayIC50~75 µM

Note: This table is compiled from multiple sources. A standardized head-to-head comparison of MIC values across all listed pathogens is not currently available in the reviewed literature.

Mechanism of Action: Targeting Fungal Glucosylceramides

The primary mechanism of action of this compound is its direct and specific interaction with glucosylceramides (GlcCer), which are essential glycosphingolipids present in fungal membranes. This interaction is the crucial first step that dictates the peptide's antifungal activity.

Molecular Recognition and Binding

This compound selectively recognizes and binds to liposomes containing GlcCer. Microscale thermophoresis experiments have estimated the dissociation constant (Kd) to be in the micromolar range, indicating a strong affinity. The presence of a C9-methyl group on the sphingoid base of fungal GlcCer, a feature distinct from mammalian GlcCer, plays a pivotal role in this high-affinity interaction. This specificity for the fungal lipid structure is a key attribute that could contribute to a favorable therapeutic window.

Localization and Membrane Interaction

Upon binding to GlcCer, this compound localizes preferentially at the fungal cell surface, primarily remaining extracellular. Fluorescence microscopy has confirmed this localization on the surface of B. cinerea. While it causes some membrane permeabilization, this is not considered its primary killing mechanism. Instead, the binding event triggers a cascade of downstream effects that disrupt cellular homeostasis.

This compound This compound Peptide Binding Direct Binding & Localization This compound->Binding Recognizes GlcCer Fungal Glucosylceramide (GlcCer) in Membrane GlcCer->Binding Targeted by Disruption Downstream Cellular Disruption Binding->Disruption Triggers

Figure 1. Initial interaction cascade of this compound with the fungal cell membrane.

Downstream Cellular Effects: A Multifaceted Disruption

The binding of this compound to GlcCer initiates a multifaceted disruption of cellular processes. A proteomic study on Botrytis cinerea treated with this compound revealed that the peptide modulates over 340 proteins, implicating at least six major molecular pathways.

These affected pathways are:

  • Spliceosome

  • Ribosome and Protein Processing in the Endoplasmic Reticulum

  • Endocytosis

  • MAPK Signaling Pathway

  • Oxidative Phosphorylation

This widespread disruption highlights a complex mode of action that goes beyond simple membrane lysis, potentially reducing the likelihood of resistance development.

Disruption of the MAPK Signaling Pathway

The mitogen-activated protein kinase (MAPK) signaling pathway is crucial for fungal stress responses, cell wall integrity, and virulence. The proteomic data indicates that this compound significantly impacts this pathway. While the complete list of all 340 modulated proteins is not publicly accessible, preventing a fully detailed pathway diagram, the known involvement of the Cell Wall Integrity (CWI) pathway, a branch of MAPK signaling, is a key finding.

MAPK_Pathway cluster_input This compound-Induced Stress cluster_mapk MAPK Cascade (CWI Pathway) cluster_output Cellular Response Disruption ETD151_GlcCer This compound binds GlcCer MembraneStress Membrane/Cell Wall Stress ETD151_GlcCer->MembraneStress MAPKKK MAPKKK (e.g., Bck1) MembraneStress->MAPKKK Activates MAPKK MAPKK (e.g., Mkk1/2) MAPKKK->MAPKK Phosphorylates MAPK MAPK (e.g., Slt2) MAPKK->MAPK Phosphorylates TF Transcription Factors MAPK->TF Activates Apoptosis Apoptotic Pathways MAPK->Apoptosis May Trigger note Proteomic analysis shows significant modulation of proteins within this pathway. MAPK->note CWI_Response Cell Wall Integrity Response Genes TF->CWI_Response Upregulates

Figure 2. Postulated impact of this compound on the fungal MAPK/Cell Wall Integrity pathway.

Experimental Protocols

Detailed methodologies are crucial for the evaluation and potential development of this compound. The following protocols are based on those described in the primary literature.

Antifungal Susceptibility Testing (Broth Microdilution)

This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of this compound.

  • Fungal Inoculum Preparation: Fungal strains (C. albicans, P. pastoris) are grown on appropriate agar (B569324) plates. A cell suspension is prepared in sterile water or saline and adjusted to a concentration of 1-5 x 10^5 cells/mL in RPMI 1640 medium.

  • Peptide Dilution: this compound is serially diluted in RPMI 1640 medium in a 96-well microtiter plate to achieve a range of final concentrations.

  • Incubation: An equal volume of the fungal inoculum is added to each well. The plate is incubated at 35-37°C for 24-48 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of this compound that causes a significant inhibition of visible growth compared to a peptide-free control well.

Liposome (B1194612) Preparation and Binding Assay

This workflow assesses the direct binding of this compound to its lipid target.

  • Lipid Film Formation: Phosphatidylcholine (PC) alone, or a mixture of PC and purified fungal GlcCer (e.g., 90/10 molar ratio), is dissolved in chloroform. The solvent is evaporated under a stream of nitrogen gas to form a thin lipid film.

  • Hydration: The lipid film is hydrated with a phosphate (B84403) buffer (e.g., 10 mM, pH 5.8) to form multilamellar vesicles.

  • Extrusion: The vesicle suspension is passed through a mini-extruder with a 100 nm pore-size polycarbonate membrane to create large unilamellar vesicles (LUVs).

  • Binding Analysis (Microscale Thermophoresis - MST):

    • This compound is labeled with a fluorescent dye (e.g., Atto647 NHS-ester).

    • A fixed concentration of labeled this compound is mixed with a serial dilution of the GlcCer-containing or GlcCer-free liposomes.

    • The samples are loaded into capillaries and analyzed on an MST instrument.

    • Changes in thermophoresis are measured as a function of liposome concentration, and the data are fitted to a binding model to calculate the dissociation constant (Kd).

cluster_liposome Liposome Preparation cluster_mst Microscale Thermophoresis (MST) A 1. Dissolve Lipids (PC ± GlcCer) in Chloroform B 2. Evaporate Solvent (Nitrogen Stream) A->B C 3. Hydrate Lipid Film (Phosphate Buffer) B->C D 4. Extrude through 100nm Filter C->D F 6. Mix Labeled this compound with Liposome Dilutions D->F Use in Assay E 5. Label this compound with Fluorophore E->F G 7. Load into Capillaries & Analyze F->G H 8. Calculate Kd from Binding Curve G->H

Figure 3. Experimental workflow for liposome preparation and MST binding analysis.
Fluorescence Microscopy for Cellular Localization

This method visualizes the location of this compound on fungal cells.

  • Peptide Labeling: this compound is fluorescently labeled as described for the MST assay.

  • Fungal Culture: B. cinerea mycelia are grown in a suitable liquid medium.

  • Incubation: The mycelia are treated with the fluorescently labeled this compound at a specific concentration (e.g., above the IC50) for a defined period.

  • Washing: The mycelia are washed with buffer to remove unbound peptide.

  • Imaging: The samples are observed using a confocal fluorescence microscope. The fluorescence signal indicates the location of the peptide on or within the fungal structures.

Preclinical Status and Future Directions

To date, this compound has not yet entered formal clinical trials. The robust preclinical data, demonstrating a potent and specific mechanism of action against fungal-specific lipids and efficacy in a murine model, strongly supports its potential as a therapeutic candidate. Its multifaceted impact on cellular pathways suggests a low propensity for resistance development.

Future research should focus on:

  • Pharmacokinetics and Pharmacodynamics (PK/PD): Establishing the in vivo stability, distribution, and clearance of this compound.

  • Toxicology: Comprehensive safety and toxicology studies to determine the therapeutic index.

  • Spectrum of Activity: Standardized MIC testing against a broad panel of clinical isolates, including highly resistant strains.

  • In Vivo Efficacy: Further validation in animal models for other key fungal infections, such as aspergillosis and cryptococcosis.

The unique GlcCer-targeting mechanism of this compound positions it as a valuable and promising candidate for the development of a new class of antifungal agents to address the urgent medical need for novel therapies.

Structural Analysis of the Antifungal Peptide ETD151: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

ETD151 is a 44-amino acid synthetic peptide, optimized from the butterfly defensin (B1577277) Heliomicin, demonstrating potent antifungal activity against a broad spectrum of pathogenic fungi.[1][2][3] Its multifaceted mechanism of action, primarily targeting fungal cell membrane integrity through interaction with glucosylceramides (GlcCer), has positioned it as a promising candidate for novel antifungal drug development.[1][3] This technical guide provides an in-depth analysis of the structural and functional characteristics of this compound, detailing the experimental methodologies used for its characterization and summarizing key quantitative data. The guide also visualizes the complex biological pathways affected by the peptide's activity.

Structural and Physicochemical Properties

This compound is a cationic, disulfide-rich peptide with a cysteine-stabilized α-helix β-sheet (CSαβ) motif.[1] This structural motif confers significant stability and resistance to protease degradation. The peptide has an isoelectric point of 8.2 and contains 32% hydrophobic residues. Its disulfide bridge pairings are C7-C32, C18-C40, and C22-C42.[1]

Quantitative Data Summary

The antifungal efficacy and binding affinity of this compound have been quantified against various fungal species and its primary molecular target, respectively.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound Against Various Fungal Pathogens
Fungal SpeciesMIC (µg/mL)MIC (µM)Reference
Candida albicans0.4 - 3.1250.13 - 0.65[1][4]
Aspergillus fumigatus6.251.3[5]
Cryptococcus neoformans1.560.32[5]
Botrytis cinerea2.80.59[5]
Pichia pastoris0.650.13[5]
Fusarium solani0.40.08[5]
Lomentospora prolificans0.10.02[5]
Pichia pastoris (Δgcs mutant)> 40> 8.33[5]
Candida albicans (Δgcs mutant)> 40> 8.33[5]
Table 2: Dissociation Constant (Kd) of this compound for Glucosylceramides (GlcCer)
InteractionMethodKd (µM)Reference
This compound and GlcCer-containing liposomesMicroscale Thermophoresis (MST)0.5 ± 0.3[1][3]
This compound and Methylated GlcCerMicroscale Thermophoresis (MST)0.7[1]
This compound and Methylated GlcCerIsothermal Titration Calorimetry (ITC)100[1]
This compound and Non-methylated GlcCerIsothermal Titration Calorimetry (ITC)1900[1]

Mechanism of Action and Affected Signaling Pathways

This compound exerts its antifungal effect through a primary interaction with GlcCer, a key component of fungal cell membranes.[1][3] This binding disrupts membrane integrity and triggers a cascade of downstream effects, impacting at least six major cellular pathways in Botrytis cinerea: the spliceosome, the ribosome, protein processing in the endoplasmic reticulum, endocytosis, the MAPK signaling pathway, and oxidative phosphorylation.

Visualizing the Impact: Signaling Pathways and Experimental Workflows

ETD151_Mechanism_of_Action cluster_pathways Affected Cellular Pathways This compound This compound Peptide GlcCer Glucosylceramides (GlcCer) in Fungal Cell Membrane This compound->GlcCer Membrane_Disruption Membrane Disruption & Permeabilization GlcCer->Membrane_Disruption Pathway_Cluster Disruption of Multiple Cellular Pathways Membrane_Disruption->Pathway_Cluster Spliceosome Spliceosome Pathway_Cluster->Spliceosome Ribosome Ribosome Pathway_Cluster->Ribosome ER_Processing Protein Processing (ER) Pathway_Cluster->ER_Processing Endocytosis Endocytosis Pathway_Cluster->Endocytosis MAPK MAPK Signaling Pathway_Cluster->MAPK OxPhos Oxidative Phosphorylation Pathway_Cluster->OxPhos

Caption: Overview of this compound's mechanism of action.

MAPK_Signaling_Pathway This compound This compound-induced Membrane Stress Sensor Membrane Stress Sensor This compound->Sensor MAPKKK MAPKKK (e.g., BcSte11) Sensor->MAPKKK MAPKK MAPKK (e.g., BcSte7) MAPKKK->MAPKK MAPK MAPK (e.g., Bmp1/Bmp3) MAPKK->MAPK Transcription_Factor Transcription Factor (e.g., BcSte12) MAPK->Transcription_Factor Cellular_Response Altered Gene Expression (Cell Wall Integrity, etc.) Transcription_Factor->Cellular_Response

Caption: Disruption of the MAPK signaling pathway by this compound.

Experimental Protocols

Detailed methodologies for the key experiments used to characterize this compound are provided below.

3D Structure Determination by NMR Spectroscopy

This protocol outlines the general steps for determining the three-dimensional structure of this compound in solution using Nuclear Magnetic Resonance (NMR) spectroscopy.

  • Sample Preparation:

    • Synthesize or recombinantly express and purify this compound to >95% purity.

    • For multidimensional NMR experiments, uniformly label the peptide with ¹⁵N and ¹³C by growing the expression host in minimal media supplemented with ¹⁵NH₄Cl and ¹³C-glucose.

    • Dissolve the lyophilized peptide in a suitable buffer (e.g., 20 mM sodium phosphate (B84403), 50 mM NaCl, pH 6.0) containing 10% D₂O to a final concentration of 1-5 mM.

    • Transfer the sample to a high-quality NMR tube.

  • NMR Data Acquisition:

    • Acquire a series of multidimensional NMR spectra on a high-field NMR spectrometer (e.g., 600 MHz or higher) equipped with a cryoprobe.

    • Homonuclear 2D NMR:

      • TOCSY (Total Correlation Spectroscopy): Acquire with mixing times of 60-80 ms (B15284909) to identify amino acid spin systems.

      • NOESY (Nuclear Overhauser Effect Spectroscopy): Acquire with mixing times of 100-200 ms to obtain through-space proton-proton distance restraints (< 5-6 Å).

    • Heteronuclear 2D/3D NMR (for isotopically labeled samples):

      • ¹H-¹⁵N HSQC (Heteronuclear Single Quantum Coherence): To obtain a fingerprint of the protein, with one peak for each backbone and sidechain N-H group.

      • HNCA, HN(CO)CA, CBCANH, CBCA(CO)NH: A suite of triple-resonance experiments to achieve sequential backbone resonance assignments.

      • HCCH-TOCSY: To assign sidechain carbon and proton resonances.

      • ¹⁵N-edited NOESY-HSQC and ¹³C-edited NOESY-HSQC: To obtain distance restraints involving backbone and sidechain atoms with higher resolution.

  • Data Processing and Analysis:

    • Process the raw NMR data using software such as NMRPipe or TopSpin.

    • Analyze the processed spectra using software like NMRViewJ or CARA for resonance assignment and NOE peak picking.

    • Perform sequential backbone and sidechain resonance assignments.

    • Assign the cross-peaks in the NOESY spectra to specific proton pairs.

  • Structure Calculation and Refinement:

    • Convert the NOE peak intensities into upper distance restraints.

    • Generate an ensemble of 3D structures that are consistent with the experimental restraints using software such as CNS, XPLOR-NIH, or CYANA. This typically involves simulated annealing and molecular dynamics calculations.

    • Refine the calculated structures in a water box using molecular dynamics simulations to improve stereochemical quality.

    • Validate the final ensemble of structures using programs like PROCHECK-NMR to assess Ramachandran plot statistics, bond lengths, and angles.

NMR_Workflow Sample_Prep Sample Preparation (¹⁵N/¹³C labeled this compound) Data_Acquisition NMR Data Acquisition (2D/3D Spectra) Sample_Prep->Data_Acquisition Data_Processing Data Processing & Resonance Assignment Data_Acquisition->Data_Processing Structure_Calculation Structure Calculation & Refinement Data_Processing->Structure_Calculation Structure_Validation Structure Validation Structure_Calculation->Structure_Validation

Caption: Workflow for 3D structure determination of this compound by NMR.

Proteomic Analysis of this compound-Treated Fungi

This protocol describes a bottom-up proteomics workflow to identify and quantify protein expression changes in Botrytis cinerea upon treatment with this compound.

  • Fungal Culture and Treatment:

    • Grow B. cinerea in a suitable liquid medium to mid-log phase.

    • Treat the fungal cultures with this compound at a relevant concentration (e.g., MIC50) for a defined period. Include an untreated control.

    • Harvest the mycelia by filtration and flash-freeze in liquid nitrogen.

  • Protein Extraction and Digestion:

    • Grind the frozen mycelia to a fine powder under liquid nitrogen.

    • Resuspend the powder in a lysis buffer (e.g., 8 M urea (B33335), 2 M thiourea, 4% CHAPS, 40 mM Tris-HCl, pH 8.5, with protease and phosphatase inhibitors).

    • Clarify the lysate by centrifugation.

    • Determine the protein concentration using a Bradford or BCA assay.

    • In-solution digestion:

      • Take a defined amount of protein (e.g., 50-100 µg) from each sample.

      • Reduce disulfide bonds with dithiothreitol (B142953) (DTT) at 56°C.

      • Alkylate cysteine residues with iodoacetamide (B48618) (IAA) in the dark.

      • Dilute the sample to reduce the urea concentration to < 2 M.

      • Digest the proteins into peptides overnight at 37°C using sequencing-grade trypsin.

    • Stop the digestion by adding formic acid.

    • Desalt the resulting peptide mixture using C18 solid-phase extraction (SPE) cartridges.

    • Dry the purified peptides in a vacuum centrifuge.

  • LC-MS/MS Analysis:

    • Resuspend the dried peptides in a loading buffer (e.g., 2% acetonitrile (B52724), 0.1% formic acid).

    • Inject the peptides into a nano-liquid chromatography (nanoLC) system coupled to a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF).

    • Separate the peptides on a C18 analytical column using a gradient of increasing acetonitrile concentration.

    • Acquire mass spectra in a data-dependent acquisition (DDA) mode, where the most abundant precursor ions in each full MS scan are selected for fragmentation (MS/MS).

  • Data Analysis:

    • Process the raw mass spectrometry data using a search engine (e.g., MaxQuant, Proteome Discoverer, or SEQUEST) to identify peptides and proteins by matching the experimental MS/MS spectra against a Botrytis cinerea protein database.

    • Perform label-free quantification (LFQ) of the identified proteins based on the intensities of their corresponding peptide precursor ions.

    • Perform statistical analysis (e.g., t-test or ANOVA) to identify proteins that are significantly differentially expressed between the this compound-treated and control samples.

    • Perform functional enrichment analysis (e.g., Gene Ontology or KEGG pathway analysis) on the differentially expressed proteins to identify the biological pathways affected by this compound treatment.

Proteomics_Workflow Fungal_Culture Fungal Culture & this compound Treatment Protein_Extraction Protein Extraction Fungal_Culture->Protein_Extraction Protein_Digestion In-solution Digestion (Trypsin) Protein_Extraction->Protein_Digestion LC_MSMS nanoLC-MS/MS Analysis Protein_Digestion->LC_MSMS Data_Analysis Data Analysis (Identification & Quantification) LC_MSMS->Data_Analysis Functional_Analysis Functional Enrichment Analysis Data_Analysis->Functional_Analysis

Caption: Workflow for proteomic analysis of this compound-treated fungi.

Binding Affinity Measurement by Microscale Thermophoresis (MST)
  • Sample Preparation:

    • Label this compound with a fluorescent dye (e.g., Atto647 NHS-ester) according to the manufacturer's protocol. Purify the labeled peptide to remove free dye.

    • Prepare large unilamellar vesicles (LUVs) composed of a lipid mixture (e.g., phosphatidylcholine) with and without the incorporation of a defined molar percentage of GlcCer.

    • Prepare a serial dilution of the GlcCer-containing liposomes in a suitable buffer (e.g., 10 mM phosphate buffer, pH 5.8).

  • MST Measurement:

    • Mix a constant concentration of the fluorescently labeled this compound (e.g., 50 nM) with each concentration of the liposome (B1194612) serial dilution.

    • Load the samples into MST capillaries.

    • Measure the thermophoresis of the labeled this compound in a Monolith NT.115 instrument (NanoTemper Technologies).

  • Data Analysis:

    • Analyze the change in the normalized fluorescence as a function of the liposome concentration.

    • Fit the binding curve using the appropriate binding model (e.g., Kd model) in the MO.Affinity Analysis software to determine the dissociation constant (Kd).

Binding Affinity Measurement by Isothermal Titration Calorimetry (ITC)
  • Sample Preparation:

    • Prepare a solution of this compound (e.g., in the syringe) and a suspension of GlcCer-containing liposomes (e.g., in the sample cell) in the same buffer to minimize heats of dilution.

    • Thoroughly degas both solutions before the experiment.

  • ITC Measurement:

    • Perform the titration experiment in an ITC instrument (e.g., MicroCal PEAQ-ITC).

    • Inject small aliquots of the this compound solution into the liposome suspension while monitoring the heat change.

  • Data Analysis:

    • Integrate the heat peaks for each injection.

    • Fit the integrated heat data to a suitable binding model (e.g., one-site binding model) using the analysis software provided with the instrument to determine the dissociation constant (Kd), stoichiometry (n), and enthalpy of binding (ΔH).

Conclusion

The structural and functional analysis of this compound reveals a potent antifungal peptide with a well-defined mechanism of action targeting fungal glucosylceramides. The quantitative data on its efficacy and binding affinity, combined with a detailed understanding of the affected cellular pathways, provide a strong foundation for its further development as a therapeutic agent. The experimental protocols outlined in this guide offer a comprehensive framework for the continued investigation and optimization of this compound and other related antifungal peptides.

References

ETD151: A Technical Guide to its Antifungal Activity Against Agricultural Pathogens

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

ETD151, a synthetic peptide analog of the insect defensin (B1577277) heliomicin, demonstrates significant potential as a novel antifungal agent for agricultural applications. Its primary mode of action involves the specific recognition and binding to glucosylceramides (GlcCer), essential components of fungal cell membranes, leading to a multifaceted disruption of cellular processes. This technical guide provides an in-depth overview of this compound's efficacy, its mechanism of action against phytopathogenic fungi, particularly Botrytis cinerea, and detailed experimental protocols for its characterization.

Introduction

The emergence of fungicide-resistant fungal strains poses a significant threat to global food security. Botrytis cinerea, the causative agent of gray mold, is a notorious phytopathogen with a broad host range and a high propensity for developing resistance.[1] This necessitates the development of novel antifungal agents with unique mechanisms of action. This compound, a 44-residue optimized peptide, has emerged as a promising candidate due to its potent activity against a range of fungal pathogens.[1][2][3] This document outlines the technical details of this compound's antifungal properties, focusing on its role in combating agricultural fungal pathogens.

Quantitative Efficacy of this compound

This compound exhibits potent antifungal activity against Botrytis cinerea and demonstrates a strong binding affinity to its molecular target, glucosylceramide. The key quantitative metrics are summarized in the table below.

ParameterOrganism/TargetValueMethodReference
IC50 Botrytis cinerea0.59 µMAntifungal Susceptibility Assay[2]
Kd GlcCer-containing Liposomes~0.5 µMMicroscale Thermophoresis (MST)[1]

Table 1: Quantitative analysis of this compound's antifungal efficacy and target affinity.

Mechanism of Action

The primary mechanism of action of this compound is its high-affinity binding to glucosylceramides (GlcCer) present in the fungal cell membrane.[1][2][3] This interaction triggers a cascade of events leading to fungal cell death.

Targeting Fungal Glucosylceramides

This compound's specificity for fungi is attributed to its recognition of fungal GlcCer, which are structurally distinct from those found in plants and mammals. Upon binding to GlcCer, this compound is believed to induce membrane permeabilization, disrupting ion homeostasis and leading to cellular stress.[1]

Multifaceted Cellular Disruption

Proteomic studies on Botrytis cinerea treated with this compound have revealed a broader, multifaceted mechanism of action.[4] Beyond direct membrane damage, this compound disrupts several key cellular pathways, as depicted in the workflow below.

ETD151_Mechanism cluster_pathways Affected Cellular Pathways This compound This compound GlcCer Fungal Glucosylceramides (Cell Membrane) This compound->GlcCer Membrane Membrane Permeabilization GlcCer->Membrane Pathways Disruption of Cellular Pathways GlcCer->Pathways Spliceosome Spliceosome Ribosome Ribosome ER_Processing Protein Processing in ER Endocytosis Endocytosis MAPK MAPK Signaling OxPhos Oxidative Phosphorylation

Figure 1: Overview of this compound's multifaceted mechanism of action.

Disruption of the MAPK Signaling Pathway

One of the key pathways affected by this compound in B. cinerea is the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, which is crucial for fungal development, stress response, and pathogenicity. The diagram below illustrates the components of the B. cinerea MAPK pathway and indicates its disruption as a consequence of this compound activity.

MAPK_Pathway ETD151_disruption This compound-induced Cellular Stress MAPKKK MAPKKK (e.g., BcSte11) ETD151_disruption->MAPKKK Disrupts MAPKK MAPKK (e.g., BcSte7) MAPKKK->MAPKK MAPK MAPK (e.g., BcBmp1) MAPKK->MAPK TF Transcription Factors (e.g., BcSte12) MAPK->TF Response Pathogenicity & Stress Response TF->Response

Figure 2: Disruption of the B. cinerea MAPK signaling pathway by this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the antifungal activity of this compound.

Antifungal Susceptibility Assay

This protocol is used to determine the half-maximal inhibitory concentration (IC50) of this compound against Botrytis cinerea.

Materials:

  • Botrytis cinerea spores

  • Potato Dextrose Broth (PDB) or Sabouraud Dextrose Broth (SDB)

  • This compound stock solution

  • 96-well microtiter plates

  • Spectrophotometer or plate reader

Procedure:

  • Prepare a suspension of B. cinerea spores in sterile water and adjust the concentration to 1 x 105 spores/mL.

  • Prepare a serial dilution of this compound in the chosen growth medium (PDB or SDB) in a 96-well plate. The final concentrations should typically range from 0.1 to 10 µM.

  • Add the spore suspension to each well containing the this compound dilutions. Include a positive control (spores in medium without this compound) and a negative control (medium only).

  • Incubate the plates at 20-25°C for 48-72 hours.

  • Determine fungal growth by measuring the optical density at 600 nm using a spectrophotometer.

  • Calculate the percentage of growth inhibition for each this compound concentration relative to the positive control.

  • Plot the percentage of inhibition against the log of the this compound concentration and determine the IC50 value using a non-linear regression analysis.

Microscale Thermophoresis (MST) for Binding Affinity

This protocol measures the binding affinity (Kd) of this compound to GlcCer-containing liposomes.

Materials:

  • Fluorescently labeled this compound (e.g., with NT-647 dye)

  • GlcCer-containing liposomes

  • MST buffer (e.g., 10 mM HEPES, 150 mM NaCl, pH 7.4)

  • MST instrument (e.g., Monolith NT.115)

  • MST capillaries

Procedure:

  • Prepare a solution of fluorescently labeled this compound in MST buffer at a constant concentration (e.g., 50 nM).

  • Prepare a serial dilution of the GlcCer-containing liposomes in MST buffer. The concentration range should span from well below to well above the expected Kd.

  • Mix the labeled this compound solution with each liposome (B1194612) dilution in a 1:1 ratio.

  • Incubate the mixtures for 10 minutes at room temperature to allow binding to reach equilibrium.

  • Load the samples into MST capillaries.

  • Measure the thermophoresis of the samples using the MST instrument. Typical settings are 20-40% LED power and medium IR-laser power.

  • Analyze the change in thermophoresis as a function of the liposome concentration to determine the Kd value.

Proteomic Analysis of this compound-Treated B. cinerea

This protocol outlines the workflow for identifying changes in the proteome of B. cinerea upon treatment with this compound.

Proteomics_Workflow Culture 1. Fungal Culture (B. cinerea mycelia) Treatment 2. This compound Treatment (e.g., IC50 concentration) Culture->Treatment Extraction 3. Protein Extraction Treatment->Extraction Digestion 4. Protein Digestion (e.g., Trypsin) Extraction->Digestion LCMS 5. LC-MS/MS Analysis Digestion->LCMS Analysis 6. Data Analysis (Protein Identification & Quantification) LCMS->Analysis Pathway 7. Pathway Mapping (e.g., KEGG) Analysis->Pathway

Figure 3: Experimental workflow for proteomic analysis.

Procedure:

  • Grow B. cinerea in liquid culture to obtain sufficient mycelial mass.

  • Treat the mycelia with this compound at a concentration around the IC50 for a defined period (e.g., 24 hours). Include an untreated control.

  • Harvest the mycelia and perform protein extraction using a suitable buffer containing protease inhibitors.

  • Quantify the protein concentration and perform in-solution or in-gel digestion with trypsin.

  • Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Process the raw data using appropriate software to identify and quantify the proteins.

  • Perform bioinformatics analysis, including pathway mapping (e.g., using the KEGG database), to identify the cellular processes affected by this compound.

Conclusion

This compound presents a compelling case as a next-generation antifungal agent for agricultural use. Its novel mechanism of action, centered on the specific targeting of fungal glucosylceramides and the subsequent disruption of multiple essential cellular pathways, suggests a lower likelihood of rapid resistance development. The quantitative data and detailed protocols provided in this guide offer a solid foundation for further research and development of this compound as a valuable tool in the fight against devastating fungal diseases in crops.

References

Methodological & Application

Application Notes and Protocols for ETD151 in In Vitro Antifungal Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ETD151 is a synthetic, 44-residue antifungal peptide optimized from butterfly defensins. It exhibits potent activity against a broad spectrum of pathogenic fungi, including species of Aspergillus, Candida, Cryptococcus, and Botrytis. The primary mechanism of action of this compound involves a direct interaction with glucosylceramides (GlcCer), essential sphingolipids present in fungal cell membranes. This binding disrupts membrane integrity and triggers a multifaceted downstream response, ultimately leading to fungal cell death. These application notes provide detailed protocols for the in vitro evaluation of this compound's antifungal properties.

Mechanism of Action

This compound exerts its antifungal effect through a targeted interaction with the fungal cell membrane. The presence of glucosylceramides is crucial for its activity. Upon binding to GlcCer, this compound induces membrane permeabilization and disrupts multiple cellular pathways, including the spliceosome, ribosome, protein processing in the endoplasmic reticulum, endocytosis, the MAPK signaling pathway, and oxidative phosphorylation.[1] The C9-methyl group in the sphingoid base of fungal GlcCer plays a pivotal role in the high-affinity interaction with this compound.[1][2]

ETD151_Mechanism_of_Action cluster_0 Fungal Cell cluster_1 Affected Cellular Pathways This compound This compound GlcCer Glucosylceramide (GlcCer) in Fungal Membrane This compound->GlcCer Binds to Membrane_Disruption Membrane Permeabilization & Disruption GlcCer->Membrane_Disruption Triggers Spliceosome Spliceosome Membrane_Disruption->Spliceosome Impacts Ribosome Ribosome Membrane_Disruption->Ribosome Impacts ER_Processing Protein Processing (ER) Membrane_Disruption->ER_Processing Impacts Endocytosis Endocytosis Membrane_Disruption->Endocytosis Impacts MAPK MAPK Signaling Membrane_Disruption->MAPK Impacts OxPhos Oxidative Phosphorylation Membrane_Disruption->OxPhos Impacts

Fig. 1: Mechanism of action of this compound.

Data Presentation

Table 1: In Vitro Antifungal Activity of this compound against Various Fungal Species
Fungal SpeciesStrainAssay TypeValue (µM)
Aspergillus fumigatus-IC501.3
Candida albicansWild-typeMIC0.65
Candida albicansΔgcs (GlcCer-deficient)MIC> 40
Pichia pastorisWild-typeMIC0.65
Pichia pastorisΔgcs (GlcCer-deficient)MIC> 40
Cryptococcus neoformans-IC500.32
Botrytis cinerea-IC500.59
Novosphingobium capsulatum-IC50~75

IC50: Half-maximal inhibitory concentration. MIC: Minimum inhibitory concentration.

Table 2: Efficacy of this compound against Aspergillus fumigatus
ParameterReduction (%)
Hyphal Growth89
Metabolic Activity70

Experimental Protocols

Protocol 1: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M27-A3 guidelines for yeasts and can be modified for filamentous fungi.[3][4][5]

Materials:

  • This compound peptide

  • Fungal strains (e.g., Candida albicans)

  • RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

  • Sterile 96-well flat-bottom microtiter plates

  • Sterile water

  • Spectrophotometer or microplate reader

  • Incubator

Workflow:

Broth_Microdilution_Workflow prep_inoculum 1. Prepare Fungal Inoculum (0.5-2.5 x 10^3 CFU/mL in RPMI) inoculate 3. Inoculate Plate with Fungal Suspension prep_inoculum->inoculate prep_this compound 2. Prepare Serial Dilutions of this compound in 96-well plate prep_this compound->inoculate incubate 4. Incubate Plate (35°C for 24-48h) inoculate->incubate read_mic 5. Determine MIC (Lowest concentration with no visible growth) incubate->read_mic

Fig. 2: Broth microdilution workflow.

Procedure:

  • Preparation of Fungal Inoculum:

    • Culture the fungal strain on a suitable agar (B569324) plate (e.g., Sabouraud Dextrose Agar) at 35°C.

    • Prepare a fungal suspension in sterile saline and adjust the turbidity to a 0.5 McFarland standard.

    • Dilute the standardized suspension in RPMI-1640 medium to achieve a final concentration of 0.5–2.5 x 10³ CFU/mL.

  • Preparation of this compound Dilutions:

    • Dissolve this compound in a suitable solvent (e.g., sterile water or 0.01% acetic acid) to create a stock solution.

    • In a 96-well plate, add 100 µL of RPMI-1640 medium to wells 2 through 12.

    • Add 200 µL of the this compound working solution (2x the highest desired concentration) to well 1.

    • Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mix, and continue this process down to well 10. Discard 100 µL from well 10.

    • Well 11 serves as the growth control (no this compound), and well 12 serves as the sterility control (no inoculum).

  • Inoculation and Incubation:

    • Add 100 µL of the prepared fungal inoculum to wells 1 through 11.

    • The final volume in each well will be 200 µL.

    • Seal the plate and incubate at 35°C for 24–48 hours.

  • MIC Determination:

    • The MIC is the lowest concentration of this compound at which there is no visible growth.

Protocol 2: Resazurin-Based Assay for Metabolic Activity

This assay provides a quantitative measure of cell viability by assessing metabolic activity.[6][7][8]

Materials:

  • This compound-treated fungal cells from MIC assay (or a separately prepared assay)

  • Resazurin (B115843) sodium salt solution (0.01% in sterile water)

  • Microplate reader

Procedure:

  • Following the incubation period of the MIC assay, add 20 µL of resazurin solution to each well.

  • Incubate the plate for an additional 4–24 hours at 37°C.

  • Measure the fluorescence (excitation 560 nm, emission 590 nm) or absorbance (570 nm and 600 nm) using a microplate reader.

  • A color change from blue (resazurin) to pink (resorufin) indicates viable, metabolically active cells.

  • The percentage of metabolic activity inhibition can be calculated relative to the growth control.

Protocol 3: Fluorescence Microscopy for Membrane Permeabilization

This protocol uses SYTOX Green, a fluorescent dye that only enters cells with compromised membranes, to visualize membrane permeabilization.[9][10][11][12][13]

Materials:

  • Fungal cells

  • This compound

  • SYTOX Green nucleic acid stain (e.g., 5 mM in DMSO)

  • Phosphate-buffered saline (PBS) or other suitable buffer

  • Fluorescence microscope with appropriate filters (e.g., for FITC/GFP)

Workflow:

Fluorescence_Microscopy_Workflow prep_cells 1. Prepare Fungal Cell Suspension treat_cells 2. Treat Cells with this compound prep_cells->treat_cells add_sytox 3. Add SYTOX Green (Final concentration ~0.2-5 µM) treat_cells->add_sytox incubate 4. Incubate in the Dark (15-30 min) add_sytox->incubate visualize 5. Visualize under Fluorescence Microscope incubate->visualize

Fig. 3: Membrane permeabilization assay workflow.

Procedure:

  • Cell Preparation:

    • Grow fungal cells to the desired phase (e.g., mid-logarithmic).

    • Harvest the cells by centrifugation, wash with PBS, and resuspend in PBS to the desired cell density.

  • Treatment and Staining:

    • In a microfuge tube or on a microscope slide, mix the fungal cell suspension with the desired concentration of this compound. Include a no-peptide control.

    • Add SYTOX Green to a final concentration of approximately 0.2–5 µM.

    • Incubate the mixture in the dark at room temperature for 15–30 minutes.

  • Visualization:

    • Place a small volume of the cell suspension on a microscope slide and cover with a coverslip.

    • Observe the cells using a fluorescence microscope. Cells with compromised membranes will exhibit green fluorescence.

Conclusion

This compound is a promising antifungal peptide with a well-defined mechanism of action targeting fungal glucosylceramides. The protocols outlined in these application notes provide a framework for the in vitro assessment of its antifungal activity, metabolic effects, and membrane-disrupting properties. These assays are essential tools for researchers and drug developers working to advance novel antifungal therapies.

References

Application Notes and Protocols for Determining ETD151 Susceptibility in Yeast

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

ETD151 is a promising antifungal peptide derived from an insect defensin (B1577277), which exhibits potent activity against a range of pathogenic fungi.[1] Its unique mechanism of action involves the specific recognition and binding to glucosylceramides (GlcCer) within the fungal cell membrane, leading to membrane disruption and induction of multiple downstream cellular stress pathways.[2][3] This document provides detailed protocols for determining the susceptibility of yeast species to this compound, utilizing the standardized broth microdilution method. Furthermore, it outlines the underlying signaling pathways affected by this compound and presents a comprehensive workflow for assessing its antifungal properties. Notably, yeast species that lack glucosylceramides in their membranes, such as Saccharomyces cerevisiae, are not susceptible to this compound and can serve as valuable negative controls in these assays.[4][5]

Data Presentation

Table 1: General Antifungal Activity of this compound

Organism TypeTarget MoleculeGeneral SusceptibilityReference
Susceptible Fungi (e.g., Candida albicans, Pichia pastoris)Glucosylceramide (GlcCer)High[6]
Saccharomyces cerevisiaeLacks GlcCerLow / None[4][5]
Bacteria (most)Lacks GlycosphingolipidsLow / None[6]

Table 2: Illustrative Minimum Inhibitory Concentration (MIC) Data for Common Antifungals against S. cerevisiae

While S. cerevisiae is not susceptible to this compound, this table provides reference MIC ranges for commonly used antifungal agents against this yeast to highlight typical data presentation. Data for this compound against susceptible yeast would be presented similarly.

Antifungal AgentMIC50 (µg/mL)MIC90 (µg/mL)MIC Range (µg/mL)Reference
Amphotericin B≤0.02≤0.02≤0.03 - 2[7][8]
Fluconazole4160.25 - ≥128[7][8]
Itraconazole0.80.8Not specified[8]
Anidulafungin0.1250.250.03 - 0.25[7]
Caspofungin0.1250.250.06 - 0.5[7]
Micafungin0.060.1250.16 - 0.25[7]

Experimental Protocols

Protocol 1: Broth Microdilution Susceptibility Testing of Yeast to this compound

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M27 guidelines for antifungal susceptibility testing of yeasts.[9][10]

1. Materials

  • This compound peptide

  • Susceptible yeast strain (e.g., Candida albicans, Pichia pastoris)

  • Negative control yeast strain (Saccharomyces cerevisiae)

  • RPMI-1640 medium with L-glutamine, without bicarbonate, buffered to pH 7.0 with 0.165 M MOPS

  • Sterile 96-well flat-bottom microtiter plates

  • Sterile saline (0.85%)

  • Spectrophotometer or McFarland densitometer

  • 35°C incubator

  • Multichannel pipette

2. Inoculum Preparation

  • From a fresh (24-48 hour) culture on a suitable agar (B569324) plate, select several distinct colonies of the yeast strain.

  • Suspend the colonies in 5 mL of sterile saline.

  • Vortex the suspension for 15 seconds.

  • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL) by adding sterile saline. This can be verified using a spectrophotometer at a wavelength of 530 nm.

  • Prepare a working suspension by diluting the 0.5 McFarland stock 1:1000 in RPMI-1640 medium to achieve a final concentration of 1-5 x 10^3 CFU/mL.

3. This compound Preparation and Plate Setup

  • Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or a buffer recommended by the manufacturer).

  • Perform serial twofold dilutions of the this compound stock solution in RPMI-1640 medium in a separate 96-well plate or in tubes to create a range of concentrations. The final concentrations in the assay plate should typically range from 0.03 to 32 µg/mL, though this may be adjusted based on the expected potency of this compound.

  • Using a multichannel pipette, transfer 100 µL of each this compound dilution into the wells of a 96-well flat-bottom microtiter plate.

  • Include a positive control well containing 100 µL of RPMI-1640 medium without this compound and a negative control well with medium only.

4. Inoculation and Incubation

  • Add 100 µL of the working yeast suspension to each well containing the this compound dilutions and the positive control well. The final volume in each well will be 200 µL.

  • Seal the plate with an adhesive plate sealer or place it in a plastic bag to prevent evaporation.

  • Incubate the plate at 35°C for 24-48 hours.

5. Reading and Interpreting Results

  • Visually inspect the plate or use a microplate reader to determine yeast growth. The growth control well should show distinct turbidity.

  • The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of this compound that causes a significant reduction in growth (typically ≥50%) compared to the growth in the positive control well.[11]

Visualizations

Signaling Pathway of this compound Action

ETD151_Pathway cluster_extracellular Extracellular Space cluster_cell_membrane Fungal Cell Membrane cluster_intracellular Intracellular Space This compound This compound GlcCer Glucosylceramide (GlcCer) This compound->GlcCer Binding Disruption Membrane Permeabilization GlcCer->Disruption Induces Membrane Lipid Bilayer Pathways Disruption of Multiple Cellular Pathways Disruption->Pathways Leads to CellDeath Fungal Cell Death Pathways->CellDeath Results in

Caption: this compound binds to GlcCer, causing membrane disruption and cell death.

Experimental Workflow for this compound Susceptibility Testing

ETD151_Workflow prep_culture 1. Prepare Yeast Culture (e.g., C. albicans) prep_inoculum 2. Prepare 0.5 McFarland Inoculum Suspension prep_culture->prep_inoculum dilute_inoculum 3. Dilute Inoculum in RPMI-1640 Medium prep_inoculum->dilute_inoculum inoculate_plate 6. Inoculate Plate with Yeast Suspension dilute_inoculum->inoculate_plate prep_this compound 4. Prepare Serial Dilutions of this compound plate_setup 5. Add this compound Dilutions to 96-well Plate prep_this compound->plate_setup plate_setup->inoculate_plate incubate 7. Incubate at 35°C for 24-48 hours inoculate_plate->incubate read_mic 8. Read and Record MIC Value incubate->read_mic

Caption: Workflow for determining the MIC of this compound against yeast.

Glucosylceramide Synthesis Pathway in Yeast

GlcCer_Synthesis Serine Serine + Palmitoyl-CoA DHS Dihydrosphingosine (DHS) Serine->DHS Multiple Steps Ceramide Ceramide DHS->Ceramide N-acylation GlcCer Glucosylceramide (GlcCer) Ceramide->GlcCer GCS Glucosylceramide Synthase (GCS) UDP_Glucose UDP-Glucose UDP_Glucose->GlcCer ETD151_target Target of this compound GlcCer->ETD151_target GCS->GlcCer Catalyzes

Caption: Simplified glucosylceramide synthesis pathway in susceptible yeast.

References

Application Notes and Protocols for the Synthesis and Purification of ETD151 Peptide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ETD151 is a 44-amino acid synthetic peptide analog of the insect defensin (B1577277) heliomicin, exhibiting potent antifungal activity against a broad spectrum of pathogenic fungi. Its mechanism of action involves binding to glucosylceramides (GlcCer) in the fungal cell membrane, leading to membrane permeabilization and the disruption of several key cellular pathways.[1][2][3] This document provides detailed protocols for the chemical synthesis and recombinant production of this compound, along with methods for its purification and characterization, to support research and development efforts.

This compound Peptide Sequence

The primary amino acid sequence of this compound is as follows: DKLIGSCVWGAVNYTSNCRAECKRRGYKGGHCGSFANVNCWCET

Methods Overview

Two primary methods for producing this compound are detailed:

  • Solid-Phase Peptide Synthesis (SPPS): A chemical synthesis approach that allows for the stepwise assembly of the peptide chain on a solid resin support. This method is suitable for producing highly pure peptide for research and analytical purposes.

  • Recombinant Expression in Pichia pastoris: A biological production system utilizing the yeast P. pastoris to express and secrete the peptide. This method is advantageous for larger-scale production.

Solid-Phase Peptide Synthesis (SPPS) of this compound

This protocol outlines the manual synthesis of this compound using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.

Experimental Protocol: Fmoc-Based SPPS of this compound
  • Resin Selection and Swelling:

    • Start with a Rink Amide resin to obtain a C-terminally amidated peptide.

    • Swell the resin in N,N-dimethylformamide (DMF) for 30 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine (B6355638) in DMF for 5 minutes, drain, and repeat for 15 minutes to remove the Fmoc protecting group from the terminal amine.

    • Wash the resin thoroughly with DMF (5 times) and dichloromethane (B109758) (DCM) (3 times).

  • Amino Acid Coupling:

    • Activate the Fmoc-protected amino acid (3 equivalents) with a coupling agent such as HCTU (3 equivalents) and a base like N,N-diisopropylethylamine (DIEA) (6 equivalents) in DMF.

    • Add the activated amino acid solution to the resin and allow it to react for 1-2 hours.

    • Monitor the coupling reaction using a Kaiser test. If the test is positive (blue beads), indicating incomplete coupling, repeat the coupling step.

  • Chain Elongation:

    • Repeat the deprotection and coupling steps for each amino acid in the this compound sequence.

  • Cysteine Protection Strategy:

    • Due to the presence of six cysteine residues in this compound, a specific protection strategy is required to ensure correct disulfide bond formation. A common approach involves using a combination of acid-labile (e.g., Trityl - Trt) and more stable protecting groups (e.g., Acetamidomethyl - Acm) if regioselective disulfide bond formation is desired. For general synthesis followed by oxidative folding, using Trt for all cysteines is a standard approach.

  • Cleavage and Deprotection:

    • After the final amino acid is coupled and the N-terminal Fmoc group is removed, wash the resin with DCM and dry it.

    • Cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail. A standard Reagent K cocktail is suitable: 82.5% trifluoroacetic acid (TFA), 5% phenol, 5% water, 5% thioanisole, 2.5% 1,2-ethanedithiol (B43112) (EDT).

    • Incubate the resin with the cleavage cocktail for 2-3 hours at room temperature.

    • Filter the resin and precipitate the crude peptide in cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.

    • Dry the crude peptide pellet under vacuum.

  • Oxidative Folding for Disulfide Bond Formation:

    • Dissolve the crude linear peptide in a folding buffer (e.g., 0.1 M Tris-HCl, pH 8.0, containing a redox pair like reduced and oxidized glutathione).

    • Stir the solution gently in an open-to-air container for 24-48 hours to allow for the formation of disulfide bonds.

    • Monitor the folding process by RP-HPLC.

Quantitative Data for SPPS of a Similar Defensin Peptide
ParameterValueReference
Synthesis Scale100 µmol[1]
Crude Peptide Yield~70-80%General SPPS yields
Purity after Cleavage50-60%General SPPS purity
Final Yield after Purification10-20%[1]
Final Purity>95%[1]

Recombinant Expression of this compound in Pichia pastoris

This protocol describes the expression of this compound as a secreted peptide in the yeast Pichia pastoris.

Experimental Protocol: Recombinant this compound Production
  • Gene Synthesis and Vector Construction:

    • Synthesize the DNA sequence encoding the this compound peptide, codon-optimized for expression in P. pastoris.

    • Incorporate a 6xHis-tag at the C-terminus for purification.

    • Clone the synthesized gene into a P. pastoris expression vector, such as pPICZαA, which contains an N-terminal α-factor secretion signal.[4][5][6]

  • Transformation of Pichia pastoris:

    • Linearize the recombinant plasmid with a suitable restriction enzyme (e.g., SacI).

    • Transform the linearized plasmid into competent P. pastoris X-33 cells via electroporation.[4]

    • Select for positive transformants on YPDS plates containing Zeocin.

  • Expression Screening:

    • Inoculate several colonies into a buffered glycerol-complex medium (BMGY) and grow overnight.

    • Induce expression by transferring the cells to a buffered methanol-complex medium (BMMY).

    • Add methanol (B129727) to a final concentration of 1% every 24 hours to maintain induction.[4]

    • Collect culture supernatant at different time points (e.g., 24, 48, 72, 96 hours) and analyze for this compound expression by SDS-PAGE and Western blot (using an anti-His antibody).

  • Large-Scale Expression:

    • Grow the highest-expressing clone in a fermenter under controlled conditions (pH, temperature, dissolved oxygen).

    • Induce expression with methanol for 72-96 hours.[4]

  • Harvesting:

    • Separate the cells from the culture medium by centrifugation. The secreted this compound will be in the supernatant.

Quantitative Data for Recombinant Defensin Production in P. pastoris
ParameterValueReference
Expression Level2.32 mg/L[4]
Induction Time72 hours[4]
Induction Temperature29 °C[4]
Final Purity>98%General recombinant protein purification

Purification of this compound

The following protocols are applicable to both synthetic and recombinant this compound, with minor adjustments.

Experimental Protocol: Purification by RP-HPLC
  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).[7]

  • Mobile Phase A: 0.1% TFA in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient:

    • A linear gradient from 5% to 65% Mobile Phase B over 60 minutes is a good starting point.

    • Optimize the gradient based on the elution profile of the peptide.

  • Flow Rate: 1 mL/min for an analytical column.

  • Detection: UV absorbance at 220 nm and 280 nm.[8]

  • Fraction Collection: Collect fractions corresponding to the major peak.

  • Purity Analysis: Analyze the collected fractions by analytical RP-HPLC and mass spectrometry.

  • Lyophilization: Pool the pure fractions and lyophilize to obtain the final peptide powder.

Purification of Recombinant this compound (with His-tag)

For His-tagged recombinant this compound, an initial purification step using Immobilized Metal Affinity Chromatography (IMAC) is recommended before RP-HPLC.

  • IMAC:

    • Equilibrate a Ni-NTA column with a binding buffer (e.g., 20 mM sodium phosphate, 500 mM NaCl, 20 mM imidazole (B134444), pH 8.0).

    • Load the culture supernatant onto the column.

    • Wash the column with the binding buffer to remove unbound proteins.

    • Elute the bound this compound with an elution buffer containing a higher concentration of imidazole (e.g., 250-500 mM).

  • Buffer Exchange/Desalting:

    • Remove the imidazole and exchange the buffer using a desalting column or dialysis before proceeding to RP-HPLC for final polishing.

Visual Protocols and Pathways

Experimental Workflow: Solid-Phase Peptide Synthesis (SPPS) of this compound

SPPS_Workflow Resin Rink Amide Resin Swell Swell in DMF Resin->Swell Deprotect Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotect Couple Amino Acid Coupling (HCTU/DIEA) Deprotect->Couple Wash Wash (DMF/DCM) Couple->Wash Repeat Repeat n-1 times Wash->Repeat Check with Kaiser Test Cleave Cleavage & Deprotection (Reagent K) Wash->Cleave After final AA Repeat->Deprotect Precipitate Precipitate in Ether Cleave->Precipitate Fold Oxidative Folding Precipitate->Fold Purify RP-HPLC Purification Fold->Purify Final Pure this compound Peptide Purify->Final

Caption: Workflow for the solid-phase synthesis of this compound peptide.

Experimental Workflow: Recombinant Production of this compound

Recombinant_Workflow Gene This compound Gene Synthesis (Codon Optimized) Vector Clone into pPICZαA Gene->Vector Transform Transform P. pastoris Vector->Transform Screen Screen Colonies Transform->Screen Express Large-Scale Expression (Methanol Induction) Screen->Express Harvest Harvest Supernatant Express->Harvest IMAC IMAC Purification (Ni-NTA) Harvest->IMAC HPLC RP-HPLC Polishing IMAC->HPLC Final Pure Recombinant this compound HPLC->Final ETD151_Pathway cluster_Pathways Disrupted Cellular Pathways This compound This compound Peptide GlcCer Fungal Glucosylceramides (Cell Membrane) This compound->GlcCer Binds to Membrane Membrane Permeabilization GlcCer->Membrane Leads to Spliceosome Spliceosome Membrane->Spliceosome Ribosome Ribosome Membrane->Ribosome ER_Processing Protein Processing in ER Membrane->ER_Processing Endocytosis Endocytosis Membrane->Endocytosis MAPK MAPK Signaling Membrane->MAPK OxPhos Oxidative Phosphorylation Membrane->OxPhos

References

Application Notes and Protocols for ETD151 in the Inhibition of Botrytis cinerea Growth

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ETD151 is a promising antifungal peptide, analogous to the insect defensin (B1577277) heliomicin, demonstrating significant inhibitory activity against a broad spectrum of filamentous fungi and yeasts, including the notorious, multi-drug resistant plant pathogen, Botrytis cinerea[1][2]. This document provides detailed application notes and experimental protocols for utilizing this compound to inhibit the growth of B. cinerea, the causative agent of gray mold disease. The primary molecular target of this compound is the glycosphingolipid, glucosylceramide (GlcCer), located in the fungal cell membrane[2][3]. The interaction of this compound with GlcCer initiates a cascade of events, leading to a multifaceted mechanism of action that includes membrane permeabilization and the disruption of several key cellular pathways, ultimately inhibiting fungal growth[2][3].

Data Presentation

The following table summarizes the quantitative data regarding the efficacy of this compound against Botrytis cinerea.

ParameterValueReference
Half-maximal Inhibitory Concentration (IC50) for Growth ~75 µM[1]
Molecular Target Glucosylceramides (GlcCer)[2][3]
Binding Affinity (Kd) to B. cinerea GlcCer In the µM range[2]

Mechanism of Action

This compound exerts its antifungal activity through a multi-faceted approach. Upon binding to GlcCer on the surface of B. cinerea, it alters the integrity of the mycelial structure and induces membrane permeabilization[1][3]. A subsequent proteomic analysis has revealed that this compound significantly modulates proteins involved in at least six critical cellular pathways: the spliceosome, ribosome, protein processing in the endoplasmic reticulum, endocytosis, the MAPK signaling pathway, and oxidative phosphorylation[1][2].

ETD151_Mechanism_of_Action cluster_pathways Affected Pathways This compound This compound GlcCer Glucosylceramides (GlcCer) in Fungal Membrane This compound->GlcCer Binds to Membrane Membrane Permeabilization & Structural Alteration GlcCer->Membrane Triggers Pathways Disruption of Cellular Pathways Membrane->Pathways Leads to Spliceosome Spliceosome Pathways->Spliceosome Ribosome Ribosome Pathways->Ribosome ER_Processing Protein Processing (ER) Pathways->ER_Processing Endocytosis Endocytosis Pathways->Endocytosis MAPK MAPK Signaling Pathways->MAPK OxPhos Oxidative Phosphorylation Pathways->OxPhos

Caption: Proposed mechanism of action for this compound against Botrytis cinerea.

Experimental Protocols

The following are detailed protocols for key experiments to assess the antifungal activity of this compound against B. cinerea.

Mycelial Growth Inhibition Assay (Agar Dilution Method)

This protocol determines the effect of this compound on the vegetative growth of B. cinerea.

Materials:

  • Actively growing culture of Botrytis cinerea on Potato Dextrose Agar (PDA).

  • Sterile Petri dishes (90 mm).

  • Potato Dextrose Agar (PDA) medium.

  • This compound stock solution (in a suitable solvent, e.g., sterile water or a buffer).

  • Solvent control.

  • Sterile cork borer (5 mm diameter).

  • Incubator set to 20-22°C.

  • Laminar flow hood.

Procedure:

  • Preparation of Fungicide-Amended Media:

    • Autoclave PDA medium and cool it to 50-55°C in a water bath.

    • Under a laminar flow hood, add the required volume of this compound stock solution to the molten PDA to achieve the desired final concentrations (e.g., a serial dilution around the IC50 value: 10 µM, 25 µM, 50 µM, 75 µM, 100 µM, 150 µM).

    • Ensure the final concentration of any solvent used is non-inhibitory and consistent across all plates, including the control (e.g., <1% v/v).

    • Prepare a control plate containing PDA with the solvent only.

    • Pour the amended and control PDA into sterile Petri dishes and allow them to solidify.

  • Inoculation:

    • Using a sterile cork borer, excise mycelial plugs from the leading edge of a 3-5 day old B. cinerea culture.

    • Place one mycelial plug, with the mycelium facing down, in the center of each this compound-amended and control plate.

  • Incubation:

    • Seal the Petri dishes with parafilm.

    • Incubate the plates at 20-22°C in the dark for 3-5 days, or until the mycelial growth in the control plate approaches the edge of the dish.

  • Data Collection and Analysis:

    • Measure the diameter of the fungal colony in two perpendicular directions for each plate.

    • Calculate the average diameter for each concentration and the control.

    • Determine the percentage of mycelial growth inhibition using the following formula: % Inhibition = [(dc - dt) / dc] x 100 where dc is the average diameter of the colony in the control plate and dt is the average diameter of the colony in the treatment plate.

    • Plot the percentage of inhibition against the this compound concentration to determine the IC50 value.

Mycelial_Growth_Inhibition_Workflow Start Start Prep_Media Prepare PDA with Varying this compound Concentrations Start->Prep_Media Inoculate Inoculate Plates with B. cinerea Mycelial Plugs Prep_Media->Inoculate Incubate Incubate at 20-22°C for 3-5 Days Inoculate->Incubate Measure Measure Colony Diameters Incubate->Measure Calculate Calculate Percentage Inhibition Measure->Calculate End Determine IC50 Calculate->End

Caption: Workflow for the mycelial growth inhibition assay.

Spore Germination Assay

This protocol assesses the effect of this compound on the germination of B. cinerea conidia.

Materials:

  • Sporulating culture of Botrytis cinerea (10-14 days old).

  • Sterile distilled water with 0.05% Tween 20.

  • Sterile cheesecloth or glass wool.

  • Hemocytometer.

  • This compound stock solution.

  • Multi-well plates or microscope slides.

  • Humid chamber.

  • Microscope.

  • Incubator set to 20-22°C.

Procedure:

  • Preparation of Spore Suspension:

    • Flood a sporulating B. cinerea culture with a small volume of sterile distilled water containing 0.05% Tween 20.

    • Gently scrape the surface with a sterile loop to dislodge the conidia.

    • Filter the suspension through sterile cheesecloth or glass wool to remove mycelial fragments.

    • Adjust the spore concentration to 1 x 10^5 spores/mL using a hemocytometer.

  • Preparation of this compound Solutions:

    • Prepare a series of dilutions of the this compound stock solution in sterile distilled water with 0.05% Tween 20 to achieve the desired final test concentrations.

    • Include a solvent-only control.

  • Incubation:

    • In the wells of a multi-well plate or on microscope slides, mix equal volumes of the spore suspension and the this compound solutions.

    • Place the slides or plates in a humid chamber to prevent desiccation.

    • Incubate at 20-22°C for 6-12 hours.

  • Data Collection and Analysis:

    • Using a microscope, examine a minimum of 100 spores per replicate for germination.

    • A spore is considered germinated if the length of the germ tube is at least half the diameter of the spore.

    • Calculate the percentage of spore germination for each concentration and the control.

    • Determine the percentage of inhibition of spore germination using the formula: % Inhibition = [(gc - gt) / gc] x 100 where gc is the percentage of germination in the control and gt is the percentage of germination in the treatment.

Spore_Germination_Assay_Workflow Start Start Prep_Spores Prepare B. cinerea Spore Suspension (1x10^5 spores/mL) Start->Prep_Spores Prep_this compound Prepare this compound Dilutions Start->Prep_this compound Mix Mix Spore Suspension with this compound Solutions Prep_Spores->Mix Prep_this compound->Mix Incubate Incubate in Humid Chamber at 20-22°C for 6-12 Hours Mix->Incubate Observe Microscopic Observation of Spore Germination Incubate->Observe Calculate Calculate Percentage Inhibition Observe->Calculate End End Calculate->End

References

Application Notes and Protocols for the Experimental Use of ETD151 in Fungal Membrane Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ETD151 is a 44-residue antifungal defensin (B1577277) peptide optimized from butterfly defensins. It exhibits potent activity against a range of fungal pathogens by primarily targeting glucosylceramides (GlcCer), essential glycosphingolipids in fungal cell membranes.[1][2][3][4][5] The interaction of this compound with GlcCer leads to a multifaceted mechanism of action, including membrane disruption and the modulation of several intracellular pathways, making it a promising candidate for novel antifungal therapies.[1][2] These application notes provide a summary of the quantitative data on this compound's activity and detailed protocols for its experimental use in fungal membrane studies.

Data Presentation

Quantitative Data Summary

The following tables summarize the available quantitative data on the antifungal activity and binding affinity of this compound.

Fungal SpeciesAssay TypeValueReference
Candida albicans (wild-type)Minimum Inhibitory Concentration (MIC)0.65 µM[1]
Candida albicans (Δgcs mutant)Minimum Inhibitory Concentration (MIC)> 40 µM[1]
Pichia pastoris (wild-type)Minimum Inhibitory Concentration (MIC)0.65 µM[1]
Pichia pastoris (Δgcs mutant)Minimum Inhibitory Concentration (MIC)> 40 µM[1]
Aspergillus fumigatusHyphal Growth Inhibition89%[6]
Aspergillus fumigatusMetabolic Activity Reduction70%[6]
Interacting MoleculesAssay TypeDissociation Constant (Kd)Reference
This compound and GlcCer-free liposomesMicroscale Thermophoresis (MST)250 ± 80 µM[2]
This compound and GlcCer-containing liposomesMicroscale Thermophoresis (MST)µM range[1][2][3][4][7][5]
This compound and methylated GlcCer-containing liposomesIsothermal Titration Calorimetry (ITC)19-fold higher affinity than non-methylated GlcCer[8]
Bacterial SpeciesAssay TypeValueReference
Novosphingobium capsulatumHalf-maximal Inhibitory Concentration (IC50)~75 µM[2][3][4][7][5]

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

This protocol describes the determination of the MIC of this compound against fungal species using a broth microdilution method.

Materials:

  • This compound

  • Target fungal strain (e.g., Candida albicans)

  • Sabouraud Dextrose Broth (SDB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer or microplate reader

Procedure:

  • Inoculum Preparation:

    • Culture the fungal strain in SDB overnight at 30°C.

    • Prepare a fungal suspension in sterile saline and adjust the concentration to 1 x 10^6 cells/mL.

    • Dilute the suspension 1:100 in SDB to obtain a final inoculum density of 1 x 10^4 cells/mL.

  • Drug Dilution:

    • Prepare a stock solution of this compound in sterile water.

    • Perform serial two-fold dilutions of this compound in SDB in the 96-well plate to achieve a range of concentrations (e.g., 0.1 to 100 µM).

  • Inoculation and Incubation:

    • Add 100 µL of the fungal inoculum to each well containing 100 µL of the this compound dilutions.

    • Include a positive control (fungal inoculum without this compound) and a negative control (broth only).

    • Incubate the plate at 30°C for 24-48 hours.

  • MIC Determination:

    • The MIC is defined as the lowest concentration of this compound that results in no visible growth.

    • Alternatively, measure the optical density at 600 nm (OD600) using a microplate reader. The MIC is the concentration that inhibits growth by ≥50% compared to the positive control.

Protocol 2: Membrane Permeabilization Assay using SYTOX Green

This protocol uses the fluorescent dye SYTOX Green to assess this compound-induced membrane permeabilization. SYTOX Green only enters cells with compromised membranes and fluoresces upon binding to nucleic acids.

Materials:

  • This compound

  • Target fungal strain

  • SYTOX Green nucleic acid stain

  • Phosphate-buffered saline (PBS)

  • 96-well black, clear-bottom microtiter plates

  • Fluorometric microplate reader

Procedure:

  • Cell Preparation:

    • Grow the fungal culture to mid-log phase.

    • Harvest the cells by centrifugation, wash twice with PBS, and resuspend in PBS to a final concentration of 1 x 10^7 cells/mL.

  • Assay Setup:

    • Add 50 µL of the fungal cell suspension to each well of the 96-well plate.

    • Add SYTOX Green to a final concentration of 1 µM to each well and incubate in the dark for 15 minutes.

    • Add 50 µL of this compound at various concentrations (e.g., 0.5x, 1x, 2x MIC) to the wells.

    • Include a positive control (e.g., a known membrane-disrupting agent) and a negative control (PBS).

  • Fluorescence Measurement:

    • Immediately begin monitoring the fluorescence intensity using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 520 nm, respectively.

    • Record measurements at regular intervals (e.g., every 5 minutes) for up to 60 minutes.

  • Data Analysis:

    • Plot the fluorescence intensity over time for each this compound concentration. An increase in fluorescence indicates membrane permeabilization.

Protocol 3: Localization of this compound using Fluorescence Microscopy

This protocol describes the visualization of this compound localization on the fungal cell surface using a fluorescently labeled peptide.

Materials:

  • Fluorescently labeled this compound (e.g., Atto647-ETD151)

  • Target fungal strain

  • Appropriate fungal growth medium

  • Confocal microscope

Procedure:

  • Fungal Culture:

    • Grow fungal hyphae or yeast cells in a suitable medium in a chambered coverglass or on a glass-bottom dish.

  • Labeling:

    • Add fluorescently labeled this compound to the fungal culture at a desired concentration (e.g., 1x MIC).

    • Incubate for a specified time (e.g., 30-60 minutes).

  • Washing:

    • Gently wash the cells with fresh medium or PBS to remove unbound peptide.

  • Imaging:

    • Visualize the localization of the fluorescently labeled this compound using a confocal microscope with appropriate laser excitation and emission filters for the chosen fluorophore.

    • Acquire Z-stack images to determine the three-dimensional localization of the peptide.

Protocol 4: Proteomic Analysis of Fungal Response to this compound

This protocol outlines the sample preparation for a bottom-up proteomic analysis to identify changes in the fungal proteome upon treatment with this compound.

Materials:

  • This compound

  • Target fungal strain (Botrytis cinerea)

  • Liquid nitrogen

  • Protein extraction buffer (e.g., containing urea, thiourea, CHAPS)

  • DTT, iodoacetamide

  • Trypsin

  • LC-MS/MS system

Procedure:

  • Sample Treatment and Harvesting:

    • Grow the fungal mycelia in liquid culture.

    • Treat the culture with this compound at a sub-inhibitory concentration for a defined period.

    • Harvest the mycelia by filtration, flash-freeze in liquid nitrogen, and grind to a fine powder.

  • Protein Extraction:

    • Resuspend the ground mycelia in protein extraction buffer.

    • Lyse the cells by sonication or bead beating on ice.

    • Clarify the lysate by centrifugation to remove cellular debris.

  • Protein Digestion:

    • Quantify the protein concentration of the supernatant.

    • Reduce the proteins with DTT and alkylate with iodoacetamide.

    • Digest the proteins into peptides using trypsin overnight at 37°C.

  • Peptide Cleanup and LC-MS/MS Analysis:

    • Desalt the peptide mixture using a C18 solid-phase extraction column.

    • Analyze the peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis:

    • Identify and quantify the proteins using a suitable database search engine (e.g., Mascot, MaxQuant).

    • Perform differential expression analysis to identify proteins that are up- or down-regulated in response to this compound treatment.

Mandatory Visualizations

ETD151_Signaling_Pathway cluster_membrane Fungal Cell Membrane cluster_cytoplasm Cytoplasm This compound This compound GlcCer Glucosylceramide (GlcCer) This compound->GlcCer Binds to MembraneDisruption Membrane Permeabilization GlcCer->MembraneDisruption Induces Spliceosome Spliceosome MembraneDisruption->Spliceosome Ribosome Ribosome MembraneDisruption->Ribosome ER_Processing Protein Processing in ER MembraneDisruption->ER_Processing Endocytosis Endocytosis MembraneDisruption->Endocytosis MAPK MAPK Signaling MembraneDisruption->MAPK OxPhos Oxidative Phosphorylation MembraneDisruption->OxPhos

Caption: this compound interaction with fungal cell membrane and downstream effects.

Experimental_Workflow cluster_culture Fungal Culture & Treatment cluster_assays Phenotypic & Mechanistic Assays cluster_analysis Data Analysis Start Start with Fungal Strain Culture Culture in appropriate medium Start->Culture Treatment Treat with this compound Culture->Treatment MIC_Assay MIC Determination Treatment->MIC_Assay Permeabilization_Assay Membrane Permeabilization (SYTOX Green) Treatment->Permeabilization_Assay Localization_Assay Localization Studies (Fluorescence Microscopy) Treatment->Localization_Assay Proteomics_Assay Proteomic Analysis Treatment->Proteomics_Assay MIC_Analysis Determine MIC value MIC_Assay->MIC_Analysis Permeabilization_Analysis Quantify fluorescence Permeabilization_Assay->Permeabilization_Analysis Localization_Analysis Image analysis Localization_Assay->Localization_Analysis Proteomics_Analysis Identify protein expression changes Proteomics_Assay->Proteomics_Analysis

Caption: General experimental workflow for studying this compound's effects on fungi.

References

Determining the Minimum Inhibitory Concentration (MIC) of ETD151: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for determining the Minimum Inhibitory Concentration (MIC) of ETD151, a defensin (B1577277) peptide with antimicrobial properties. The information is intended to guide researchers in assessing the in vitro efficacy of this compound against relevant microbial strains.

Introduction to this compound and its Mechanism of Action

This compound is a 44-residue peptide optimized from butterfly defensins that has shown activity against several fungal pathogens.[1][2][3][4] Its mechanism of action involves binding directly to glucosylceramides (GlcCer), which are glycosphingolipids present in the membranes of susceptible fungi and some bacteria.[1][5] This interaction is crucial for its inhibitory activity. This compound tends to localize on the cell surface, where it induces various toxic effects that can lead to growth inhibition.[1][2][4][5] Unlike many antimicrobial agents that cause significant membrane permeabilization, this may not be the primary growth-inhibiting mechanism for this compound at all concentrations.[1] The presence of GlcCer in the cell membrane appears to be a key determinant of an organism's susceptibility to this compound.[1][2][3][4]

Quantitative Data for this compound Inhibitory Concentration

The following table summarizes the available quantitative data on the inhibitory activity of this compound. It is important to note that the reported value is an IC50 (half-maximal inhibitory concentration), which is the concentration of a drug that is required for 50% inhibition in vitro. While related to the MIC, the MIC is defined as the lowest concentration that prevents visible growth.

CompoundOrganismInhibitory ConcentrationNotes
This compoundNovosphingobium capsulatumIC50 ~75 µMThis bacterium is noted to contain glycosphingolipids in its membrane. The study observed transient morphological changes and inhibitory growth activity.[2][3][4]

Experimental Protocol: Determining the MIC of this compound by Broth Microdilution

This protocol is based on the widely accepted broth microdilution method and aligns with guidelines from the Clinical and Laboratory Standards Institute (CLSI).[6][7][8][9][10]

Materials
  • This compound (lyophilized powder)

  • Appropriate solvent for this compound (e.g., sterile water, DMSO)

  • Test microorganism strains (e.g., fungi, bacteria)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) or other appropriate broth medium (e.g., RPMI for fungi)[6][11]

  • Sterile 96-well microtiter plates[12][13]

  • Sterile reagent reservoirs

  • Multichannel and single-channel pipettes with sterile tips

  • Spectrophotometer or nephelometer

  • 0.5 McFarland turbidity standard[14]

  • Incubator (35°C ± 2°C)[11]

  • Vortex mixer

  • Sterile saline or broth for inoculum preparation

Procedure

Step 1: Preparation of this compound Stock Solution

  • Prepare a stock solution of this compound at a concentration that is at least twice the highest concentration to be tested (e.g., 1280 µg/mL).[11]

  • Use a suitable solvent to dissolve the peptide completely. Note the solvent used, as a solvent control may be necessary.

Step 2: Inoculum Preparation

  • From a fresh (18-24 hour) agar (B569324) plate, select 3-5 isolated colonies of the test microorganism.[11]

  • Suspend the colonies in sterile saline or broth.

  • Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This is equivalent to approximately 1-2 x 10⁸ CFU/mL for bacteria.[11]

  • Dilute this standardized suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[6][12]

Step 3: Preparation of Microtiter Plate

  • Dispense 50 µL of the appropriate sterile broth medium into all wells of a 96-well plate, except for the first column.[11]

  • Add 100 µL of the this compound working solution (at twice the highest desired final concentration) to the wells in the first column.

  • Perform a two-fold serial dilution by transferring 50 µL from column 1 to column 2. Mix well by pipetting up and down.

  • Continue this serial dilution process across the plate to column 10. Discard the final 50 µL from column 10.[11][15]

  • Column 11 will serve as the growth control (broth and inoculum, no this compound).[13]

  • Column 12 will serve as the sterility control (broth only).[13][16]

Step 4: Inoculation and Incubation

  • Add 50 µL of the diluted microbial inoculum to each well from column 1 to 11. This brings the final volume in each well to 100 µL.[11]

  • Do not add inoculum to the sterility control wells (column 12).

  • Cover the plate and incubate at 35°C ± 2°C for 16-20 hours for most bacteria. Incubation times and temperatures may need to be adjusted for fungi or other specific organisms.[11][17]

Step 5: Reading and Interpreting the MIC

  • After incubation, visually inspect the plate for turbidity. A plate reader can also be used to measure absorbance (e.g., at 600 nm).[18]

  • The sterility control (column 12) should be clear, and the growth control (column 11) should show distinct turbidity.

  • The MIC is the lowest concentration of this compound that completely inhibits visible growth of the microorganism.[12][13][19]

Visualizations

MIC_Workflow cluster_prep Preparation cluster_plate Plate Setup cluster_exp Experiment cluster_analysis Analysis prep_this compound Prepare this compound Stock Solution serial_dilution Perform 2-Fold Serial Dilution of this compound (Columns 1-10) prep_this compound->serial_dilution prep_inoculum Prepare and Standardize Microbial Inoculum (0.5 McFarland) inoculate Inoculate Plate with Standardized Culture (Columns 1-11) prep_inoculum->inoculate plate_setup Dispense Broth into 96-Well Plate plate_setup->serial_dilution serial_dilution->inoculate incubate Incubate Plate (e.g., 16-20h at 37°C) inoculate->incubate read_results Visually Inspect for Growth or Read Absorbance incubate->read_results determine_mic Determine MIC: Lowest Concentration with No Visible Growth read_results->determine_mic

Caption: Workflow for MIC Determination by Broth Microdilution.

ETD151_Mechanism cluster_membrane Microbial Cell Membrane GlcCer Glucosylceramide (GlcCer) ToxicEffects Induction of Toxic Effects GlcCer->ToxicEffects Triggers Phospholipid Phospholipid This compound This compound Peptide This compound->GlcCer Binds to GrowthInhibition Growth Inhibition ToxicEffects->GrowthInhibition

Caption: Proposed Mechanism of Action of this compound.

References

ETD151 solution preparation and stability for research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information and protocols for the preparation and use of the antifungal peptide ETD151 in a research setting. This compound is a 44-residue synthetic peptide optimized from butterfly defensins, showing potent activity against a range of fungal pathogens.[1][2][3] Its primary mechanism of action involves binding to glucosylceramides (GlcCer) present in the membranes of susceptible fungi.[1][4][5][6] This interaction leads to membrane permeabilization and the disruption of multiple cellular pathways, making it a promising candidate for antifungal drug development.[4][7][8]

Data Presentation

Table 1: Biological Activity of this compound
Target OrganismAssay TypeMetricValueReference
Novosphingobium capsulatumGrowth InhibitionIC₅₀~75 µM[2][3][4]
Aspergillus fumigatusHyphal Growth Reduction% Inhibition89%[9]
Aspergillus fumigatusMetabolic Activity Reduction% Inhibition70%[9]
Table 2: Binding Affinity of this compound
Binding PartnerMethodMetricValueBuffer ConditionsReference
Liposomes with GlcCer from B. cinereaMicroscale Thermophoresis (MST)KdµM rangeNot specified[2][3][4]
PC-methylated GlcCer LUVsIsothermal Titration Calorimetry (ITC)Kd100 µM10 mM phosphate (B84403) buffer, pH 5.8[7]
PC-nonmethylated GlcCer LUVsIsothermal Titration Calorimetry (ITC)Kd1.9 mM10 mM phosphate buffer, pH 5.8[7]
Liposomes with GlcCer from B. cinereaMicroscale Thermophoresis (MST)Kd~0.5 µMNot specified[7]
Commercial fungal GlcCer (d19:2/h16:0)Microscale Thermophoresis (MST)Kd~0.7 µMNot specified[7]

PC: Phosphatidylcholine, LUVs: Large Unilamellar Vesicles

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

This protocol describes the preparation of a stock solution of this compound for use in various assays. Recombinant this compound can be produced in Saccharomyces cerevisiae.[4]

Materials:

  • Lyophilized this compound peptide

  • Sterile, nuclease-free water

  • Sterile, low-protein-binding microcentrifuge tubes

  • Pipettes and sterile, low-retention pipette tips

Procedure:

  • Bring the lyophilized this compound peptide to room temperature before opening the vial to prevent condensation.

  • Refer to the manufacturer's certificate of analysis for the exact mass of the peptide.

  • Reconstitute the peptide in sterile, nuclease-free water to a desired stock concentration (e.g., 1-10 mM). For example, to make a 1 mM stock solution of this compound (molecular weight ~4.9 kDa), dissolve 4.9 mg in 1 mL of water.

  • Gently vortex or pipette up and down to ensure the peptide is fully dissolved. Avoid vigorous shaking, which can cause aggregation.

  • Aliquot the stock solution into smaller volumes in low-protein-binding microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C for long-term storage. A labeled peptide in 172 mM PBS at pH 5.5 has been reported to be stable for over a year.[4]

Protocol 2: In Vitro Antifungal Susceptibility Testing (Broth Microdilution)

This protocol is adapted from general antifungal susceptibility testing methods and information on this compound's activity.

Materials:

  • This compound stock solution

  • Fungal culture (e.g., Candida albicans, Aspergillus fumigatus)

  • Appropriate growth medium (e.g., Sabouraud Dextrose Broth, RPMI-1640)

  • Sterile 96-well microtiter plates

  • Incubator

  • Microplate reader (optional, for quantitative assessment)

  • Resazurin (B115843) sodium salt (for viability assessment)

Procedure:

  • Prepare a fungal inoculum suspension and adjust the concentration to the desired density (e.g., 1-5 x 10⁵ CFU/mL).

  • Prepare serial dilutions of the this compound stock solution in the growth medium in the 96-well plate. Typically, a 2-fold dilution series is performed.

  • Add the fungal inoculum to each well containing the this compound dilutions.

  • Include positive (fungi in medium without this compound) and negative (medium only) controls.

  • Incubate the plate at the optimal temperature for the specific fungus (e.g., 30-37°C) for 24-48 hours.

  • Assess fungal growth visually or by measuring the optical density at a specific wavelength (e.g., 600 nm) using a microplate reader.

  • Alternatively, cell viability can be assessed using a resazurin-based assay.[1] Add resazurin solution to each well and incubate for a few hours. The color change (blue to pink) indicates metabolically active cells.

  • The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of this compound that visibly inhibits fungal growth.

Protocol 3: Liposome Preparation and Binding Assay

This protocol describes the preparation of liposomes containing GlcCer to study the binding of this compound.

Materials:

  • Phosphatidylcholine (PC)

  • Fungal Glucosylceramide (GlcCer)

  • Chloroform (B151607) or a suitable organic solvent

  • Phosphate buffer (10 mM, pH 5.8)

  • Rotary evaporator

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

  • This compound (labeled or unlabeled)

Procedure:

  • Lipid Film Formation:

    • Dissolve PC and GlcCer in chloroform in a round-bottom flask at the desired molar ratio (e.g., 90:10).[6]

    • Remove the organic solvent using a rotary evaporator to form a thin lipid film on the flask wall.

    • Further dry the film under vacuum for at least 1 hour to remove any residual solvent.

  • Hydration:

    • Hydrate the lipid film with 10 mM phosphate buffer (pH 5.8) by vortexing. This will result in a suspension of multilamellar vesicles (MLVs).

  • Extrusion:

    • To form large unilamellar vesicles (LUVs), subject the MLV suspension to multiple freeze-thaw cycles.

    • Extrude the suspension through a polycarbonate membrane with a defined pore size (e.g., 100 nm) multiple times using a mini-extruder. This will produce a homogenous population of LUVs.

  • Binding Assay (Liposome Pulldown): [6]

    • Incubate this compound with the prepared PC:GlcCer liposomes and control (PC only) liposomes.

    • Centrifuge the mixture at high speed to pellet the liposomes.

    • Carefully separate the supernatant (unbound fraction) from the pellet (bound fraction).

    • Analyze both fractions by SDS-PAGE and Coomassie staining to visualize the amount of bound and unbound this compound.

Visualizations

ETD151_Signaling_Pathway This compound This compound GlcCer Glucosylceramides (GlcCer) in Fungal Membrane This compound->GlcCer Binds to MembranePerm Membrane Permeabilization GlcCer->MembranePerm Disruption Disruption of Cellular Pathways MembranePerm->Disruption Spliceosome Spliceosome Ribosome Ribosome ER_Processing Protein Processing in Endoplasmic Reticulum Endocytosis Endocytosis MAPK MAPK Signaling Pathway OxPhos Oxidative Phosphorylation Disruption->Spliceosome Disruption->Ribosome Disruption->ER_Processing Disruption->Endocytosis Disruption->MAPK Disruption->OxPhos

Caption: this compound Mechanism of Action

ETD151_Experimental_Workflow cluster_prep Preparation cluster_assay Assays cluster_analysis Data Analysis Prep_this compound Prepare this compound Stock Solution Antifungal_Assay Antifungal Susceptibility Assay Prep_this compound->Antifungal_Assay Binding_Assay Liposome Binding Assay Prep_this compound->Binding_Assay Microscopy Fluorescence Microscopy Prep_this compound->Microscopy Prep_Fungi Prepare Fungal Inoculum Prep_Fungi->Antifungal_Assay Prep_Liposomes Prepare GlcCer-containing Liposomes Prep_Liposomes->Binding_Assay MIC_Determination Determine MIC/IC50 Antifungal_Assay->MIC_Determination Binding_Affinity Analyze Binding (Kd) Binding_Assay->Binding_Affinity Localization Observe Cellular Localization Microscopy->Localization

Caption: General Experimental Workflow for this compound Research

References

Application Notes: Characterizing the Binding of ETD151 to Glucosylceramide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glucosylceramide (GlcCer) is a crucial glycosphingolipid that serves as a fundamental building block for complex glycosphingolipids and plays a significant role in various cellular processes. Dysregulation of GlcCer metabolism is a hallmark of several lysosomal storage disorders, most notably Gaucher disease, which results from mutations in the GBA1 gene leading to deficient activity of the enzyme glucocerebrosidase (GCase) and subsequent accumulation of GlcCer.[1][2] Furthermore, mutations in GBA1 are recognized as a major genetic risk factor for Parkinson's disease, linking GlcCer metabolism to neurodegenerative conditions.[1][3][4]

This central role in pathology makes GlcCer and its associated metabolic enzymes, such as GCase and Glucosylceramide Synthase (GCS), prime targets for therapeutic intervention.[5][6] Small molecules that bind to GlcCer or modulate the activity of these enzymes hold significant promise for substrate reduction therapies or as pharmacological chaperones.

These application notes provide a comprehensive overview of established biophysical and cell-based techniques to characterize the binding of a novel small molecule, designated ETD151, to Glucosylceramide. The protocols and workflows detailed herein are designed to enable a thorough investigation of binding affinity, kinetics, thermodynamics, and cellular activity, providing a robust framework for preclinical drug development.

Biophysical Characterization of this compound-GlcCer Interaction

Direct measurement of the interaction between a small molecule and a lipid like GlcCer requires techniques that can accommodate the amphipathic nature of the lipid. The following methods are industry-standard for quantifying binding kinetics and thermodynamics.

Surface Plasmon Resonance (SPR)

SPR is a label-free optical sensing technique that allows for the real-time measurement of binding kinetics between an analyte in solution (this compound) and a ligand immobilized on a sensor surface (GlcCer-containing liposomes).[7][8] This method provides quantitative data on association (k_on) and dissociation (k_off) rates, from which the equilibrium dissociation constant (K_D) can be calculated.

Experimental Protocol: SPR Analysis

  • Liposome (B1194612) Preparation:

    • Prepare a lipid mixture in chloroform (B151607) containing 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (B13819) (POPC), cholesterol, and GlcCer at a desired molar ratio (e.g., 85:10:5).

    • Dry the lipid mixture to a thin film under a stream of nitrogen gas, followed by desiccation under vacuum for at least 1 hour.

    • Rehydrate the lipid film in a suitable buffer (e.g., HBS-P+, pH 7.4) to form multilamellar vesicles.

    • Create small unilamellar vesicles (SUVs) with a diameter of ~100 nm by extrusion through a polycarbonate membrane with a 0.1 µm pore size.[9]

  • Ligand Immobilization:

    • Use an L1 sensor chip, which has a lipophilic surface suitable for capturing lipid vesicles.[9]

    • Condition the chip surface as per the manufacturer's instructions.

    • Inject the prepared GlcCer-containing liposomes over the sensor surface at a low flow rate (e.g., 5 µL/min) to allow for the formation of a stable lipid bilayer on the chip. A control surface should be prepared using liposomes lacking GlcCer.

  • Analyte Binding Measurement:

    • Prepare a dilution series of this compound in running buffer (e.g., HBS-P+ with up to 5% DMSO if required for solubility). Concentrations should span a range from at least 10-fold below to 10-fold above the expected K_D.

    • Inject the this compound solutions over the control and GlcCer surfaces sequentially, from the lowest to the highest concentration.[7]

    • Each injection cycle consists of an association phase (monitoring binding) and a dissociation phase (monitoring release in running buffer).

    • After each cycle, regenerate the surface if necessary using a mild regeneration solution (e.g., a short pulse of dilute NaOH or detergent) to remove bound analyte without disrupting the lipid layer.

  • Data Analysis:

    • Subtract the sensorgram data from the control flow cell from the active flow cell to correct for non-specific binding and bulk refractive index changes.

    • Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine k_on, k_off, and K_D.

Data Presentation: SPR Kinetic Data

ParameterThis compoundControl Compound
k_on (M⁻¹s⁻¹) ValueValue
k_off (s⁻¹) ValueValue
K_D (nM) ValueValue
Isothermal Titration Calorimetry (ITC)

ITC is a powerful technique that directly measures the heat released or absorbed during a binding event.[10][11] It provides a complete thermodynamic profile of the interaction in a single experiment, including the binding affinity (K_D), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of binding.[12][13]

Experimental Protocol: ITC Analysis

  • Sample Preparation:

    • Prepare GlcCer-containing micelles or vesicles as described for SPR, ensuring they are in a well-dialyzed buffer (e.g., 20 mM sodium phosphate (B84403), 150 mM NaCl, pH 7.4).

    • Dissolve this compound in the exact same buffer to minimize heats of dilution. The concentration of this compound in the syringe should be 10-20 times higher than the GlcCer concentration in the sample cell.[14]

    • Degas both the ligand and analyte solutions immediately before the experiment to prevent air bubbles.

  • ITC Experiment:

    • Load the GlcCer liposome suspension into the sample cell and the this compound solution into the injection syringe.

    • Set the experimental temperature (e.g., 25°C).

    • Perform an initial injection of a small volume (e.g., 0.5 µL) to assess the initial heat of dilution, followed by a series of 15-25 injections (e.g., 2-3 µL each) to achieve saturation.

    • Perform a control titration by injecting this compound into the buffer alone to determine the heat of dilution for the analyte.

  • Data Analysis:

    • Integrate the raw power data to obtain the heat change per injection.

    • Subtract the heat of dilution from the binding data.

    • Fit the resulting binding isotherm to a suitable model (e.g., one-site binding model) to determine n, K_D, and ΔH.

    • Calculate the Gibbs free energy (ΔG) and entropy (ΔS) using the equation: ΔG = -RTln(K_A) = ΔH - TΔS, where K_A = 1/K_D.

Data Presentation: ITC Thermodynamic Data

ParameterThis compoundControl Compound
Stoichiometry (n) ValueValue
K_D (µM) ValueValue
ΔH (kcal/mol) ValueValue
-TΔS (kcal/mol) ValueValue
ΔG (kcal/mol) ValueValue

Cellular Characterization of this compound Activity

Confirming that this compound engages its target in a cellular environment and elicits a functional response is a critical step. Cell-based assays using patient-derived fibroblasts or engineered cell lines are essential for validating the therapeutic potential of the compound.

GCase Activity Assay in Patient Fibroblasts

If this compound is hypothesized to act as a pharmacological chaperone or an allosteric activator of GCase, its effect on the enzyme's catalytic activity should be measured. This assay uses a fluorogenic substrate to quantify GCase activity in cell lysates.[15][16]

Experimental Protocol: GCase Activity Measurement

  • Cell Culture and Treatment:

    • Culture human fibroblasts (e.g., from a Gaucher patient with a specific GBA1 mutation) in standard conditions.

    • Treat the cells with a range of this compound concentrations for 24-48 hours. Include a vehicle control (e.g., DMSO) and a known GCase inhibitor (e.g., conduritol-β-epoxide, CBE) as a negative control.

  • Cell Lysis:

    • Harvest the cells and wash with ice-cold PBS.

    • Lyse the cells in a citrate-phosphate buffer (pH 5.4) containing a detergent like sodium taurocholate and Triton X-100.[16][17]

  • Enzymatic Assay:

    • Determine the total protein concentration of the lysates using a BCA or Bradford assay.

    • In a 96-well plate, combine a standardized amount of cell lysate with the fluorogenic substrate 4-methylumbelliferyl-β-D-glucopyranoside (4-MUG).[16][18]

    • Incubate the plate at 37°C for 1-2 hours.

    • Stop the reaction by adding a high pH stop buffer (e.g., glycine-carbonate).

    • Measure the fluorescence of the released 4-methylumbelliferone (B1674119) (4-MU) using a plate reader (Excitation: ~365 nm, Emission: ~445 nm).

  • Data Analysis:

    • Normalize the fluorescence signal to the total protein concentration to determine the specific GCase activity.

    • Express the activity in treated cells as a percentage of the vehicle-treated control.

Data Presentation: Cellular GCase Activity

CompoundConcentration (µM)GCase Activity (% of Control)
This compound0.1Value
1Value
10Value
Positive Control10Value
Inhibitor (CBE)10Value
Quantification of Cellular GlcCer Levels

If this compound is designed to reduce substrate levels, either by inhibiting GCS or enhancing GCase activity, its ability to lower cellular GlcCer should be quantified. This is typically achieved using liquid chromatography-mass spectrometry (LC-MS/MS).

Experimental Protocol: LC-MS/MS for GlcCer Quantification

  • Cell Culture and Treatment:

    • Culture patient-derived fibroblasts or a relevant cell model.

    • Treat cells with various concentrations of this compound for an extended period (e.g., 72-96 hours) to allow for lipid turnover. Include vehicle and positive/negative controls.

  • Lipid Extraction:

    • Harvest and wash the cells.

    • Perform a lipid extraction using a standard method, such as a Bligh-Dyer extraction with chloroform:methanol:water.

    • Include an internal standard (e.g., a deuterated GlcCer analogue) at the beginning of the extraction for accurate quantification.[18]

  • LC-MS/MS Analysis:

    • Dry the lipid extract and reconstitute it in a suitable solvent for injection.

    • Separate the lipids using reverse-phase or normal-phase liquid chromatography.

    • Detect and quantify GlcCer and the internal standard using a mass spectrometer operating in multiple reaction monitoring (MRM) mode.

  • Data Analysis:

    • Calculate the amount of GlcCer in each sample by comparing the peak area ratio of the endogenous GlcCer to the internal standard against a standard curve.

    • Normalize the GlcCer levels to the total protein or lipid phosphate content of the original cell pellet.

    • Express the results as a percentage reduction compared to the vehicle-treated control.

Data Presentation: GlcCer Reduction

CompoundConcentration (µM)GlcCer Level (pmol/mg protein)% Reduction
Vehicle-Value0
This compound1ValueValue
10ValueValue
Positive Control10ValueValue

Visualizations

Experimental Workflow

The following diagram outlines a typical workflow for the screening and characterization of a small molecule binder to Glucosylceramide.

G cluster_0 Phase 1: Primary Screening & Hit ID cluster_1 Phase 2: Biophysical Characterization cluster_2 Phase 3: Cellular Validation cluster_3 Phase 4: Lead Optimization A Compound Library B High-Throughput Screen (e.g., GCase Activity Assay) A->B C Hit Compounds B->C D Surface Plasmon Resonance (SPR) (Kinetics: kon, koff, KD) C->D E Isothermal Titration Calorimetry (ITC) (Thermodynamics: ΔH, ΔS, KD) C->E F Cellular Target Engagement (e.g., GCase Activity in situ) D->F E->F G Functional Outcome (GlcCer Level Quantification) F->G H Lead Candidate G->H

Caption: Workflow for this compound Characterization.

Glucosylceramide Metabolic Pathway

This diagram illustrates the central role of GlcCer in glycosphingolipid metabolism and highlights key enzymatic targets for therapeutic intervention.

G cluster_lysosome Cer Ceramide GCS GCS (Glucosylceramide Synthase) Cer->GCS UDP-Glucose GlcCer Glucosylceramide (GlcCer) Lysosome Lysosome GlcCer->Lysosome LCS Lactosylceramide Synthase GlcCer->LCS UDP-Galactose LacCer Lactosylceramide Complex Complex Glycosphingolipids LacCer->Complex ... GCase GCase (Glucocerebrosidase) Glucose Glucose GCS->GlcCer LCS->LacCer GCase->Glucose Hydrolysis Cer_out Ceramide GCase->Cer_out

Caption: GlcCer Metabolic Pathway and Targets.

References

Application Notes and Protocols for ETD151 in a Murine Model of Aspergillosis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic antifungal peptide ETD151, its mechanism of action, and its potential application in a murine model of aspergillosis. The included protocols are based on established methodologies for creating invasive pulmonary aspergillosis models in mice and can be adapted for the evaluation of this compound.

Introduction to this compound

This compound is a synthetic, 44-amino-acid recombinant amphiphilic antimicrobial peptide. It was engineered from a consensus sequence of insect-derived defensins, heliomicin (B1576475) and ARD1.[1] Studies have demonstrated its potent in vitro activity against a range of fungal pathogens, including azole-susceptible and azole-resistant clinical isolates of Aspergillus fumigatus.[1][2] Notably, in vivo efficacy has been reported in a murine model of systemic Aspergillus fumigatus infection, where this compound was found to be more effective than the standard antifungal drug, Amphotericin B, and was non-toxic following intravenous administration.[3][4][5]

Mechanism of Action

The antifungal activity of this compound is primarily mediated through its interaction with glucosylceramides (GlcCer), which are essential glycosphingolipids present in fungal membranes.[2][3][6] This interaction leads to a multifaceted mechanism of action, including membrane permeabilization and the disruption of several key cellular pathways, ultimately leading to fungal cell death.[3][4] This targeted approach, focusing on a component of the fungal cell membrane, makes this compound a promising candidate for overcoming existing antifungal resistance mechanisms.[3][6]

Data Presentation: In Vitro Efficacy of this compound against Aspergillus fumigatus

The following table summarizes the quantitative data from in vitro studies, demonstrating the efficacy of this compound against Aspergillus fumigatus.

ParameterFindingStrains TestedReference
Hyphal Growth Inhibition 89% reductionAzole-susceptible and azole-resistant strains[1][2]
Metabolic Activity Reduction 70% reductionAzole-susceptible and azole-resistant strains[1][2]
Minimum Inhibitory Concentration (MIC50) 0.1–6.25 mg/LA. fumigatus[5]
Cytotoxicity No cytotoxicity observedPrimary human bronchial epithelial cells (PHBECs)[1][2]

Note on In Vivo Data: While specific quantitative data from murine models of aspergillosis are not publicly detailed, studies report that this compound was effective and non-toxic when administered systemically in these models.[3][4][5]

Signaling Pathway and Mechanism of Action of this compound

ETD151_Mechanism cluster_fungus Aspergillus fumigatus Cell Fungal_Membrane Fungal Cell Membrane GlcCer Glucosylceramides (GlcCer) Pathways Disrupted Cellular Pathways (e.g., Spliceosome, Ribosome, MAPK signaling) GlcCer->Pathways Leads to Disruption of Permeabilization Membrane Permeabilization GlcCer->Permeabilization Induces Death Fungal Cell Death Pathways->Death Permeabilization->Death This compound This compound Peptide This compound->GlcCer Binds to

Caption: Mechanism of this compound action on Aspergillus fumigatus.

Experimental Protocols

The following is a detailed, generalized protocol for establishing a murine model of invasive pulmonary aspergillosis to evaluate the efficacy of this compound. This protocol may require optimization based on specific experimental goals and laboratory conditions.

I. Murine Model of Invasive Pulmonary Aspergillosis

A. Animal Model:

  • Species: Mouse (Mus musculus)

  • Strain: BALB/c or C57BL/6 are commonly used. Outbred strains like CD1 can also be utilized.[7]

  • Sex: Male or female, 6-8 weeks old.

  • Housing: Animals should be housed in specific pathogen-free (SPF) conditions with sterile bedding, food, and water.

B. Immunosuppression Protocol:

  • To establish a reproducible infection, immunosuppression is required.[7] A common and effective regimen is as follows:

    • Day -2 (relative to infection): Administer Cyclophosphamide at 150-250 mg/kg via intraperitoneal (i.p.) injection.

    • Day -2: Administer Cortisone Acetate at 200-250 mg/kg via subcutaneous (s.c.) injection.[4][8]

    • Day +3 (post-infection): A second dose of Cyclophosphamide (150-200 mg/kg, i.p.) and Cortisone Acetate (200-250 mg/kg, s.c.) can be administered to maintain immunosuppression.[4]

C. Aspergillus fumigatus Preparation:

  • Strain: A well-characterized strain such as Af293 is recommended.[4]

  • Culture: Grow A. fumigatus on Sabouraud Dextrose Agar (B569324) (SDA) for 5-7 days at 37°C.

  • Conidia Harvesting: Flood the agar surface with sterile phosphate-buffered saline (PBS) containing 0.05% Tween 80. Gently scrape the surface to release conidia.

  • Purification and Counting: Filter the suspension through sterile gauze to remove hyphal fragments. Wash the conidia by centrifugation and resuspend in sterile PBS. Count the conidia using a hemocytometer and adjust the concentration to the desired inoculum.

D. Infection Protocol (Intranasal or Inhalation):

  • Intranasal Inoculation:

    • Anesthetize the mice (e.g., with isoflurane (B1672236) or ketamine/xylazine).

    • Pipette 20-40 µL of the conidial suspension (typically 1 x 10^6 to 1 x 10^8 conidia/mL) into the nares of the mouse.

  • Inhalation/Aerosol Infection:

    • Place mice in an aerosol chamber.

    • Aerosolize a high-concentration suspension of conidia (e.g., 1 x 10^9 conidia/mL) into the chamber for a defined period (e.g., 30-60 minutes). This method can provide a more reproducible lung infection.[4][8]

E. This compound Treatment Regimen:

  • Route of Administration: As this compound has been shown to be effective via systemic administration, intravenous (i.v.) or intraperitoneal (i.p.) routes are recommended.

  • Dosing: The optimal dose and frequency need to be determined empirically. A dose-ranging study is advised.

  • Treatment Initiation: Treatment can be initiated prophylactically (before infection) or therapeutically (e.g., 24 hours post-infection).

  • Control Groups:

    • Infected, vehicle-treated group.

    • Infected, standard-of-care treated group (e.g., Amphotericin B or an azole).

    • Uninfected, this compound-treated group (to assess toxicity).

F. Monitoring and Endpoints:

  • Survival: Monitor mice daily for a predetermined period (e.g., 14-21 days) and record mortality.

  • Clinical Score: Assess daily for signs of illness (e.g., weight loss, ruffled fur, lethargy, respiratory distress).

  • Fungal Burden: At defined time points, euthanize a subset of mice. Harvest lungs and other organs (e.g., brain, kidneys).

    • Quantitative Culture (CFU): Homogenize tissues and plate serial dilutions on SDA to determine the number of colony-forming units (CFU) per gram of tissue.

    • qPCR: Extract DNA from tissues and quantify fungal DNA using primers and probes specific for A. fumigatus.

  • Histopathology: Fix tissues in formalin, embed in paraffin, and stain with Gomori Methenamine Silver (GMS) or Periodic acid-Schiff (PAS) to visualize fungal elements and assess tissue damage.

  • Biomarkers: Collect blood or bronchoalveolar lavage (BAL) fluid to measure inflammatory cytokines (e.g., TNF-α, IL-6) or fungal biomarkers (e.g., galactomannan).

Experimental Workflow for a Murine Aspergillosis Model

Aspergillosis_Workflow cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase Animals Acclimatize Mice (6-8 weeks old) Immunosuppress Immunosuppress Mice (Day -2) Animals->Immunosuppress Fungus Prepare A. fumigatus Conidia Suspension Infect Infect with A. fumigatus (Day 0, Intranasal/Aerosol) Fungus->Infect Immunosuppress->Infect Treat Initiate Treatment (this compound, Vehicle, Control Drug) Infect->Treat Monitor Daily Monitoring (Survival, Weight, Clinical Score) Treat->Monitor Endpoints Endpoint Analysis (e.g., Day +7 or End of Study) Monitor->Endpoints Fungal_Burden Fungal Burden (CFU, qPCR) Endpoints->Fungal_Burden Histo Histopathology (GMS/PAS Staining) Endpoints->Histo Biomarkers Biomarker Analysis (Cytokines, Galactomannan) Endpoints->Biomarkers

Caption: Workflow for evaluating this compound in a murine aspergillosis model.

References

ETD151: Application Notes and Protocols for Plant Pathology Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ETD151 is a promising antifungal peptide, optimized from butterfly defensins, with demonstrated efficacy against a range of fungal pathogens, including the economically significant plant pathogen Botrytis cinerea, the causal agent of gray mold disease.[1][2] This document provides detailed application notes and experimental protocols for the use of this compound in plant pathology research, including its mechanism of action, quantitative efficacy data, and methodologies for in vitro and in planta studies.

Mechanism of Action

This compound exerts its antifungal activity through a targeted interaction with the fungal cell membrane. The primary molecular target of this compound is glucosylceramide (GlcCer), a class of glycosphingolipids present in the membranes of many pathogenic fungi.[1][2][3] The binding of this compound to GlcCer is a critical step that initiates a cascade of downstream effects, leading to fungal cell death.

Key aspects of this compound's mechanism of action include:

  • Surface Localization: Fluorescence microscopy reveals that this compound preferentially localizes on the surface of B. cinerea, indicating an extracellular mode of action.[1][4]

  • High-Affinity Binding: this compound exhibits a strong and specific binding affinity for GlcCer, with a dissociation constant (Kd) in the micromolar range.[1][4]

  • Multifaceted Disruption of Cellular Processes: Upon binding to GlcCer, this compound induces a multifaceted disruption of essential cellular pathways in B. cinerea. A proteomic analysis has identified at least six major pathways affected by this compound treatment:

    • Spliceosome

    • Ribosome

    • Protein processing in the endoplasmic reticulum

    • Endocytosis

    • MAPK signaling pathway

    • Oxidative phosphorylation[5]

This multi-target mechanism suggests a lower likelihood of resistance development compared to single-target fungicides.

Quantitative Data on this compound Efficacy

The following tables summarize the available quantitative data on the efficacy of this compound against various microorganisms.

Target OrganismAssay TypeEfficacy MetricValueReference(s)
Novosphingobium capsulatumInhibitory Growth AssayIC50~75 µM[1][3][4]
Botrytis cinerea GlcCer-containing liposomesMicroscale ThermophoresisDissociation Constant (Kd)~0.5 µM[1][4]

Note: Further research is needed to establish the EC50/MIC values of this compound against a broader range of plant pathogenic fungi.

Experimental Protocols

In Vitro Antifungal Susceptibility Testing of this compound against Botrytis cinerea

This protocol details a method for determining the minimum inhibitory concentration (MIC) and half-maximal effective concentration (EC50) of this compound against B. cinerea using a microdilution assay.

Materials:

  • This compound peptide (lyophilized)

  • Botrytis cinerea culture

  • Potato Dextrose Agar (PDA) plates

  • Potato Dextrose Broth (PDB)

  • Sterile distilled water

  • 96-well microtiter plates

  • Spectrophotometer (plate reader)

  • Hemocytometer

  • Incubator

Protocol:

  • Fungal Culture Preparation:

    • Culture B. cinerea on PDA plates at 22°C for 10-14 days to allow for sporulation.

    • Harvest conidia by flooding the plate with 10 mL of sterile distilled water and gently scraping the surface with a sterile loop.

    • Filter the conidial suspension through sterile cheesecloth to remove mycelial fragments.

    • Determine the conidia concentration using a hemocytometer and adjust to a final concentration of 1 x 10^5 conidia/mL in PDB.

  • This compound Preparation:

    • Reconstitute lyophilized this compound in sterile distilled water to create a stock solution (e.g., 1 mM).

    • Prepare a series of twofold dilutions of the this compound stock solution in PDB in a 96-well plate. The final concentrations should typically range from 0.1 µM to 100 µM.

  • Microdilution Assay:

    • Add 100 µL of the B. cinerea conidial suspension to each well of the 96-well plate containing 100 µL of the this compound dilutions.

    • Include a positive control (fungal suspension with a known fungicide) and a negative control (fungal suspension with PDB only).

    • Incubate the plate at 22°C for 48-72 hours in the dark.

  • Data Analysis:

    • After incubation, measure the optical density (OD) at 600 nm using a microplate reader to assess fungal growth.

    • The MIC is defined as the lowest concentration of this compound that results in no visible growth.

    • Calculate the percentage of growth inhibition for each this compound concentration compared to the negative control.

    • Determine the EC50 value by plotting the percentage of inhibition against the log of the this compound concentration and fitting the data to a dose-response curve.

In Planta Efficacy Assay of this compound for the Control of Gray Mold

This protocol describes a detached leaf assay to evaluate the protective efficacy of this compound against B. cinerea infection on a suitable host plant (e.g., bean, tomato, or strawberry).

Materials:

  • Healthy, young, fully expanded leaves from the host plant

  • This compound solution (at various concentrations, e.g., 10 µM, 50 µM, 100 µM)

  • Botrytis cinerea conidial suspension (1 x 10^5 conidia/mL in PDB)

  • Sterile distilled water

  • Petri dishes or moist chambers

  • Sterile filter paper

  • Micropipettes

Protocol:

  • Plant Material Preparation:

    • Excise healthy leaves from the host plant, ensuring they are of a similar age and size.

    • Wash the leaves gently with sterile distilled water and pat them dry with sterile paper towels.

    • Place the leaves abaxial side up on sterile filter paper moistened with sterile water in Petri dishes or a moist chamber.

  • This compound Treatment:

    • Apply a defined volume (e.g., 20 µL) of the this compound solution to a specific spot on the leaf surface.

    • As a control, apply the same volume of sterile distilled water to a separate set of leaves.

    • Allow the droplets to air-dry in a sterile environment.

  • Fungal Inoculation:

    • Once the treatment spots are dry, apply a droplet (e.g., 10 µL) of the B. cinerea conidial suspension directly onto the treated area of each leaf.

    • Seal the Petri dishes or moist chambers to maintain high humidity.

  • Incubation and Disease Assessment:

    • Incubate the leaves at 22°C with a 12-hour photoperiod for 3-5 days.

    • Measure the diameter of the necrotic lesions that develop at the inoculation sites daily.

    • Calculate the percentage of disease reduction for each this compound treatment compared to the water-treated control.

Gene Expression Analysis in Plants Treated with this compound

This protocol outlines the steps to investigate the effect of this compound on the expression of plant defense-related genes.

Materials:

  • Plant seedlings (e.g., Arabidopsis thaliana)

  • This compound solution (e.g., 50 µM)

  • Sterile water (control)

  • Liquid nitrogen

  • RNA extraction kit

  • cDNA synthesis kit

  • Quantitative real-time PCR (qRT-PCR) system

  • Primers for defense-related genes (e.g., PR-1, PDF1.2) and a reference gene (e.g., Actin)

Protocol:

  • Plant Treatment:

    • Grow plant seedlings under controlled conditions.

    • Spray the seedlings evenly with the this compound solution or sterile water (control).

    • Harvest leaf tissue at different time points post-treatment (e.g., 0, 6, 12, 24 hours).

    • Immediately freeze the harvested tissue in liquid nitrogen and store at -80°C.

  • RNA Extraction and cDNA Synthesis:

    • Extract total RNA from the frozen leaf tissue using a commercial RNA extraction kit according to the manufacturer's instructions.

    • Assess the quality and quantity of the extracted RNA.

    • Synthesize first-strand cDNA from the total RNA using a cDNA synthesis kit.

  • qRT-PCR Analysis:

    • Perform qRT-PCR using the synthesized cDNA, gene-specific primers, and a suitable qPCR master mix.

    • Analyze the expression levels of target defense genes relative to the reference gene using the 2^-ΔΔCt method.

    • Compare the gene expression levels in this compound-treated plants to the water-treated controls at each time point.

Visualizations

ETD151_Mechanism_of_Action cluster_FungalCell Fungal Cell cluster_Pathways Affected Pathways This compound This compound GlcCer Glucosylceramide (GlcCer) in Fungal Membrane This compound->GlcCer Binds to Disruption Disruption of Cellular Pathways GlcCer->Disruption Triggers Spliceosome Spliceosome Disruption->Spliceosome Ribosome Ribosome Disruption->Ribosome ProteinProcessing Protein Processing (ER) Disruption->ProteinProcessing Endocytosis Endocytosis Disruption->Endocytosis MAPK MAPK Signaling Disruption->MAPK OxidativePhos Oxidative Phosphorylation Disruption->OxidativePhos

Caption: this compound Mechanism of Action on Fungal Cells.

In_Vitro_Antifungal_Assay_Workflow start Start: Prepare B. cinerea conidial suspension prepare_this compound Prepare serial dilutions of this compound start->prepare_this compound microdilution Perform microdilution assay in 96-well plate start->microdilution prepare_this compound->microdilution incubation Incubate at 22°C for 48-72 hours microdilution->incubation data_collection Measure OD600 for fungal growth incubation->data_collection analysis Analyze data to determine MIC and EC50 data_collection->analysis end End: Quantify this compound antifungal activity analysis->end

Caption: Workflow for In Vitro Antifungal Susceptibility Assay.

In_Planta_Efficacy_Assay_Workflow start Start: Prepare detached plant leaves treatment Apply this compound solution to leaf surface start->treatment inoculation Inoculate treated area with B. cinerea treatment->inoculation incubation Incubate in moist chamber for 3-5 days inoculation->incubation assessment Measure lesion diameter incubation->assessment analysis Calculate percentage of disease reduction assessment->analysis end End: Evaluate in planta protective efficacy analysis->end

Caption: Workflow for In Planta Efficacy Assay.

References

Methodology for NMR Structural Studies of the Antifungal Peptide ETD151

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes

Introduction

ETD151 is a 44-residue, engineered antifungal peptide derived from the insect defensin (B1577277) ARD1. It exhibits potent activity against a range of pathogenic fungi, including Aspergillus fumigatus and Candida albicans.[1] Understanding the three-dimensional structure of this compound is crucial for elucidating its mechanism of action and for guiding further drug development efforts. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the high-resolution structure of peptides like this compound in a solution environment that mimics its physiological state.

Principle of the Method

The structural determination of this compound by NMR spectroscopy involves a multi-step process. The peptide is first produced, purified, and prepared in a suitable buffer. A series of multi-dimensional NMR experiments are then performed to obtain through-bond and through-space correlations between atomic nuclei. These correlations, primarily Nuclear Overhauser Effects (NOEs), provide distance restraints between protons that are close in space. These experimental restraints are then used in computational structure calculation algorithms to generate an ensemble of 3D structures consistent with the NMR data.

Mechanism of Action of this compound

This compound exerts its antifungal activity by targeting and binding to glucosylceramides (GlcCer), which are essential components of fungal cell membranes.[2][3][4] This interaction disrupts the integrity of the fungal membrane and triggers a cascade of downstream effects, ultimately leading to cell death. Proteomic studies have revealed that this compound treatment in Botrytis cinerea leads to the modulation of proteins involved in several key cellular pathways, including the spliceosome, ribosome, protein processing in the endoplasmic reticulum, endocytosis, the MAPK signaling pathway, and oxidative phosphorylation.[2][3][5]

Experimental Protocols

I. Peptide Production and Sample Preparation

1. Peptide Synthesis and Purification:

  • This compound can be produced recombinantly in yeast (Saccharomyces cerevisiae) or synthesized using solid-phase peptide synthesis.

  • Purification is typically achieved by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • The purity of the peptide should be >95% as confirmed by mass spectrometry and analytical HPLC.

2. NMR Sample Preparation:

  • Dissolve the lyophilized this compound peptide in a suitable NMR buffer. A common buffer system is 90% H₂O / 10% D₂O at a pH of around 3.5 to minimize amide proton exchange.

  • The peptide concentration should ideally be between 1-5 mM.[6][7]

  • The final sample volume for a standard NMR tube is typically 500-600 µL.

  • Add a small amount of a chemical shift reference standard, such as 2,2-dimethyl-2-silapentane-5-sulfonate (DSS).

Table 1: Sample Preparation Parameters

ParameterRecommended Value
Peptide Purity>95%
Peptide Concentration1-5 mM
Solvent90% H₂O / 10% D₂O
pH~3.5
Sample Volume500-600 µL
Reference StandardDSS
II. NMR Data Acquisition

A series of two-dimensional (2D) NMR experiments are required to obtain the necessary structural information. These experiments are typically performed on a high-field NMR spectrometer (e.g., 600 MHz or higher).

1. 2D ¹H-¹H TOCSY (Total Correlation Spectroscopy):

  • Purpose: To identify protons that are part of the same spin system (i.e., within the same amino acid residue).

  • Typical Parameters: A mixing time of 80 ms (B15284909) is commonly used to allow for magnetization transfer throughout the entire spin system.

2. 2D ¹H-¹H COSY (Correlation Spectroscopy):

  • Purpose: To identify protons that are coupled through a few chemical bonds (typically 2-3 bonds). This is useful for confirming assignments made from the TOCSY spectrum.

3. 2D ¹H-¹H NOESY (Nuclear Overhauser Effect Spectroscopy):

  • Purpose: To identify protons that are close in space (< 5 Å), regardless of whether they are close in the primary sequence. This provides the crucial distance restraints for 3D structure calculation.

  • Typical Parameters: A mixing time of 100-200 ms is generally used.

Table 2: Key 2D NMR Experiments and Their Purpose

ExperimentPurposeKey Parameter
TOCSYIdentifies protons within the same amino acidMixing Time (e.g., 80 ms)
COSYIdentifies protons coupled through 2-3 bonds-
NOESYIdentifies protons close in space (< 5 Å)Mixing Time (e.g., 100-200 ms)
III. NMR Data Processing and Analysis

1. Data Processing:

  • The raw NMR data (Free Induction Decays - FIDs) are processed using software such as NMRPipe .[8][9][10][11][12]

  • Processing steps include Fourier transformation, phasing, and baseline correction.

2. Spectral Analysis and Resonance Assignment:

  • The processed 2D spectra are analyzed using software like NMRView .[8]

  • The process involves picking peaks and assigning them to specific protons in the this compound sequence.

  • The TOCSY and COSY spectra are used to identify the spin systems of the amino acid residues.

  • The NOESY spectra are then used to sequentially connect these spin systems and to identify long-range interactions that define the tertiary structure.

IV. 3D Structure Calculation and Validation

1. Generation of Distance Restraints:

  • The cross-peak intensities in the NOESY spectra are converted into upper distance limits between pairs of protons.

2. Structure Calculation:

  • The 3D structure of this compound is calculated using software such as ARIA (Ambiguous Restraints for Iterative Assignment) in conjunction with CNS (Crystallography & NMR System) .[13][14]

  • ARIA uses an iterative approach to automatically assign NOE cross-peaks and calculate an ensemble of structures that best fit the experimental data.

  • The calculation typically involves a simulated annealing protocol.

3. Structure Validation:

  • The final ensemble of structures is evaluated for its agreement with the experimental restraints and for its overall quality using programs like PROCHECK-NMR.

  • Key validation metrics include the number of NOE violations, Ramachandran plot statistics, and the root-mean-square deviation (RMSD) of the ensemble.

Table 3: Software for NMR Data Processing and Structure Calculation

StageSoftwarePurpose
Data ProcessingNMRPipeFourier transformation, phasing, baseline correction
Spectral AnalysisNMRViewPeak picking, resonance assignment
Structure CalculationARIA/CNSAutomated NOE assignment and structure calculation

Visualizations

experimental_workflow cluster_sample_prep I. Peptide Production & Sample Preparation cluster_data_acq II. NMR Data Acquisition cluster_data_proc III. NMR Data Processing & Analysis cluster_structure_calc IV. 3D Structure Calculation & Validation synthesis Peptide Synthesis & Purification nmr_sample NMR Sample Preparation synthesis->nmr_sample cosy 2D COSY nmr_sample->cosy tocsy 2D TOCSY nmr_sample->tocsy noesy 2D NOESY nmr_sample->noesy processing Data Processing (NMRPipe) cosy->processing tocsy->processing noesy->processing assignment Resonance Assignment (NMRView) processing->assignment restraints Generate Distance Restraints assignment->restraints calculation Structure Calculation (ARIA/CNS) restraints->calculation validation Structure Validation calculation->validation

Caption: Experimental workflow for the NMR structural determination of this compound.

signaling_pathway cluster_pathways Affected Cellular Pathways This compound This compound FungalMembrane Fungal Cell Membrane (GlcCer) This compound->FungalMembrane Binding MembraneDisruption Membrane Disruption FungalMembrane->MembraneDisruption Downstream Downstream Cellular Effects MembraneDisruption->Downstream Spliceosome Spliceosome Downstream->Spliceosome Ribosome Ribosome Downstream->Ribosome ProteinProcessing Protein Processing (ER) Downstream->ProteinProcessing Endocytosis Endocytosis Downstream->Endocytosis MAPK MAPK Signaling Downstream->MAPK OxPhos Oxidative Phosphorylation Downstream->OxPhos FungalCellDeath Fungal Cell Death Spliceosome->FungalCellDeath Ribosome->FungalCellDeath ProteinProcessing->FungalCellDeath Endocytosis->FungalCellDeath MAPK->FungalCellDeath OxPhos->FungalCellDeath

Caption: Proposed signaling pathway for the antifungal action of this compound.

References

Application Note: ETD151 as a Tool for Investigating Fungal Membrane Lipids

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Fungal infections pose a significant threat to global health, exacerbated by the rise of antifungal drug resistance.[1][2][3] A promising strategy for developing new antifungals is to target unique components of the fungal cell, such as specific membrane lipids.[1][2] ETD151, a 44-residue synthetic peptide optimized from butterfly defensins, has emerged as a potent antifungal agent with a novel mechanism of action.[1][3][4][5] It is active against a range of critical fungal pathogens, including Aspergillus fumigatus, Candida albicans, and the multi-drug resistant phytopathogen Botrytis cinerea.[1][4][5][6] The primary molecular target of this compound is glucosylceramide (GlcCer), a functionally important glycosphingolipid (GSL) present in fungal membranes.[1][2][4][7] This specificity makes this compound an invaluable research tool for elucidating the role of GlcCer and other sphingolipids in fungal physiology, pathogenesis, and susceptibility to antifungal agents.

Mechanism of Action

This compound exerts its antifungal activity through a multifaceted mechanism that originates at the cell surface.[1][4][6] It directly and selectively binds to GlcCer in the fungal membrane.[1][4][8] This interaction is crucial for its activity; fungi lacking GlcCer show significantly lower susceptibility to the peptide.[1][5][7] The binding affinity is in the micromolar range and is enhanced by the C9-methylation of the sphingoid base typical of fungal GlcCer.[4] Upon binding, this compound preferentially localizes at the membrane, where it inserts into and disorders the lipid bilayer, leading to membrane permeabilization.[1][4][8] This initial membrane disruption triggers a cascade of downstream effects, impacting at least six different cellular pathways, including the spliceosome, ribosome, protein processing, endocytosis, MAPK signaling, and oxidative phosphorylation, without directly affecting the respiratory chain.[4][9]

ETD151_Mechanism_of_Action This compound Mechanism of Action This compound This compound Peptide Binding Selective Binding (µM Affinity) This compound->Binding FungalMembrane Fungal Plasma Membrane GlcCer Glucosylceramide (GlcCer) Target Lipid FungalMembrane->GlcCer contains GlcCer->Binding Disorder Membrane Insertion & Disordering Binding->Disorder Permeabilization Membrane Permeabilization Disorder->Permeabilization Downstream Disruption of Cellular Pathways: - Ribosome - Protein Processing - MAPK Signaling - etc. Permeabilization->Downstream GrowthInhibition Fungal Growth Inhibition Downstream->GrowthInhibition

Caption: this compound binds to membrane GlcCer, causing permeabilization and downstream pathway disruption.

Quantitative Data Summary

The following table summarizes the reported quantitative metrics for this compound's activity and binding characteristics. This data is essential for designing experiments and understanding the peptide's potency.

ParameterOrganism/SystemValueMethodReference
IC₅₀ Novosphingobium capsulatum~75 µMGrowth Inhibition Assay[2][3][6]
Dissociation Constant (Kd) Liposomes with B. cinerea GlcCerµM rangeMicroscale Thermophoresis[1][2][3][4][6]
Hyphal Growth Reduction Aspergillus fumigatus89%In vitro assay[7]
Metabolic Activity Reduction Aspergillus fumigatus70%In vitro assay[7]

Experimental Protocols and Applications

This compound serves as a specific probe to investigate the biology of fungal glycosphingolipids. Below are key applications and detailed protocols for its use in a research setting.

Application 1: Validating GlcCer as an Antifungal Target

A primary application of this compound is to confirm the importance of GlcCer for fungal viability and susceptibility. This is achieved by comparing the antifungal activity of this compound against wild-type fungal strains versus mutant strains deficient in GlcCer biosynthesis (e.g., Δgcs mutants).[5] A significant increase in the minimum inhibitory concentration (MIC) or IC₅₀ for the mutant strain provides strong evidence for GlcCer's role as the target.

Fungal_Susceptibility_Workflow Workflow: Fungal Susceptibility Testing cluster_0 Strain Preparation WT Wild-Type (WT) Fungal Strain Culture Culture Strains to Logarithmic Phase WT->Culture Mutant GlcCer-Deficient (e.g., Δgcs) Mutant Mutant->Culture PrepareInoculum Prepare Standardized Inoculum Culture->PrepareInoculum Inoculate Inoculate Plate with WT and Mutant Strains PrepareInoculum->Inoculate SerialDilution Prepare Serial Dilutions of this compound in Microplate SerialDilution->Inoculate Incubate Incubate under Optimal Conditions Inoculate->Incubate Measure Measure Growth (e.g., OD600 or XTT Assay) Incubate->Measure Analyze Calculate and Compare IC50 / MIC Values Measure->Analyze

Caption: Workflow for comparing the susceptibility of wild-type and mutant fungi to this compound.

Protocol 1: Fungal Growth Inhibition Assay (Broth Microdilution)

  • Strain Culture: Culture wild-type and GlcCer-deficient mutant strains in an appropriate liquid medium (e.g., Potato Dextrose Broth for B. cinerea, RPMI for C. albicans) until they reach the mid-logarithmic growth phase.

  • Inoculum Preparation: Wash the cells with sterile phosphate-buffered saline (PBS). Adjust the cell suspension to a final concentration of 1-5 x 10⁵ cells/mL in the test medium.

  • This compound Dilution: Prepare a 2-fold serial dilution of this compound in a 96-well microtiter plate using the appropriate test medium. Final concentrations should typically range from 1 to 128 µM.

  • Inoculation: Add the standardized fungal inoculum to each well containing the this compound dilutions. Include a positive control (no this compound) and a negative control (no inoculum).

  • Incubation: Incubate the plates at the optimal temperature for the fungus (e.g., 21°C for B. cinerea, 37°C for C. albicans) for 24-48 hours.

  • Growth Measurement: Determine fungal growth by measuring the optical density at 600 nm (OD₆₀₀) using a microplate reader. Alternatively, for metabolic activity, use a colorimetric assay like XTT.

  • Data Analysis: Calculate the percentage of growth inhibition for each this compound concentration relative to the positive control. Determine the IC₅₀ value (the concentration that inhibits 50% of growth) by fitting the data to a dose-response curve.

Application 2: Characterizing the this compound-GlcCer Interaction

To investigate the direct molecular recognition between this compound and its lipid target, biophysical techniques can be employed using model membrane systems like liposomes.[1][4] This approach allows for the quantitative measurement of binding affinity (e.g., Kd) in a controlled, cell-free environment. Microscale Thermophoresis (MST) is a powerful technique for this purpose.[1][2]

Biophysical_Interaction_Workflow Workflow: Biophysical Interaction Analysis LipidPrep Prepare Lipid Mixture (PC ± Fungal GlcCer) LiposomeFormation Form Liposomes via Extrusion or Sonication LipidPrep->LiposomeFormation Titration Titrate Liposomes against Labeled this compound LiposomeFormation->Titration LabelPeptide Fluorescently Label This compound Peptide LabelPeptide->Titration MST Perform Microscale Thermophoresis (MST) Titration->MST Kd Analyze Data to Determine Kd MST->Kd

Caption: Workflow for measuring the binding affinity between this compound and GlcCer-containing liposomes.

Protocol 2: Liposome (B1194612) Preparation and MST Analysis

  • Lipid Film Preparation: Prepare lipid mixtures in glass vials. For the target system, use a mix of a bulk phospholipid like POPC (1-palmitoyl-2-oleoyl-glycero-3-phosphocholine) and purified fungal GlcCer (e.g., from B. cinerea) at a desired molar ratio (e.g., 95:5). For the control, use 100% POPC. Dissolve lipids in chloroform/methanol (B129727), then evaporate the solvent under a stream of nitrogen gas to form a thin lipid film.

  • Hydration: Hydrate the lipid film with a suitable buffer (e.g., 10 mM HEPES, 150 mM NaCl, pH 7.4) to a final lipid concentration of 1-5 mM. Vortex vigorously.

  • Liposome Formation: Create unilamellar vesicles by either extrusion through polycarbonate membranes (100 nm pore size) or by probe sonication on ice.

  • This compound Labeling: Label this compound with a fluorescent dye (e.g., NHS-ester dye) according to the manufacturer's protocol. Remove excess dye using a desalting column.

  • MST Experiment:

    • Keep the concentration of labeled this compound constant (in the low nM range).

    • Prepare a 16-point, 2-fold serial dilution of the GlcCer-containing liposomes and the control liposomes.

    • Mix each liposome dilution with the labeled this compound solution and load into MST capillaries.

    • Measure the thermophoretic movement using an MST instrument.

  • Data Analysis: Plot the change in normalized fluorescence against the logarithm of the liposome concentration. Fit the data to a binding model (e.g., Kd model) to determine the dissociation constant. A significant binding curve should be observed for GlcCer-containing liposomes but not for the control liposomes.[1]

Application 3: Investigating Fungal Lipidome Alterations

This compound can be used as a perturbing agent to study how fungi respond to the specific disruption of GlcCer function. By treating fungal cells with a sub-lethal concentration of this compound, researchers can analyze subsequent changes in the entire lipid profile (lipidomics) using techniques like liquid chromatography-mass spectrometry (LC-MS).

Protocol 3: Lipid Extraction from Fungal Cells for Lipidomics

This protocol is a modified version of established methods suitable for fungal cells.[10]

  • Cell Culture and Treatment: Grow a liquid culture of the fungus to the desired density. Treat the culture with a sub-lethal concentration of this compound (e.g., IC₂₅) for a defined period. Harvest an untreated culture as a control.

  • Harvesting: Quickly harvest the cells by centrifugation at 4°C. Flash-freeze the cell pellet in liquid nitrogen to quench metabolic activity.[10]

  • Extraction (MTBE Method):

    • To the frozen cell pellet (e.g., ~1x10⁸ cells), add 200 µL of cold methanol and 800 µL of cold methyl-tert-butyl ether (MTBE).[11]

    • Homogenize the sample thoroughly using a bead beater or probe sonicator.

    • Add 200 µL of water to induce phase separation.[11]

    • Vortex and centrifuge at 10,000 x g for 10 minutes at 4°C.[11]

  • Lipid Collection:

    • Carefully collect the upper organic phase, which contains the lipids, into a new glass vial.[11]

    • Evaporate the solvent to dryness under a stream of nitrogen gas.[10]

  • Storage and Analysis: Store the dried lipid extract at -80°C under argon or nitrogen until analysis.[10] Reconstitute the sample in an appropriate solvent (e.g., methanol/isopropanol) for injection into an LC-MS system for untargeted lipidomic profiling.[12]

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting ETD151 Insolubility

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance to researchers, scientists, and drug development professionals encountering solubility issues with the antifungal peptide ETD151 in aqueous solutions. The information is presented in a question-and-answer format to directly address common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility in aqueous solutions a concern?

A1: this compound is a 44-residue, cationic antifungal peptide optimized from butterfly defensins, showing potent activity against a range of fungal pathogens.[1][2] Its mechanism of action involves binding to glucosylceramides (GlcCer) present in fungal membranes.[1][2][3][4][5][6] Like many peptides, especially those with a significant proportion of hydrophobic residues (32% in this compound), achieving and maintaining solubility in aqueous buffers can be challenging.[1] Poor solubility can lead to inaccurate experimental results, including underestimation of its antifungal efficacy, due to the actual concentration in solution being lower than intended.[7][8][9]

Q2: I'm observing precipitation after diluting my this compound stock solution into an aqueous buffer. What is happening?

A2: This is a common phenomenon known as "precipitation upon dilution".[10][11] this compound, like many peptides, may be initially dissolved in a more favorable solvent (e.g., a buffer with some organic content or at a specific pH). When this stock solution is diluted into a different aqueous buffer for an experiment, the peptide's local concentration can temporarily exceed its solubility limit in the new environment, causing it to precipitate.[10]

Q3: How can the solid form of this compound affect its solubility?

A3: The solid-state properties of a peptide like this compound can significantly influence its solubility and dissolution rate.[10] Different solid forms, such as amorphous versus crystalline, can exhibit different solubilities. Amorphous forms are generally more soluble than their crystalline counterparts.[10]

Troubleshooting Guide: Resolving this compound Insolubility

If you are experiencing solubility issues with this compound, a systematic approach can help identify and resolve the problem.

Step 1: Initial Assessment and Optimization of Dilution

A crucial first step is to assess the solubility visually and optimize the dilution method.

  • Visual Inspection: After attempting to dissolve this compound, look for any visible particles, cloudiness, or a film on the container's surface. These are clear indicators of poor solubility.[10]

  • Optimized Dilution Technique: Instead of adding a small volume of concentrated stock directly into a large volume of buffer, try a serial dilution approach. This gradual decrease in the concentration of the initial solvent can help prevent the peptide from precipitating.[7] Ensure rapid mixing when adding the stock solution to the aqueous buffer to avoid localized high concentrations.[7][8]

Step 2: Buffer Optimization

The composition of your aqueous buffer can be adjusted to improve this compound solubility.

  • pH Adjustment: The solubility of peptides is often pH-dependent due to their ionizable groups. This compound is a cationic peptide with an isoelectric point of 8.2.[1] Therefore, its solubility is expected to be higher at a pH below its isoelectric point, where it will have a net positive charge. Experiment with a range of buffer pH values (e.g., pH 4.0 - 7.0) to determine the optimal condition for solubility.

  • Ionic Strength: The salt concentration in your buffer can also impact solubility. Adding salts like sodium chloride can sometimes improve solubility by shielding electrostatic interactions that may lead to aggregation.[12] However, the effect can be complex, so it's advisable to test a range of salt concentrations.

Step 3: Utilizing Co-solvents and Additives

If buffer optimization is insufficient, the use of co-solvents or other additives can be explored. It is critical to ensure that any additives used do not interfere with the experimental assay.

AdditiveRecommended ConcentrationPotential Considerations
Co-solvents
DMSO0.1% - 1%Can have biological effects at higher concentrations.[7]
Ethanol1% - 5%May affect the stability of other proteins in the assay.[7]
Polyethylene Glycol (PEG400)1% - 10%Generally well-tolerated in many biological systems.[7]
Surfactants
Tween® 20/800.01% - 0.1%Can interfere with some cell-based assays.[7]
Pluronic® F-680.02% - 0.1%Often used in cell culture to reduce shear stress.[7]

Experimental Protocols

Protocol 1: Basic Solubility Assessment of this compound

This protocol provides a method to visually assess the solubility of this compound in different buffer conditions.

  • Prepare a series of aqueous buffers with varying pH values (e.g., pH 4.0, 5.0, 6.0, 7.0) and ionic strengths (e.g., 50 mM, 150 mM, 300 mM NaCl).

  • Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., sterile water or a buffer where it is known to be soluble).

  • Perform serial dilutions of the this compound stock solution into each of the prepared aqueous buffers.

  • Visually inspect each dilution immediately and after a defined incubation period (e.g., 1 hour) at the experimental temperature for any signs of precipitation, such as cloudiness or visible particles.[7]

  • Include a vehicle control (the same final concentration of the stock solvent in the buffer without this compound) to ensure the solvent itself is not causing any issues.

Protocol 2: Kinetic Solubility Assay using Nephelometry

This protocol describes a quantitative method to determine the kinetic solubility limit of this compound.

  • Dispense the aqueous buffer of choice into the wells of a 96-well plate.

  • Add a small volume of a concentrated this compound stock solution (e.g., in DMSO) to the first well to achieve the highest desired concentration.

  • Perform serial dilutions of the this compound solution across the plate.

  • Incubate the plate at room temperature for a set period (e.g., 1-2 hours).

  • Measure the light scattering (nephelometry) of each well using a plate reader.

  • The concentration at which a significant increase in light scattering is observed corresponds to the kinetic solubility limit of this compound under those specific conditions.[8]

Visualizations

ETD151_Troubleshooting_Workflow cluster_start Start: this compound Insolubility Observed cluster_assessment Step 1: Initial Assessment cluster_optimization Step 2: Buffer Optimization cluster_additives Step 3: Use of Additives cluster_end Resolution start Insolubility Issue (Precipitation, Cloudiness) visual_inspection Visual Inspection start->visual_inspection optimize_dilution Optimize Dilution Method (e.g., Serial Dilution) visual_inspection->optimize_dilution ph_adjustment pH Adjustment (Test pH < 8.2) optimize_dilution->ph_adjustment ionic_strength Ionic Strength Adjustment (Vary Salt Concentration) ph_adjustment->ionic_strength co_solvents Co-solvents (DMSO, Ethanol, PEG) ionic_strength->co_solvents surfactants Surfactants (Tween, Pluronic) co_solvents->surfactants soluble Solubility Achieved surfactants->soluble ETD151_Signaling_Pathway This compound This compound GlcCer Glucosylceramides (GlcCer) This compound->GlcCer Binds to MembraneDisruption Membrane Disruption This compound->MembraneDisruption Induces FungalCell Fungal Cell Membrane GlcCer->FungalCell Located in CellDeath Fungal Cell Death MembraneDisruption->CellDeath Leads to

References

Technical Support Center: Optimizing ETD151 Concentration for Antifungal Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in effectively determining and optimizing the concentration of the antifungal peptide ETD151 for in vitro assays.

Troubleshooting Guide

This guide addresses common issues that may arise during the experimental process in a question-and-answer format.

Question 1: No antifungal activity is observed at any tested concentration of this compound.

Answer:

There are several potential reasons for a lack of observed antifungal activity:

  • Fungal Strain Insensitivity: The fungal species or strain you are testing may lack the specific molecular target of this compound. This compound's activity is dependent on the presence of glucosylceramides (GlcCer) in the fungal membrane[1][2]. Strains that do not express GlcCer will exhibit resistance[1].

  • Incorrect Concentration Range: The tested concentration range may be too low. This compound is typically active at micromolar concentrations[3][4]. Initial range-finding studies should include a broad spectrum of concentrations.

  • Peptide Instability or Degradation: Ensure that the this compound stock solution is properly prepared and stored to prevent degradation. Repeated freeze-thaw cycles should be avoided.

  • Assay Interference: Components of your assay medium could be interfering with the activity of this compound. Consider evaluating the peptide's performance in different standard media, such as RPMI-1640.

Question 2: High variability in Minimum Inhibitory Concentration (MIC) values between replicate experiments.

Answer:

Inconsistent MIC values are often due to technical variability. To improve reproducibility:

  • Standardize Inoculum Preparation: Inconsistent fungal inoculum density is a common source of variability. Use a spectrophotometer or a hemocytometer to ensure a standardized starting cell concentration for each experiment[5].

  • Ensure Homogeneous Suspension: Thoroughly mix the fungal inoculum before dispensing it into the assay plates to prevent cell clumping.

  • Precise Serial Dilutions: Use calibrated pipettes and ensure proper mixing during the preparation of serial dilutions of this compound to avoid errors in the final concentrations.

  • Consistent Incubation Conditions: Maintain consistent incubation times and temperatures, as variations can affect fungal growth rates and, consequently, the apparent MIC.

  • Objective Endpoint Reading: Visual determination of growth inhibition can be subjective. For a more objective measure, consider using a spectrophotometer to read the optical density of each well[5].

Question 3: "Trailing" or persistent, partial growth is observed at this compound concentrations above the MIC.

Answer:

The trailing effect, characterized by reduced but persistent growth at higher drug concentrations, can complicate the determination of the MIC endpoint[5]. To address this:

  • Adhere to Strict Endpoint Criteria: For MIC determination, it is crucial to adhere to a standardized endpoint. For many fungi, the MIC is defined as the lowest concentration that causes a significant inhibition of visible growth compared to the drug-free control well[6].

  • Use a Quantitative Endpoint: Employing a spectrophotometer to quantify the level of growth inhibition can provide a more objective and reproducible endpoint than visual assessment[5]. An IC50 (the concentration that inhibits 50% of fungal growth) can also be a useful metric[1][7].

  • Microscopic Examination: Observe the fungal cells under a microscope to assess morphological changes, which can provide additional evidence of antifungal activity even in the presence of trailing growth. This compound has been shown to cause marked morphological alterations in fungi[8].

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a member of the insect defensin (B1577277) family of antimicrobial peptides. Its primary mechanism of action involves binding to glucosylceramides (GlcCer), which are specific glycosphingolipids present in the membranes of susceptible fungi[1][2]. This interaction leads to membrane permeabilization and a multifaceted disruption of cellular processes, ultimately resulting in fungal cell death[3][4].

Q2: What is a recommended starting concentration range for this compound in an initial antifungal assay?

A2: Based on published data, a broad concentration range is recommended for initial screening to determine the MIC. A starting range of 0.1 to 200 µg/mL has been used in dose-response studies[1]. The effective concentration of this compound is typically in the micromolar range.

Q3: Which fungal species are known to be susceptible to this compound?

A3: this compound has demonstrated broad-spectrum activity against a variety of pathogenic fungi, including Candida albicans, Aspergillus fumigatus, Cryptococcus neoformans, and the plant pathogen Botrytis cinerea[1][4][7][9]. Its efficacy is linked to the presence of GlcCer in these fungi[1].

Q4: Can this compound be used in combination with other antifungal drugs?

A4: While specific studies on this compound in combination with other antifungals are not detailed in the provided search results, combination therapy is a common strategy to enhance efficacy and overcome resistance[10][11]. To evaluate the potential for synergistic, indifferent, or antagonistic interactions between this compound and other antifungal agents, a checkerboard assay is a recommended experimental approach[6].

Quantitative Data Summary

The following tables summarize the reported in vitro activity of this compound against various fungal species.

Table 1: In Vitro Activity of this compound Against Yeast Pathogens

Fungal SpeciesMetricConcentration (µM)Concentration (µg/mL)Reference
Candida albicansMIC0.65~3.2[1]
Pichia pastorisMIC>40 (GlcCer-deficient)>200 (GlcCer-deficient)[1]

Table 2: In Vitro Activity of this compound Against Filamentous Fungi

Fungal SpeciesMetricConcentration (µM)Concentration (µg/mL)Reference
Botrytis cinereaIC50Not specifiedNot specified[9]
Aspergillus fumigatusNot specifiedNot specifiedNot specified[7]

Experimental Protocols

Protocol 1: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This protocol is a standard method for determining the MIC of an antifungal agent against yeast and filamentous fungi.

  • Preparation of this compound Stock Solution:

    • Dissolve lyophilized this compound in a suitable sterile solvent (e.g., sterile distilled water or a buffer recommended by the manufacturer) to create a high-concentration stock solution.

    • Further dilute the stock solution in a sterile culture medium, such as RPMI-1640, to the highest concentration required for the assay.

  • Preparation of Microdilution Plates:

    • In a 96-well microtiter plate, perform two-fold serial dilutions of the this compound working solution in the culture medium to achieve the desired final concentration range.

    • Include a drug-free well to serve as a positive control for fungal growth and a medium-only well as a negative (sterility) control.

  • Inoculum Preparation:

    • Culture the fungal strain on an appropriate agar (B569324) medium (e.g., Sabouraud Dextrose Agar) at a suitable temperature and duration for the specific species.

    • Suspend fresh colonies in sterile saline (0.85% NaCl) or culture medium.

    • Adjust the cell density to a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^6 Colony Forming Units (CFU)/mL for yeast. For filamentous fungi, conidia should be harvested and counted using a hemocytometer.

    • Prepare the final working inoculum by diluting the stock suspension in the culture medium to achieve a final concentration of approximately 0.5-2.5 x 10^3 CFU/mL in the assay wells[7].

  • Inoculation and Incubation:

    • Add the prepared fungal inoculum to each well of the microdilution plate containing the serially diluted this compound.

    • Incubate the plate at an appropriate temperature (e.g., 35-37°C) for 24-48 hours, or longer for slow-growing species.

  • MIC Determination:

    • Following incubation, the MIC is determined as the lowest concentration of this compound that causes a significant inhibition of visible growth compared to the positive control well.

    • For a more quantitative assessment, the optical density at a specific wavelength (e.g., 600 nm) can be measured using a microplate reader.

Visualizations

ETD151_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_membrane Fungal Cell Membrane cluster_intracellular Fungal Cell Interior This compound This compound Peptide GlcCer Glucosylceramide (GlcCer) This compound->GlcCer Binding Permeabilization Membrane Permeabilization GlcCer->Permeabilization Induces Disruption Disruption of Cellular Processes: - Spliceosome - Ribosome - Protein Processing (ER) - Endocytosis - MAPK Signaling - Oxidative Phosphorylation Permeabilization->Disruption Leads to CellDeath Fungal Cell Death Disruption->CellDeath Results in

Caption: Mechanism of action of the antifungal peptide this compound.

Antifungal_Assay_Workflow start Start: Prepare this compound Stock prep_inoculum Prepare Fungal Inoculum (Standardize to 0.5 McFarland) start->prep_inoculum serial_dilution Perform 2-Fold Serial Dilutions of this compound in 96-Well Plate start->serial_dilution inoculate Inoculate Plate with Fungal Suspension prep_inoculum->inoculate add_controls Add Controls (Growth and Sterility) serial_dilution->add_controls add_controls->inoculate incubate Incubate at 35-37°C for 24-48 hours inoculate->incubate read_mic Determine MIC (Visual or Spectrophotometric Reading) incubate->read_mic analyze Analyze Data and Determine IC50 (Optional) read_mic->analyze end End: Report Results analyze->end

Caption: Workflow for determining the MIC of this compound.

References

Technical Support Center: ETD151 Peptide Stability

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Initial searches for "ETD151" did not yield specific public data on its stability profile. This compound is a 44-amino acid, disulfide-rich antifungal peptide optimized from the insect defensin (B1577277) Heliomicin.[1][2][3] It is characterized by a cysteine-stabilized α-helix β-sheet (CSαβ) structural motif, which generally confers high resistance to protease degradation. However, like all peptides, its stability can be compromised by various physical and chemical factors.[4][5][6] This guide provides general principles of peptide stability and troubleshooting, which are applicable to this compound and other peptides.

Frequently Asked Questions (FAQs)

Q1: How should I store lyophilized this compound peptide?

A1: For optimal stability, lyophilized peptides should be stored at –20°C or –80°C in a desiccated environment.[7] Storing the powder under these conditions minimizes degradation from hydrolysis and oxidation, preserving the peptide's integrity for months to years.[8]

Q2: What is the recommended procedure for reconstituting this compound?

A2: The reconstitution protocol depends on the peptide's sequence and solubility. For a cationic peptide like this compound (isoelectric point of 8.2), sterile, distilled water or a buffer with a pH at least 2 units below the pI (e.g., pH < 6.2) is recommended to enhance solubility.[1][9] Briefly centrifuge the vial to collect all the lyophilized powder at the bottom before adding the solvent. Gentle vortexing or sonication can aid dissolution.

Q3: How long is this compound stable once in solution?

A3: The stability of a reconstituted peptide is significantly lower than in its lyophilized form. When stored in solution at 4°C, stability can range from a few weeks to several months. For long-term storage, it is crucial to aliquot the peptide solution into single-use volumes and freeze them at –20°C or –80°C to avoid repeated freeze-thaw cycles, which can cause aggregation and degradation.[7]

Q4: What are the visible signs of this compound instability or degradation?

A4: Physical instability may manifest as cloudiness or precipitation in the solution, which indicates aggregation.[5][10] Chemical degradation, such as oxidation or deamidation, is not typically visible and must be assessed using analytical techniques like High-Performance Liquid Chromatography (HPLC) or Mass Spectrometry (MS).[5][11]

Troubleshooting Guide: Common Stability Issues

Issue Potential Cause(s) Recommended Solution(s)
Poor Solubility / Precipitation - Incorrect solvent or pH. - Aggregation due to hydrophobic interactions. - Solution pH is too close to the peptide's isoelectric point (pI).- Reconstitute in a buffer with a pH at least 2 units away from the pI.[9] - Add solubilizing agents like arginine (50-100 mM) or non-ionic detergents.[12] - Perform a small-scale solubility test with different solvents.
Loss of Biological Activity - Chemical degradation (oxidation, deamidation, hydrolysis). - Aggregation masking active sites. - Incorrect disulfide bond formation. - Adsorption to container surfaces.- Prepare fresh solutions and avoid prolonged storage at room temperature. - Store aliquots at –80°C.[7] - Use low-adsorption vials and pipette tips.[5] - Analyze the peptide's integrity via HPLC/MS to check for degradation products.[11]
Inconsistent Experimental Results - Repeated freeze-thaw cycles causing degradation. - Oxidation of susceptible residues (e.g., Met, Cys, Trp).[6][13] - Deamidation of Asn or Gln residues.[4][13] - Batch-to-batch variability.- Aliquot peptide solutions to minimize freeze-thaw cycles. - Use buffers degassed with nitrogen or argon to minimize oxygen exposure. - Maintain a neutral to slightly acidic pH (e.g., pH 6-7) to reduce the rate of deamidation.[11][14] - Confirm peptide purity and concentration with a fresh analysis.

Quantitative Data Summary

While specific stability data for this compound is not publicly available, the following tables illustrate typical stability profiles for peptides under various conditions. These serve as a general guideline for experimental design.

Table 1: Effect of Temperature on Peptide Stability in Solution (% Peptide Remaining after 30 Days)

Peptide TypeStorage at 4°CStorage at 25°C (Room Temp)
Cys-containing Peptide92%65%
Met-containing Peptide95%78%
Asp-Pro containing Peptide88%55%
Control Peptide (stable sequence)>99%90%

Table 2: Influence of pH on Deamidation Rate of an Asn-Gly Containing Peptide

pH of BufferHalf-life of Peptide
5.0~150 days
7.4 (Physiological)~20 days
8.5~5 days

Experimental Protocols

Protocol 1: Assessing Peptide Purity and Degradation by RP-HPLC

Objective: To quantify the percentage of intact peptide and detect degradation products.

Methodology:

  • Sample Preparation: Dilute a small aliquot of the this compound stock solution to a final concentration of 1 mg/mL in the mobile phase A.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV absorbance at 214 nm and 280 nm.

  • Analysis: Integrate the peak area of the main peptide and any new peaks that appear over time. The percentage of intact peptide can be calculated as: (Area_MainPeak / Area_Total) * 100. A decrease in the main peak area and the appearance of new, typically more polar (earlier eluting), peaks indicate degradation.

Protocol 2: Monitoring Aggregation by Dynamic Light Scattering (DLS)

Objective: To detect the formation of soluble aggregates.

Methodology:

  • Sample Preparation: Prepare the this compound solution at the desired concentration in a filtered, particle-free buffer.

  • DLS Measurement:

    • Equilibrate the DLS instrument to the desired temperature (e.g., 25°C).

    • Transfer the peptide solution to a clean cuvette.

    • Perform measurements to determine the hydrodynamic radius (Rh) and polydispersity index (PDI) of particles in the solution.

  • Analysis: An increase in the average hydrodynamic radius or the appearance of a second, larger population of particles over time is indicative of aggregation. A PDI value >0.3 suggests a polydisperse sample, which may contain aggregates.

Visualizations

Diagram 1: Common Peptide Degradation Pathways

This diagram illustrates the primary chemical reactions that can lead to peptide instability.

cluster_physical Physical Instability cluster_chemical Chemical Instability Peptide Intact Peptide Aggregation Aggregation Peptide->Aggregation  High Conc.  Freeze-Thaw Adsorption Adsorption Peptide->Adsorption  Surface  Interaction Oxidation Oxidation (Met, Cys, Trp) Peptide->Oxidation  Oxygen  Metals Deamidation Deamidation (Asn, Gln) Peptide->Deamidation  pH > 7 Hydrolysis Hydrolysis (Asp-Pro) Peptide->Hydrolysis  Low pH Degradation Degradation Products Aggregation->Degradation Adsorption->Degradation Oxidation->Degradation Deamidation->Degradation Hydrolysis->Degradation cluster_analytics Analytical Methods start Start: Peptide Stock Solution stress Incubate under Stress Conditions (e.g., Temp, pH, Light) start->stress sampling Collect Samples at Time Points (T0, T1, T2...) stress->sampling analysis Analyze Samples sampling->analysis end End: Determine Shelf-Life analysis->end hplc RP-HPLC (Purity) analysis->hplc ms Mass Spec (Identity) analysis->ms dls DLS (Aggregation) analysis->dls bioassay Bioassay (Activity) analysis->bioassay start Problem: Peptide Solution is Cloudy check_conc Is Concentration > 1 mg/mL? start->check_conc check_ph Is pH near pI? check_conc->check_ph No sol_conc Action: Dilute Sample check_conc->sol_conc Yes check_buffer Is buffer appropriate? check_ph->check_buffer No sol_ph Action: Change Buffer pH (pI ± 2 units) check_ph->sol_ph Yes sol_buffer Action: Add Solubilizing Agent (e.g., Arginine) check_buffer->sol_buffer No sol_final Re-analyze Sample check_buffer->sol_final Yes sol_conc->sol_final sol_ph->sol_final sol_buffer->sol_final

References

Technical Support Center: Improving Recombinant ETD151 Expression

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the expression yield of recombinant ETD151.

Frequently Asked Questions (FAQs)

Q1: What is the recommended expression system for recombinant this compound?

A1: Recombinant this compound has been successfully expressed in the yeast Saccharomyces cerevisiae.[1] This eukaryotic host is suitable for producing functional this compound as it allows for proper protein folding and post-translational modifications. While other systems might be explored, S. cerevisiae is a validated host for this peptide.

Q2: What is a typical expected yield for recombinant this compound?

A2: Reported final yields for purified recombinant this compound expressed in Saccharomyces cerevisiae range from 3 to 8 mg/L of culture broth.[1] Yields can be influenced by numerous factors, including the specific expression vector, culture conditions, and purification efficiency.

Q3: Is codon optimization necessary for expressing this compound in yeast?

A3: Yes, codon optimization is a crucial step to enhance the expression of heterologous proteins like this compound in yeast.[2][3][4] Optimizing the codon usage of the this compound gene to match the preferred codons of Saccharomyces cerevisiae can significantly increase the rate of synthesis and the steady-state level of the protein.[4]

Q4: What purification strategy is recommended for recombinant this compound?

A4: A common and effective strategy is to express this compound as a fusion protein with a polyhistidine (His) tag. This allows for a straightforward one-step purification using immobilized metal affinity chromatography (IMAC).[5][6]

Troubleshooting Guide

Low or No Expression of this compound

If you are observing low or no expression of recombinant this compound, consider the following troubleshooting steps.

Problem: No detectable this compound after induction. Possible Causes & Solutions:

Potential CauseRecommended Action
Incorrect Plasmid Construct Verify the integrity of the expression vector and the this compound insert by sequencing to ensure there are no frameshift mutations or premature stop codons.
Inefficient Transformation Ensure the use of high-quality competent yeast cells and optimize the transformation protocol. Include a positive control to verify transformation efficiency.
Suboptimal Induction Conditions For inducible promoters (e.g., GAL1), ensure the correct inducer (galactose) is used at the optimal concentration and that the induction is carried out for a sufficient duration.[7]
Toxicity of this compound to Host Cells If this compound is toxic to the yeast cells, consider using a tightly regulated promoter to minimize basal expression before induction.
Low Yield of Soluble this compound (Inclusion Body Formation)

Problem: this compound is expressed but is found in the insoluble fraction (inclusion bodies). Possible Causes & Solutions:

Potential CauseRecommended Action
High Expression Rate Lower the induction temperature (e.g., to 18-25°C) to slow down protein synthesis, which can promote proper folding.[8][9]
Suboptimal Culture Medium Optimize the composition of the growth medium. For yeast, ensure adequate aeration and consider using buffered media to maintain a stable pH.
Incorrect Host Strain Some yeast strains are better suited for expressing certain proteins. Consider testing different S. cerevisiae strains.
Lack of Chaperones Co-expression with molecular chaperones can sometimes aid in the proper folding of the target protein.
Low Final Yield After Purification

Problem: Good expression is observed, but the final purified yield of this compound is low. Possible Causes & Solutions:

Potential CauseRecommended Action
Inefficient Cell Lysis Ensure complete cell disruption to release the intracellular this compound. Methods like glass bead milling or high-pressure homogenization are effective for yeast.
Protein Degradation Perform all purification steps at 4°C and add protease inhibitors to the lysis buffer to prevent degradation of this compound by endogenous yeast proteases.
Suboptimal Affinity Chromatography Conditions Optimize the binding, washing, and elution buffers for IMAC. Ensure the pH and imidazole (B134444) concentrations are suitable for your His-tagged this compound.[10]
Loss During Buffer Exchange/Concentration Use appropriate molecular weight cutoff membranes for diafiltration or ultrafiltration to minimize loss of the relatively small this compound peptide.

Quantitative Data

Expression SystemVectorPromoterInductionCulture ConditionsReported Yield (Purified)Reference
Saccharomyces cerevisiaepSEA2 (modified)Not specifiedNot specifiedFermentor culture3 - 8 mg/L[1]

Experimental Protocols

General Protocol for Recombinant this compound Expression in Saccharomyces cerevisiae

This protocol is a generalized procedure based on standard yeast expression methods. Optimization will be required for specific experimental conditions.

  • Transformation:

    • Transform the expression vector containing the codon-optimized this compound gene into a suitable S. cerevisiae host strain (e.g., using the lithium acetate/polyethylene glycol method).[11]

    • Plate the transformed cells on appropriate selective media.

  • Screening for Expression:

    • Inoculate several individual colonies into small-scale cultures (5-10 mL) in selective medium.

    • Grow the cultures at 30°C with shaking to an appropriate cell density (e.g., OD600 of 1.0-2.0).

    • Induce expression according to the specific promoter used (e.g., add galactose for a GAL1 promoter).

    • Continue to incubate the cultures for 24-72 hours, taking time points to determine the optimal induction time.

    • Analyze the expression of this compound by SDS-PAGE and Western blot of cell lysates.

  • Scale-Up Expression:

    • Inoculate a larger volume of culture medium with the best-expressing clone identified from the screening step.

    • Grow the culture under optimized conditions (temperature, aeration, pH).

    • Induce expression at the optimal cell density and for the predetermined optimal duration.

    • Harvest the yeast cells by centrifugation.

  • Purification (for His-tagged this compound):

    • Resuspend the cell pellet in a lysis buffer containing protease inhibitors.

    • Lyse the cells (e.g., by glass bead vortexing or a cell disruptor).

    • Clarify the lysate by centrifugation to remove cell debris.

    • Apply the soluble fraction to a pre-equilibrated Ni-NTA or other IMAC resin.[5]

    • Wash the resin with a wash buffer containing a low concentration of imidazole to remove non-specifically bound proteins.

    • Elute the His-tagged this compound with an elution buffer containing a higher concentration of imidazole.

    • Analyze the purified fractions by SDS-PAGE for purity.

    • If necessary, perform a buffer exchange step to remove imidazole.

Visualizations

ETD151_Expression_Workflow cluster_cloning Gene Synthesis & Cloning cluster_expression Expression in S. cerevisiae cluster_purification Purification codon_opt Codon Optimize This compound Gene cloning Clone into Yeast Expression Vector codon_opt->cloning transformation Transform Yeast cloning->transformation screening Screen Colonies for Expression transformation->screening scale_up Scale-up Culture & Induction screening->scale_up lysis Cell Lysis scale_up->lysis imac IMAC Purification lysis->imac analysis Purity Analysis (SDS-PAGE) imac->analysis final_product final_product analysis->final_product Pure this compound

Caption: Workflow for recombinant this compound expression and purification.

Troubleshooting_Low_Yield start Low this compound Yield check_expression Check Expression Level (SDS-PAGE/Western) start->check_expression no_expression No Expression check_expression->no_expression None low_expression Low Soluble Expression check_expression->low_expression Low/Insoluble purification_loss Loss During Purification check_expression->purification_loss Good, but low final yield check_construct Verify Plasmid (Sequencing) no_expression->check_construct lower_temp Lower Induction Temperature low_expression->lower_temp optimize_media Optimize Media & Aeration low_expression->optimize_media change_strain Test Different Host Strains low_expression->change_strain optimize_lysis Optimize Cell Lysis purification_loss->optimize_lysis add_protease_inhib Add Protease Inhibitors purification_loss->add_protease_inhib optimize_imac Optimize IMAC Buffers purification_loss->optimize_imac check_transform Check Transformation Efficiency check_construct->check_transform Construct OK check_induction Optimize Induction Conditions check_transform->check_induction Transform OK

References

Technical Support Center: Overcoming Resistance to ETD151 in Fungal Strains

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when working with the antifungal peptide ETD151, particularly concerning the emergence of resistant fungal strains.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a synthetic antifungal peptide derived from an insect defensin. Its primary mechanism of action involves binding to glucosylceramides (GlcCer), which are specific sphingolipids found in the cell membranes of many fungal species.[1][2][3] This interaction disrupts membrane integrity, leading to permeabilization and subsequent cell death. This compound's multifaceted mechanism of action makes it a promising candidate against multidrug-resistant fungi.[1][4]

Q2: What is the most common reason for observing resistance to this compound in our fungal strains?

A2: The most frequently observed mechanism of resistance to this compound is the absence or significant reduction of glucosylceramides (GlcCer) in the fungal cell membrane.[1][3] Fungal strains that lack the gene encoding for glucosylceramide synthase (GCS), the enzyme responsible for the final step in GlcCer biosynthesis, exhibit high levels of resistance to this compound.[1][3]

Q3: Can this compound be effective against fungal strains that are resistant to other common antifungals?

A3: Yes, this compound has demonstrated efficacy against fungal strains that are resistant to other classes of antifungal drugs, such as azoles.[5][6] This is because its mechanism of action, targeting GlcCer, is different from that of most conventional antifungals which typically target ergosterol (B1671047) biosynthesis or cell wall components.[7]

Q4: Are there any known signaling pathways involved in the fungal response to this compound?

A4: While direct signaling pathways responding to this compound are still under investigation, general fungal stress response pathways are likely involved. These can include the High Osmolarity Glycerol (HOG) pathway, the Cell Wall Integrity (CWI) pathway, and the Calcineurin pathway, which are activated in response to cell membrane and cell wall stress. A proteomic study on Botrytis cinerea revealed that this compound treatment modulates proteins involved in several key pathways, including the spliceosome, ribosome, protein processing in the endoplasmic reticulum, endocytosis, and the MAPK signaling pathway.[8]

Troubleshooting Guides

Issue 1: Decreased or complete loss of this compound efficacy against a previously susceptible fungal strain.

This is a common indicator of acquired resistance. The following steps will help you investigate and potentially address this issue.

Troubleshooting Steps:

  • Confirm Resistance with Antifungal Susceptibility Testing (AST):

    • Action: Perform a standardized AST method, such as broth microdilution, to determine the Minimum Inhibitory Concentration (MIC) of this compound against the suspected resistant strain and compare it to the parental susceptible strain.[9][10]

    • Expected Outcome: A significant increase in the MIC value for the suspected resistant strain will confirm resistance.

  • Analyze Glucosylceramide (GlcCer) Content:

    • Action: Since the primary resistance mechanism is the loss of GlcCer, analyze the sphingolipid composition of the resistant and susceptible strains.

    • Detailed Protocol: Refer to the "Experimental Protocols" section below for a detailed methodology on GlcCer extraction and analysis.

  • Sequence the Glucosylceramide Synthase (GCS) Gene:

    • Action: Amplify and sequence the GCS gene from both the resistant and susceptible strains to identify any mutations that could lead to a non-functional or absent enzyme.

    • Expected Outcome: The presence of nonsense, frameshift, or critical missense mutations in the GCS gene of the resistant strain would strongly suggest that this is the cause of resistance.

Issue 2: High variability in this compound susceptibility testing results.

Inconsistent MIC values can be frustrating and can obscure the true susceptibility profile of your fungal strain.

Troubleshooting Steps:

  • Standardize Inoculum Preparation:

    • Action: Ensure a consistent and standardized inoculum density is used for all experiments. Variations in the starting cell number can significantly impact MIC results.[11]

  • Verify Media and Incubation Conditions:

    • Action: Use the recommended growth medium and ensure consistent incubation temperature and duration as these factors can influence fungal growth and drug efficacy.

  • Assess this compound Stock Solution Integrity:

    • Action: Peptides can degrade over time. Prepare fresh stock solutions of this compound and store them under appropriate conditions (e.g., -20°C or -80°C in small aliquots).

Data Presentation

Table 1: Comparative Minimum Inhibitory Concentrations (MICs) of this compound against Susceptible and Resistant Fungal Strains.

Fungal SpeciesStrain TypeThis compound MIC (µM)Reference
Candida albicansWild-Type (GlcCer-positive)0.65[1][3]
Candida albicansΔgcs (GlcCer-negative)> 40[1][3]
Pichia pastorisWild-Type (GlcCer-positive)0.65[1][3]
Pichia pastorisΔgcs (GlcCer-negative)> 40[1][3]

Table 2: Dissociation Constant (Kd) of this compound for Glucosylceramides.

LigandKd (µM)MethodReference
Methylated GlcCer from B. cinereain the µM rangeMicroscale Thermophoresis[4][12][13]

Experimental Protocols

Protocol 1: Glucosylceramide (GlcCer) Extraction and Analysis from Fungal Cells

This protocol provides a general framework for extracting and analyzing GlcCer from fungal cultures.

Materials:

  • Fungal cell pellets (from both susceptible and suspected resistant strains)

  • Chloroform (B151607)

  • Methanol (B129727)

  • Water (HPLC-grade)

  • Silica (B1680970) gel for column chromatography

  • High-Performance Thin-Layer Chromatography (HPTLC) plates

  • Orcinol/sulfuric acid spray reagent for visualization

Procedure:

  • Lipid Extraction: a. Harvest fungal cells by centrifugation. b. Resuspend the cell pellet in a mixture of chloroform:methanol (1:2, v/v). c. Add chloroform and water to achieve a final ratio of chloroform:methanol:water of 2:1:0.8 (v/v/v). d. Centrifuge to separate the phases and collect the lower organic phase containing the total lipids. e. Dry the organic phase under a stream of nitrogen.

  • GlcCer Purification: a. Resuspend the dried lipid extract in a minimal amount of chloroform. b. Apply the extract to a silica gel column pre-equilibrated with chloroform. c. Elute with a stepwise gradient of increasing methanol concentration in chloroform. d. Collect fractions and monitor for the presence of GlcCer using HPTLC.

  • HPTLC Analysis: a. Spot the collected fractions and a GlcCer standard onto an HPTLC plate. b. Develop the plate in a solvent system such as chloroform:methanol:water (65:25:4, v/v/v). c. Dry the plate and visualize the lipids by spraying with orcinol/sulfuric acid reagent and heating. d. The presence or absence of a band corresponding to the GlcCer standard will indicate the GlcCer status of the strain.

Mandatory Visualizations

ETD151_Mechanism_of_Action cluster_this compound This compound Peptide cluster_FungalCell Fungal Cell cluster_Effects Cellular Effects This compound This compound GlcCer Glucosylceramide (GlcCer) This compound->GlcCer Binding Membrane Fungal Cell Membrane Permeabilization Membrane Permeabilization GlcCer->Permeabilization Induces GCS Glucosylceramide Synthase (GCS) GCS->GlcCer Synthesis Precursors Ceramide + UDP-Glucose Precursors->GCS Death Cell Death Permeabilization->Death

Caption: Mechanism of action of this compound targeting fungal glucosylceramides.

Resistance_Workflow Start Observation: Decreased this compound Efficacy AST Perform Antifungal Susceptibility Testing (AST) Start->AST Decision_MIC Significant MIC Increase? AST->Decision_MIC Analyze_GlcCer Analyze Glucosylceramide (GlcCer) Content via HPTLC Decision_MIC->Analyze_GlcCer Yes Conclusion_NotResistant Conclusion: Issue is not resistance. Troubleshoot assay conditions. Decision_MIC->Conclusion_NotResistant No Decision_GlcCer GlcCer Absent or Reduced? Analyze_GlcCer->Decision_GlcCer Sequence_GCS Sequence Glucosylceramide Synthase (GCS) Gene Decision_GlcCer->Sequence_GCS Yes Conclusion_Other Conclusion: Investigate other resistance mechanisms (e.g., efflux pumps, target modification) Decision_GlcCer->Conclusion_Other No Decision_Mutation Mutation in GCS Found? Sequence_GCS->Decision_Mutation Conclusion_GCS Conclusion: Resistance due to GCS mutation Decision_Mutation->Conclusion_GCS Yes Decision_Mutation->Conclusion_Other No

Caption: Troubleshooting workflow for investigating this compound resistance.

Fungal_Stress_Response cluster_Pathways Signaling Pathways This compound This compound Membrane_Stress Cell Membrane Stress This compound->Membrane_Stress HOG HOG Pathway (MAPK Cascade) Membrane_Stress->HOG CWI Cell Wall Integrity (CWI) Pathway (PKC-MAPK) Membrane_Stress->CWI Calcineurin Calcineurin Pathway Membrane_Stress->Calcineurin Adaptation Stress Adaptation & Survival HOG->Adaptation CWI->Adaptation Calcineurin->Adaptation

Caption: Potential fungal stress response pathways activated by this compound.

References

Technical Support Center: Refining ETD151 Delivery Methods in Plant Tissues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in effectively utilizing ETD151 for controlling fungal pathogens in plant tissues.

Troubleshooting Guides

This section addresses specific issues that may arise during the application and evaluation of this compound in plant-based experiments.

Issue Potential Cause Recommended Solution
Inconsistent or No Antifungal Activity in Planta Poor stability of this compound: Peptides can be susceptible to degradation by plant proteases or environmental factors (e.g., UV light, pH).[1][2][3][4]- Formulation: Consider using a formulation with stabilizing agents such as surfactants or encapsulating this compound in a protective matrix like liposomes or polymers.[2] - pH Optimization: Ensure the pH of your application solution is within the optimal range for this compound stability.[2][5] - Timing of Application: Apply during periods of lower UV radiation (e.g., early morning or evening).
Inadequate contact with the pathogen: The delivery method may not be effectively reaching the fungal infection site.- Adjuvants: Include a surfactant in your spray solution to improve leaf surface coverage and adherence. - Application Method: For systemic or vascular pathogens, consider alternative methods like root drenching or stem injection in addition to foliar sprays.
Fungal strain is not susceptible: The target fungus may not possess the necessary glucosylceramides (GlcCer) in its cell membrane for this compound to be effective.[6]- Confirm Target: Verify that the fungal species you are targeting has been reported to be susceptible to this compound or other defensins that target GlcCer. - In Vitro Testing: Conduct a direct antifungal susceptibility test with your specific fungal isolate to determine its MIC or IC50 for this compound.
Signs of Phytotoxicity on Treated Plants (e.g., leaf burn, stunting) High concentration of this compound: The concentration of the peptide applied may be too high for the specific plant species.- Dose-Response Curve: Perform a dose-response experiment to determine the optimal concentration that provides antifungal activity with minimal phytotoxicity. - Start Low: Begin with the lowest effective concentration reported in the literature and gradually increase if necessary.
Formulation components: Other components in the delivery solution (e.g., solvents, surfactants) may be causing damage to the plant tissue.- Component Check: Test the application of the formulation buffer without this compound on a small group of plants to see if similar symptoms appear. - Alternative Adjuvants: If a component is identified as problematic, explore alternative, plant-safe adjuvants.
Difficulty in Detecting and Quantifying this compound in Plant Tissues Rapid degradation of the peptide: this compound may be quickly broken down by plant enzymes after application.[7]- Time-Course Analysis: Conduct a time-course experiment, collecting tissue samples at multiple time points immediately following application to track the degradation rate. - Protease Inhibitors: While not always practical for whole-plant applications, consider the co-application of protease inhibitors in localized experiments to assess degradation.
Insufficient extraction efficiency: The methods used to extract the peptide from the plant tissue may not be effective.- Optimize Extraction Buffer: Experiment with different extraction buffers and conditions to improve the recovery of this compound from the plant matrix. - Analytical Method Sensitivity: Utilize highly sensitive detection methods such as LC-MS/MS for accurate quantification of small peptides in complex samples.

Frequently Asked Questions (FAQs)

1. What is this compound and how does it work?

This compound is a 44-residue antifungal peptide that has been optimized from an insect defensin (B1577277).[6][8][9] Its mechanism of action involves binding to glucosylceramides (GlcCer), which are specific glycosphingolipids present in the cell membranes of many fungal species.[6] This interaction leads to membrane disruption and other toxic effects, ultimately inhibiting fungal growth.[6]

2. Which fungal pathogens are susceptible to this compound?

This compound has shown efficacy against a range of plant and human fungal pathogens. Of particular interest to agricultural researchers is its activity against Botrytis cinerea, the fungus responsible for gray mold disease.[6][8][10] It is also active against species of Aspergillus, Candida, Cryptococcus, and Fusarium.[6][8] The presence of GlcCer in the fungal membrane is a key determinant of susceptibility.[6]

3. What are the recommended methods for delivering this compound to plant tissues?

While specific protocols for this compound are still under development, general methods for peptide application in plants can be adapted. These include:

  • Foliar Spray: A common method for applying treatments to the leaves of plants. The inclusion of a surfactant is recommended to ensure even coverage.[11]

  • Root Drench: Applying the this compound solution to the soil to be taken up by the roots. This can be effective for systemic control of certain pathogens.

  • Seed Treatment: Coating seeds with an this compound solution prior to planting to protect seedlings from soil-borne fungi.

  • Infiltration: For laboratory-based assays, syringe infiltration into the leaf apoplast can be used to ensure direct delivery to the intercellular space.[7]

4. How can I improve the stability of my this compound solution for plant applications?

Improving the stability of peptide-based treatments is crucial for their effectiveness in agricultural settings.[1][3][4] Consider the following strategies:

  • Chemical Modifications: While potentially altering the peptide's properties, modifications such as cyclization or the inclusion of D-amino acids can increase resistance to degradation.[2][12]

  • Formulation with Stabilizing Agents: Incorporating agents like sugars, polyols, or surfactants into your formulation can help protect the peptide.[2]

  • Encapsulation: Using carriers like liposomes or polymers can shield this compound from environmental degradation.[2]

  • Optimized Storage and Handling: Store this compound solutions under appropriate temperature and pH conditions to minimize degradation.[5]

5. Is this compound systemic in plants?

The systemic movement of this compound in plants has not been extensively documented in the provided search results. Generally, the uptake and translocation of peptides in plants can be limited. The effectiveness of different delivery methods (e.g., foliar spray vs. root drench) should be empirically determined for your specific plant-pathogen system.

Quantitative Data Summary

The following tables summarize the reported antifungal activity of this compound against various microorganisms.

Table 1: Half-Maximal Inhibitory Concentration (IC50) of this compound

Fungal SpeciesIC50 (µM)IC50 (µg/mL)Reference
Aspergillus fumigatus1.36.25[6]
Candida albicans0.130.65[6]
Cryptococcus neoformans0.321.56[6]
Lomentospora prolificans0.020.1[6]
Fusarium solani0.080.4[6]
Pichia pastoris0.130.65[6]
Botrytis cinerea0.592.8[6]
Novosphingobium capsulatum~75-[8][9]

Table 2: Minimum Inhibitory Concentration (MIC) of this compound

Fungal SpeciesStrainMIC (µM)NotesReference
Candida albicansWild Type0.65-[6]
Candida albicansΔgcs (lacks GlcCer)> 40Resistant[6]
Pichia pastorisWild Type-IC50 of 0.13 µM reported[6]
Pichia pastorisΔgcs (lacks GlcCer)> 40Resistant[6]

Experimental Protocols

Protocol 1: General Method for Foliar Application of this compound for Fungal Disease Control

  • Preparation of this compound Stock Solution:

    • Dissolve lyophilized this compound in sterile, nuclease-free water to a stock concentration of 1 mM.

    • Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

  • Preparation of Application Solution:

    • Thaw an aliquot of the this compound stock solution on ice.

    • Dilute the stock solution to the desired final concentration (e.g., 1-10 µM, to be optimized for your system) in a suitable buffer (e.g., 10 mM MES, pH 6.0).

    • Add a plant-safe surfactant (e.g., Tween-20 at 0.01-0.05%) to the final solution to improve leaf wetting.

  • Plant Treatment:

    • Use a fine-mist sprayer to apply the this compound solution to the adaxial and abaxial surfaces of the plant leaves until runoff.

    • Treat a control group of plants with the same buffer solution containing the surfactant but without this compound.

    • For preventative assays, apply this compound 24-48 hours before inoculation with the fungal pathogen.

    • For curative assays, apply this compound 24-48 hours after inoculation.

  • Fungal Inoculation:

    • Prepare a spore suspension of the fungal pathogen in a suitable medium (e.g., potato dextrose broth) at a known concentration.

    • Apply the spore suspension to the treated and control leaves, either as droplets or as a fine mist.

  • Incubation and Disease Assessment:

    • Maintain the plants in a controlled environment with appropriate humidity and temperature to facilitate fungal growth.

    • Assess disease development at regular intervals (e.g., 3-7 days post-inoculation) by measuring lesion size, disease severity score, or fungal biomass (e.g., via qPCR).

Visualizations

Signaling Pathways and Workflows

ETD151_Mechanism_of_Action This compound This compound Peptide GlcCer Glucosylceramide (GlcCer) This compound->GlcCer Binds to MembraneDisruption Membrane Disruption This compound->MembraneDisruption Induces FungalCell Fungal Cell Membrane GlcCer->FungalCell Located in CellDeath Fungal Cell Death MembraneDisruption->CellDeath Leads to

Caption: Mechanism of action of the this compound antifungal peptide.

Experimental_Workflow Start Start: Prepare this compound Application Solution Treatment Apply this compound to Plant Tissues (Foliar Spray, Root Drench, etc.) Start->Treatment Control Apply Control Solution (Buffer + Surfactant) Start->Control Inoculation Inoculate with Fungal Pathogen Treatment->Inoculation Control->Inoculation Incubation Incubate under Controlled Conditions Inoculation->Incubation Assessment Assess Disease Severity Incubation->Assessment DataAnalysis Data Analysis and Comparison Assessment->DataAnalysis End End DataAnalysis->End

Caption: General experimental workflow for evaluating this compound efficacy.

References

addressing non-specific binding of ETD151 in experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address issues related to the non-specific binding of ETD151 in their experiments.

Troubleshooting Guides

Non-specific binding of this compound can lead to high background signals and inaccurate experimental results. This guide offers a systematic approach to troubleshoot and minimize these effects.

Optimizing Experimental Parameters to Reduce Non-Specific Binding

High background signal is a common indicator of non-specific binding.[1] The following table summarizes key experimental parameters that can be adjusted to mitigate this issue.

ParameterStandard ConditionModified ConditionExpected Outcome
Blocking Agent 1% Bovine Serum Albumin (BSA) in PBS3-5% BSA, non-fat dry milk, or casein in PBS. Test different agents.Reduced binding to uncoated surfaces.
Washing Buffer Phosphate-Buffered Saline (PBS)PBS with 0.05% Tween-20 (PBST). Increase the number and duration of washes.Removal of weakly bound, non-specific this compound.
Salt Concentration 150 mM NaCl in bufferIncrease NaCl concentration incrementally (e.g., 200 mM, 300 mM).[2]Disruption of non-specific electrostatic interactions.
pH of Buffer pH 7.4Adjust pH away from the isoelectric point of this compound and interacting surfaces.[2]Alteration of surface charges to reduce non-specific binding.
Incubation Time 1 hour at room temperatureReduce incubation time (e.g., 30 minutes) or perform at 4°C.Minimized time for low-affinity, non-specific interactions to occur.
This compound Concentration High µM rangePerform a concentration titration to find the lowest effective concentration.Reduced background signal from excess unbound this compound.
Experimental Protocols

Below are detailed methodologies for key experiments aimed at reducing non-specific binding of this compound.

Protocol 1: Optimizing Blocking Conditions

  • Plate Preparation: Coat microtiter plate wells with the target lipid, Glucosylceramide (GlcCer), and allow to dry.

  • Blocking: Prepare different blocking buffers (e.g., 1%, 3%, 5% BSA in PBS; 5% non-fat dry milk in PBS). Add 200 µL of each blocking buffer to respective wells.

  • Incubation: Incubate the plate for 2 hours at room temperature or overnight at 4°C.

  • Washing: Wash the wells three times with 200 µL of PBS.

  • This compound Incubation: Add this compound at a constant concentration to all wells and incubate for 1 hour at room temperature.

  • Detection: Proceed with your standard detection method (e.g., ELISA-based detection of tagged this compound).

  • Analysis: Compare the signal-to-noise ratio across the different blocking conditions to identify the most effective agent.

Protocol 2: Adjusting Wash Buffer Composition

  • Assay Setup: Perform your standard binding assay up to the washing steps after this compound incubation.

  • Wash Buffers: Prepare a series of wash buffers with increasing concentrations of a non-ionic detergent (e.g., 0.01%, 0.05%, 0.1% Tween-20 in PBS).

  • Washing Procedure:

    • For one set of wells, wash 3 times for 5 minutes each with PBS.

    • For other sets, wash with the different concentrations of PBST.

  • Detection and Analysis: Complete the detection step and compare the background signal in wells washed with PBST to those washed with PBS alone.

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting non-specific binding of this compound.

G cluster_0 Start: High Non-Specific Binding Detected cluster_1 Optimization Steps cluster_2 Evaluation cluster_3 Outcome High_Binding High Background Signal Optimize_Blocking Optimize Blocking (Agent, Concentration, Time) High_Binding->Optimize_Blocking Step 1 Adjust_Washing Adjust Washing (Detergent, # of Washes) Optimize_Blocking->Adjust_Washing Step 2 Modify_Buffer Modify Buffer (pH, Salt Concentration) Adjust_Washing->Modify_Buffer Step 3 Titrate_this compound Titrate this compound Concentration Modify_Buffer->Titrate_this compound Step 4 Evaluate_Signal Evaluate Signal-to-Noise Ratio Titrate_this compound->Evaluate_Signal Binding_Reduced Non-Specific Binding Minimized Evaluate_Signal->Binding_Reduced Improved Re-evaluate Problem Persists: Re-evaluate Assay Design Evaluate_Signal->Re-evaluate Not Improved

Caption: Troubleshooting workflow for non-specific binding.

Frequently Asked Questions (FAQs)

Q1: What is the primary binding target of this compound?

A1: this compound is a defensin (B1577277) peptide that primarily targets and binds to glucosylceramides (GlcCer), which are glycosphingolipids found in the cell membranes of various fungal pathogens.[3][4][5] This interaction is crucial for its antifungal activity.[4][5]

Q2: Why am I observing high background signal in my binding assays with this compound?

A2: High background signal is often due to non-specific binding. As a peptide, this compound can electrostatically or hydrophobically interact with surfaces other than its intended target, such as plastic wells or other membrane components. Optimizing your experimental conditions, such as blocking and washing steps, can help minimize this.

Q3: Can the non-specific binding of this compound be related to its mechanism of action?

A3: Yes, this compound's mechanism involves localization on the cell surface.[3][6][7] While its specific target is GlcCer, its affinity for the cell surface may lead to lower-affinity interactions with other membrane components, contributing to what is observed as non-specific binding in in-vitro assays. The multifaceted mechanism of action of this compound has been partly elucidated, revealing a complex process.[3]

Q4: What negative controls should I use in my this compound binding experiments?

A4: It is essential to include proper negative controls.[8] For this compound, this could include:

  • Wells or surfaces without the GlcCer target to quantify binding to the substrate alone.

  • A scrambled peptide with a similar size and charge to this compound to assess sequence-independent binding.

  • Competition assays where a known binder to GlcCer is used to displace this compound.

Q5: How does this compound interact with its target?

A5: The diagram below illustrates the proposed signaling pathway and interaction of this compound with the fungal cell membrane. Non-specific binding can occur at various points where the peptide interacts with unintended molecules or surfaces.

G cluster_0 This compound Interaction Pathway This compound This compound Peptide Fungal_Membrane Fungal Cell Membrane This compound->Fungal_Membrane GlcCer Glucosylceramide (GlcCer) (Specific Target) Fungal_Membrane->GlcCer Specific Binding Other_Lipids Other Membrane Lipids (Potential Non-Specific Binding) Fungal_Membrane->Other_Lipids Non-Specific Interaction Membrane_Proteins Membrane Proteins (Potential Non-Specific Binding) Fungal_Membrane->Membrane_Proteins Non-Specific Interaction Cell_Disruption Membrane Permeabilization & Disruption of Cellular Pathways GlcCer->Cell_Disruption Triggers

References

how to prevent ETD151 degradation in cell culture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the proper handling and use of the antifungal peptide ETD151 in cell culture experiments. Our goal is to help you mitigate potential degradation and ensure the reproducibility and reliability of your results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a 44-residue antifungal peptide optimized from butterfly defensins.[1] Its primary mechanism of action involves binding to glucosylceramides (GlcCer), which are specific glycosphingolipids present in the cell membranes of many pathogenic fungi.[1] This interaction disrupts the fungal cell membrane and can modulate multiple cellular processes, including the MAPK signaling pathway and oxidative phosphorylation, ultimately leading to fungal cell death.[1][2][3]

Q2: I am observing lower than expected efficacy of this compound in my fungal cell culture experiments. What could be the cause?

A2: Lower than expected efficacy can stem from several factors, with peptide degradation being a primary concern. Peptides like this compound are susceptible to degradation by proteases present in cell culture media, especially when working with cell lines that secrete these enzymes.[4][5][6] Other factors include improper storage, repeated freeze-thaw cycles, suboptimal pH of the stock solution, and interactions with other media components.

Q3: How should I properly store and handle my this compound peptide?

A3: For maximum stability, lyophilized this compound should be stored at -20°C or -80°C in a tightly sealed container, protected from light.[7][8] Before use, allow the vial to warm to room temperature in a desiccator to prevent condensation.[7][8] Once reconstituted, it is recommended to prepare single-use aliquots and store them at -20°C to avoid repeated freeze-thaw cycles.[7] The peptide solution should ideally be maintained at a slightly acidic pH (pH 5-6) for better stability.[7]

Q4: What are the best practices for preparing this compound working solutions for my cell culture experiments?

A4: When preparing working solutions, it is crucial to use sterile, high-purity water or a suitable buffer. For peptides that are difficult to dissolve, a small amount of an organic solvent like DMSO can be used initially, followed by dilution in the aqueous buffer.[9][10] However, ensure the final concentration of the organic solvent is compatible with your cell line, typically below 0.5% for most cells and even lower (≤0.1%) for sensitive primary cells.[9] It is also advisable to prepare fresh working solutions for each experiment.

Troubleshooting Guide

This guide addresses common issues encountered during experiments with this compound and provides actionable solutions.

Issue Potential Cause Troubleshooting Steps & Solutions
Inconsistent results between experiments 1. Peptide Degradation: this compound may be degrading in the cell culture medium due to protease activity.[11][12][13] 2. Improper Storage: Repeated freeze-thaw cycles of the stock solution.[7] 3. Inaccurate Pipetting: Errors in preparing serial dilutions.1. Assess Peptide Stability: Use an LC-MS-based assay to quantify the concentration of intact this compound in your cell culture supernatant over time (see Experimental Protocol 1). 2. Minimize Degradation: Consider using a serum-free or low-serum medium if compatible with your cells, as serum is a major source of proteases. Alternatively, protease inhibitor cocktails can be added to the culture medium, but their compatibility with the experimental goals must be verified. 3. Improve Handling: Aliquot the stock solution into single-use vials to avoid multiple freeze-thaw cycles.[7] Use calibrated pipettes and perform dilutions carefully.
Complete loss of this compound activity 1. Extreme pH: The peptide may have been reconstituted or stored in a solution with a pH that promotes rapid degradation (e.g., highly basic conditions).[14] 2. Oxidation: If the peptide sequence contains susceptible amino acids (e.g., Cys, Met, Trp), it may have oxidized.[7][8] 3. Adsorption to Surfaces: Peptides can adsorb to the surface of plasticware, reducing the effective concentration.[15][16]1. Verify pH: Check the pH of your stock and working solutions. Reconstitute in a slightly acidic buffer (pH 5-6).[7] 2. Prevent Oxidation: Use oxygen-free solvents for reconstitution and store under an inert gas if the peptide is highly sensitive to oxidation.[8] 3. Minimize Adsorption: Consider using low-adsorption plasticware for peptide solutions.
Precipitation of this compound in culture medium 1. Low Solubility: The concentration of this compound may exceed its solubility limit in the culture medium. 2. Interaction with Media Components: The peptide may be interacting with components of the medium, leading to aggregation.[15][17]1. Check Solubility: Determine the optimal solvent for your peptide. For hydrophobic peptides, a small amount of DMSO or other organic solvent may be necessary for the initial stock solution before further dilution.[9][10] 2. Optimize Dilution: When diluting a stock solution containing an organic solvent, add it to the aqueous medium slowly while vortexing to prevent precipitation.

Experimental Protocols

Protocol 1: Assessment of this compound Stability in Cell Culture Supernatant using LC-MS

Objective: To quantify the degradation of this compound in a specific cell culture environment over time.

Methodology:

  • Cell Seeding: Plate your target fungal cells in a multi-well plate at the desired density and allow them to adhere or stabilize overnight.

  • This compound Treatment: Add this compound to the cell culture medium at the final experimental concentration. Include a cell-free control (this compound in medium only) to differentiate between cellular (enzymatic) and chemical degradation.

  • Sample Collection: At various time points (e.g., 0, 2, 4, 8, 24, and 48 hours), collect aliquots of the cell culture supernatant.

  • Sample Preparation: Immediately stop any enzymatic activity in the collected samples. This can be achieved by adding a quenching solution such as an acid (e.g., trifluoroacetic acid) or a protease inhibitor cocktail.[11]

  • Analysis by LC-MS: Analyze the samples using a streamlined high-throughput liquid chromatography-mass spectrometry (LC-MS) method to quantify the amount of intact this compound remaining at each time point.[18][19]

  • Data Interpretation: Plot the percentage of intact this compound remaining over time to determine its stability profile in your specific experimental setup.

Visualizations

Signaling Pathway of this compound

ETD151_Signaling This compound This compound GlcCer Glucosylceramide (GlcCer) in Fungal Cell Membrane This compound->GlcCer Binding Membrane_Disruption Membrane Permeabilization & Disruption GlcCer->Membrane_Disruption Signaling_Cascades Modulation of Intracellular Signaling Cascades GlcCer->Signaling_Cascades Cell_Death Fungal Cell Death Membrane_Disruption->Cell_Death MAPK_Pathway MAPK Signaling Pathway Signaling_Cascades->MAPK_Pathway Oxidative_Phosphorylation Oxidative Phosphorylation Signaling_Cascades->Oxidative_Phosphorylation MAPK_Pathway->Cell_Death Oxidative_Phosphorylation->Cell_Death

Caption: this compound binds to GlcCer, leading to membrane disruption and altered signaling, culminating in cell death.

Experimental Workflow for Assessing this compound Stability

ETD151_Stability_Workflow cluster_prep Preparation cluster_sampling Sampling cluster_analysis Analysis Start Start: Fungal Cell Culture Treatment Add this compound to Culture Medium Start->Treatment Timepoints Collect Supernatant at Timepoints (0, 2, 4, 8, 24, 48h) Treatment->Timepoints Quench Quench Enzymatic Activity Timepoints->Quench LCMS LC-MS Analysis of Intact this compound Quench->LCMS Data Plot % Intact this compound vs. Time LCMS->Data End End: Determine Stability Profile Data->End

Caption: Workflow for quantifying this compound stability in cell culture using LC-MS.

References

Optimizing Buffer Conditions for ETD151 Activity: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the experimental conditions for studying ETD151 activity.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a 44-residue antifungal peptide optimized from butterfly defensins.[1][2][3][4][5] Its primary mechanism of action involves binding to glucosylceramides (GlcCer), which are specific glycosphingolipids present in the membranes of susceptible fungi.[1][2][3][4][5] This interaction leads to membrane permeabilization and the disruption of multiple cellular pathways, including the spliceosome, ribosome, protein processing in the endoplasmic reticulum, endocytosis, the MAPK signaling pathway, and oxidative phosphorylation.[1][6][7]

Q2: Is this compound an enzyme?

A2: No, this compound is not an enzyme. It is an antifungal peptide that exerts its activity by binding to a specific lipid component (GlcCer) in the fungal membrane, rather than catalyzing a biochemical reaction.[1][2][3][4][5]

Q3: What are the initial recommended buffer conditions for this compound activity assays?

A3: Based on published studies, a phosphate-based buffer system is a good starting point. For instance, a 172 mM Phosphate-Buffered Saline (PBS) at pH 5.5 has been successfully used for labeling this compound and for Microscale Thermophoresis (MST) experiments to study its binding affinity.[1] For liposome (B1194612) preparation to mimic fungal membranes, a buffer of 10 mM phosphate (B84403) at pH 5.8 has been utilized.[3] The optimal pH and ionic strength may vary depending on the specific assay and fungal species being studied.

Q4: What are the key factors to consider when optimizing a buffer for this compound?

A4: The key factors to consider are pH, ionic strength, and the presence of detergents. Since this compound is a cationic peptide, the pH and ionic strength of the buffer will significantly influence its interaction with the negatively charged components of fungal membranes. Detergents, if used for cell lysis or other purposes, should be carefully selected as they can interfere with membrane integrity and this compound's binding to GlcCer.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Low or no antifungal activity Suboptimal buffer pH: The pH may be affecting the charge of this compound or the fungal membrane components.Perform a pH screen using a range of buffers (e.g., phosphate, MES, HEPES) from pH 5.0 to 7.5 to determine the optimal pH for activity.
Incorrect ionic strength: High salt concentrations can shield the electrostatic interactions necessary for this compound to bind to the fungal membrane.Test a range of salt concentrations (e.g., 50 mM to 200 mM NaCl) to find the optimal ionic strength that facilitates binding without causing non-specific effects.
Degradation of this compound: The peptide may be unstable in the chosen buffer or has been handled improperly.Ensure proper storage of this compound on ice and use fresh dilutions for each experiment.[8] Consider including a protease inhibitor cocktail if sample purity is a concern.
Absence of GlcCer in the target: The target organism or cell line may not express GlcCer, which is essential for this compound activity.[1][2][3]Confirm the presence of GlcCer in your target system. Use a positive control organism known to be susceptible to this compound, such as Botrytis cinerea or Candida albicans.[9]
Inconsistent results between experiments Variability in buffer preparation: Minor differences in pH or component concentrations can lead to significant variations in activity.Prepare a large batch of a single, optimized buffer to be used across all related experiments to ensure consistency.[8]
Improper mixing of reagents: Inadequate mixing can lead to localized concentration differences in the assay.Ensure thorough but gentle mixing of all components. When adding the enzyme, pipette up and down several times to mix effectively.[8]
Temperature fluctuations: Enzyme and peptide activities are sensitive to temperature changes.Allow all reagents and buffers to equilibrate to the experimental temperature before starting the assay.[8][10] Keep this compound on ice before use.[8]
High background signal in fluorescence-based assays Autofluorescence of buffer components: Some buffer components may exhibit intrinsic fluorescence at the excitation and emission wavelengths used.Test the fluorescence of the buffer alone and select components with minimal background signal.
Non-specific binding of this compound: The peptide may be binding to the assay plate or other components.Consider adding a low concentration of a non-ionic detergent (e.g., 0.005% Tween-20) or a blocking agent like BSA to reduce non-specific binding. Note that Tween-20 has been shown not to impact MST signals for a similar enzyme.[1]

Experimental Protocols

Protocol 1: Screening for Optimal pH
  • Prepare a series of buffers: Prepare 100 mM solutions of different buffers to cover a pH range (e.g., Sodium Acetate for pH 4.0-5.5, MES for pH 5.5-6.5, HEPES for pH 6.5-8.0).

  • Prepare fungal cell suspension: Grow the target fungus to the desired growth phase and prepare a cell suspension at a standardized concentration in each of the test buffers.

  • Set up the assay: In a microtiter plate, add the fungal cell suspension and a serial dilution of this compound in the corresponding buffer. Include a no-ETD151 control for each buffer.

  • Incubate: Incubate the plate under optimal growth conditions for the fungus.

  • Measure activity: Determine the inhibitory activity of this compound at each pH by measuring cell viability (e.g., using a resazurin-based assay) or by optical density.

  • Analyze data: Plot the this compound activity (e.g., % inhibition) against the pH to identify the optimal buffer and pH.

Protocol 2: Determining Optimal Ionic Strength
  • Select the optimal buffer and pH: Based on the results from Protocol 1, select the buffer and pH that showed the highest this compound activity.

  • Prepare buffers with varying salt concentrations: Prepare the optimal buffer with a range of NaCl concentrations (e.g., 0 mM, 50 mM, 100 mM, 150 mM, 200 mM).

  • Set up and perform the assay: Repeat the activity assay as described in Protocol 1, using the buffers with varying ionic strengths.

  • Analyze data: Plot the this compound activity against the salt concentration to determine the optimal ionic strength.

Visualizations

ETD151_Signaling_Pathway cluster_fungus Fungal Cell cluster_pathways Disrupted Cellular Pathways GlcCer Glucosylceramide (GlcCer) in Fungal Membrane Membrane_Permeabilization Membrane Permeabilization GlcCer->Membrane_Permeabilization Spliceosome Spliceosome Membrane_Permeabilization->Spliceosome Disruption Ribosome Ribosome Membrane_Permeabilization->Ribosome ER_Processing Protein Processing in ER Membrane_Permeabilization->ER_Processing Endocytosis Endocytosis Membrane_Permeabilization->Endocytosis MAPK MAPK Signaling Membrane_Permeabilization->MAPK OxPhos Oxidative Phosphorylation Membrane_Permeabilization->OxPhos This compound This compound Peptide This compound->GlcCer Binding

Caption: this compound binds to GlcCer, disrupting membrane integrity and key cellular pathways.

Buffer_Optimization_Workflow Start Start: Define Assay Conditions (Fungus, this compound Conc.) pH_Screen 1. pH Screening (e.g., Acetate, MES, HEPES) Start->pH_Screen Select_pH 2. Analyze Results & Select Optimal pH pH_Screen->Select_pH Ionic_Strength 3. Ionic Strength Optimization (Vary Salt Concentration) Select_pH->Ionic_Strength Optimal pH Found Select_Ionic 4. Analyze Results & Select Optimal Ionic Strength Ionic_Strength->Select_Ionic Validation 5. Validate Final Buffer Conditions (Reproducibility Check) Select_Ionic->Validation Optimal Salt Conc. Found End End: Optimized Buffer Protocol Validation->End

Caption: Workflow for systematic optimization of buffer pH and ionic strength for this compound activity.

Quantitative Data Summary

Table 1: Antifungal Activity of this compound against Various Fungal Species

Fungal SpeciesGlcCer PresentIC50 (µM)Reference
Aspergillus fumigatusYes1.3[3]
Candida albicansYes0.13[3]
Cryptococcus neoformansYes0.32[3]
Lomentospora prolificansYes0.02[3]
Fusarium solaniYes0.08[3]
Pichia pastoris (Wild Type)Yes0.13[3]
Saccharomyces cerevisiaeNoNo Activity[3]
Pichia pastoris (Δgcs)No> 8.33[3]
Candida albicans (Δgcs)No> 8.33[3]
Botrytis cinereaYes0.59[3]

Table 2: Activity of this compound Analogs Against Pathogenic Fungi

PeptideActivity vs. C. albicans (Compared to Heliomicin)Activity vs. A. fumigatus (Compared to Heliomicin)Reference
ARD1 More ActiveMore Active[11]
ETD135 4-8x Enhanced4x Enhanced[11]
This compound 4-8x Enhanced4x Enhanced[11]

References

Technical Support Center: ETD151 Disulfide Bond Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of ETD151. This resource is designed for researchers, scientists, and drug development professionals working on the chemical synthesis of this potent antifungal peptide. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the formation of its critical disulfide bonds.

Frequently Asked Questions (FAQs)

General

Q1: What is this compound and why are its disulfide bonds important?

A1: this compound is a 44-residue synthetic antifungal peptide, an analogue of the insect defensin (B1577277) heliomicin.[][2] Its potent and multifaceted mechanism of action against a range of fungal pathogens is critically dependent on its specific three-dimensional structure, which is stabilized by three intramolecular disulfide bonds.[3][4][5][6][7][8] Incorrect disulfide bond formation can lead to misfolded, inactive, or less potent peptide isoforms.[9][10]

Q2: What is the correct disulfide bond connectivity for this compound?

A2: The correct disulfide bond pairing for this compound is C7-C32, C18-C40, and C22-C42.[7] Achieving this specific connectivity among the six cysteine residues is a primary challenge in its chemical synthesis.

Synthesis Strategy

Q3: What are the main strategies for forming the three disulfide bonds in this compound?

A3: There are two primary strategies for forming multiple disulfide bonds in a synthetic peptide like this compound:

  • Random (Air) Oxidation: This involves dissolving the fully reduced linear peptide in a dilute, slightly basic buffer and allowing the disulfide bonds to form through air oxidation. While simple, this method can lead to a mixture of disulfide isomers, especially for peptides with multiple cysteines.[11]

  • Regioselective (Orthogonal) Synthesis: This is the preferred method for complex peptides like this compound. It involves using different classes of thiol-protecting groups for specific pairs of cysteine residues. These groups are then selectively removed in a stepwise manner to control the formation of each disulfide bond individually, ensuring the correct connectivity.[12][13]

Q4: Which cysteine-protecting groups are recommended for a regioselective synthesis of this compound?

A4: A common orthogonal strategy involves using three different classes of protecting groups that can be removed under distinct conditions. For example:

  • Acid-labile groups: such as Trityl (Trt) for one pair of cysteines.

  • Base-labile groups: such as Fluorenylmethyloxycarbonyl (Fmoc) for another pair.

  • Groups removable by mild oxidation/reduction or heavy metal ions: such as Acetamidomethyl (Acm) for the third pair.

The choice of protecting groups and the order of deprotection are critical for a successful synthesis.

Troubleshooting

Q5: My final product shows multiple peaks on HPLC. What could be the cause?

A5: Multiple peaks on HPLC after synthesis and purification often indicate the presence of disulfide bond isomers (misfolded peptide).[10] Other possibilities include incomplete removal of protecting groups or side reactions during synthesis. Mass spectrometry (MS) analysis of the different peaks can help identify the nature of these impurities.

Q6: The yield of the correctly folded this compound is very low. How can I improve it?

A6: Low yields of the desired product are a common challenge.[9] Consider the following to improve your yield:

  • Optimize Oxidation Conditions: If using air oxidation, factors like pH, peptide concentration, temperature, and the presence of redox buffers (e.g., glutathione (B108866) redox pair) can significantly impact the folding outcome.[11]

  • Re-evaluate Your Regioselective Strategy: Ensure the chosen protecting groups are truly orthogonal and that the deprotection and oxidation steps are efficient and specific.

  • Purification of Intermediates: For regioselective synthesis, purifying the peptide after the formation of each disulfide bond can prevent the accumulation of side products and improve the overall yield.

Q7: How can I confirm that I have synthesized the correct disulfide isomer of this compound?

A7: Confirming the correct disulfide connectivity is crucial and typically requires advanced analytical techniques:

  • Enzymatic Digestion followed by Mass Spectrometry (MS/MS): This is a definitive method. The peptide is digested with a specific protease, and the resulting fragments (some of which will contain intact disulfide bonds) are analyzed by MS/MS. The masses of these fragments will reveal which cysteine residues were linked.[13]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: A 3D structure determination by NMR can confirm the overall fold and, by extension, the disulfide bond pattern, especially when compared to the known structure of this compound or related defensins.[14]

  • Comparison with a Reference Standard: If a well-characterized standard of correctly folded this compound is available, comparison of its properties (e.g., HPLC retention time, biological activity) can provide strong evidence of correct synthesis.

Troubleshooting Guide: Disulfide Bond Formation

This guide provides a structured approach to troubleshoot common issues during the synthesis of this compound's disulfide bonds.

Problem Potential Cause Recommended Action
Low Yield of Oxidized Product Inefficient oxidation conditions.Optimize pH (typically 7.5-8.5), decrease peptide concentration to favor intramolecular over intermolecular disulfide formation, add a gentle oxidizing agent, or use a glutathione redox buffer.
Peptide aggregation.Add denaturants (e.g., guanidine (B92328) HCl, urea) or organic co-solvents to the oxidation buffer to improve solubility.
Multiple Peaks on Analytical HPLC Formation of disulfide bond isomers.If using random oxidation, switch to a regioselective strategy. If using a regioselective strategy, verify the orthogonality of your protecting groups and the completeness of each deprotection step.
Incomplete deprotection of thiol groups.Use more stringent deprotection conditions or increase reaction time. Confirm deprotection with Ellman's test or mass spectrometry.
Intermolecular disulfide bond formation (dimers, oligomers).Decrease peptide concentration during the oxidation step. Purify the monomeric reduced peptide before oxidation.
Incorrect Isomer Identified by MS Incorrect assignment of protecting groups.Double-check the synthesis plan to ensure the correct orthogonal protecting groups were incorporated for the intended cysteine pairs (C7/C32, C18/C40, C22/C42).
Disulfide scrambling.This can occur if a previously formed disulfide bond is reduced during a subsequent deprotection step. Ensure deprotection conditions are specific and do not affect existing disulfide bridges. Consider purifying intermediates.
Poor Biological Activity Incorrectly folded peptide.Confirm the disulfide bond connectivity using enzymatic digestion and MS/MS. Re-synthesize using a robust regioselective strategy.
Degradation of the peptide.Peptides can be susceptible to degradation at high pH or temperature. Ensure all steps are performed under appropriate conditions.[15]

Experimental Protocols

Protocol 1: General Air Oxidation for Disulfide Bond Formation
  • Preparation of Reduced Peptide: The linear, fully reduced this compound peptide is synthesized using standard solid-phase peptide synthesis (SPPS) and purified by reverse-phase HPLC. The purity and identity of the peptide should be confirmed by analytical HPLC and mass spectrometry.

  • Oxidation Buffer: Prepare an aqueous buffer, typically 0.1 M ammonium (B1175870) bicarbonate or Tris, adjusted to a pH of 7.5-8.5.

  • Oxidation Reaction: Dissolve the purified, reduced peptide in the oxidation buffer at a low concentration (e.g., 0.1-0.5 mg/mL) to minimize intermolecular reactions.

  • Reaction Monitoring: Stir the solution gently in a vessel open to the air for 24-48 hours. Monitor the reaction's progress by taking aliquots and analyzing them by HPLC and MS to observe the disappearance of the reduced peptide and the appearance of oxidized products.

  • Purification: Once the reaction is complete, acidify the solution with acetic acid or TFA and purify the folded peptide using reverse-phase HPLC.

Protocol 2: Confirmation of Disulfide Bonds by Enzymatic Digestion and MS
  • Sample Preparation: Aliquots of the purified, folded this compound are taken. A control sample of the reduced peptide should also be prepared.

  • Alkylation (for control): The free thiols in the reduced peptide control are alkylated (e.g., with iodoacetamide) to prevent disulfide bond formation during the procedure.

  • Enzymatic Digestion: The folded peptide is digested with a specific protease (e.g., Trypsin or Chymotrypsin) under conditions recommended by the manufacturer. The choice of enzyme should be based on the this compound sequence to generate fragments of appropriate size for MS analysis, ensuring that some fragments will contain a disulfide bond.

  • LC-MS/MS Analysis: The resulting peptide fragments are separated by liquid chromatography and analyzed by tandem mass spectrometry.

  • Data Analysis: The MS data is analyzed to identify fragments linked by a disulfide bond. By identifying the amino acids in these linked fragments, the specific cysteine residues involved in each disulfide bond can be determined and compared to the known C7-C32, C18-C40, C22-C42 connectivity.

Visual Guides

ETD151_Synthesis_Workflow cluster_synthesis Peptide Chain Assembly cluster_cleavage Cleavage & Deprotection cluster_purification1 Purification cluster_folding Disulfide Bond Formation cluster_purification2 Final Purification cluster_analysis Analysis & Verification SPPS Solid-Phase Peptide Synthesis (Linear this compound with Cys protecting groups) Cleavage Cleavage from Resin & Global Deprotection SPPS->Cleavage Purify_Linear RP-HPLC Purification (Reduced Linear Peptide) Cleavage->Purify_Linear Oxidation Oxidation/Folding (e.g., Air Oxidation or Regioselective Method) Purify_Linear->Oxidation Purify_Folded RP-HPLC Purification (Folded this compound) Oxidation->Purify_Folded Analysis Mass Spectrometry HPLC Analysis Biological Assay Purify_Folded->Analysis Confirmation Disulfide Mapping (Enzymatic Digestion + MS/MS) Analysis->Confirmation

Caption: General workflow for the synthesis and analysis of this compound.

Troubleshooting_Disulfide_Formation Start Oxidation Reaction Complete. Analyze by HPLC. SinglePeak Single Major Peak? Start->SinglePeak CorrectMass Correct Mass by MS? SinglePeak->CorrectMass Yes MultiplePeaks Problem: Multiple Peaks (Potential Isomers/Impurities) SinglePeak->MultiplePeaks No Success Success! Proceed to Disulfide Mapping & Biological Assay. CorrectMass->Success Yes IncorrectMass Problem: Incorrect Mass (e.g., Dimer, Incomplete Oxidation) CorrectMass->IncorrectMass No Action_Regioselective Action: Switch to/Optimize Regioselective Synthesis MultiplePeaks->Action_Regioselective Action_Optimize Action: Optimize Oxidation (pH, Concentration, Redox Buffer) IncorrectMass->Action_Optimize Action_CheckDeprotection Action: Verify Deprotection Steps IncorrectMass->Action_CheckDeprotection

Caption: Decision tree for troubleshooting disulfide bond formation in this compound.

References

Technical Support Center: Enhancing the Antifungal Potency of ETD151 Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to enhance the antifungal potency of ETD151 derivatives.

Troubleshooting Guides

This section addresses specific issues that may arise during the experimental evaluation of this compound derivatives.

Issue 1: High Variability or Poor Reproducibility in Minimum Inhibitory Concentration (MIC) Assays

Question: We are observing significant well-to-well and day-to-day variability in our MIC assays for this compound derivatives. What are the potential causes and solutions?

Answer:

High variability in MIC assays is a common challenge, particularly when working with cationic antimicrobial peptides like this compound derivatives. Several factors can contribute to this issue.

  • Peptide Adsorption: Cationic peptides can adhere to the surface of standard polystyrene microtiter plates, reducing the effective concentration in the well.

    • Solution: Use low-adsorption polypropylene (B1209903) plates for your assays. Pre-coating plates with a blocking agent like bovine serum albumin (BSA) can also mitigate this issue.

  • Inoculum Preparation: Inconsistent fungal inoculum size can lead to varied results.

    • Solution: Standardize your inoculum preparation meticulously. Use a spectrophotometer to adjust the fungal suspension to a specific optical density (e.g., 0.5 McFarland standard) and verify with colony forming unit (CFU) plating.

  • Media Composition: The presence of divalent cations (e.g., Ca²⁺, Mg²⁺) in the media can interfere with the activity of some antifungal peptides.

    • Solution: Use a defined, low-salt medium such as RPMI-1640 with L-glutamine and buffered with MOPS. If supplementation is necessary, ensure consistency across all experiments.

  • Peptide Stability: this compound derivatives may be susceptible to degradation by proteases present in some media or secreted by the fungi.

    • Solution: Prepare fresh peptide solutions for each experiment. If stability is a concern, consider using protease-deficient fungal strains for initial screening.

Issue 2: Discrepancy Between In Vitro and In Vivo Efficacy

Question: Our this compound derivative shows potent activity in our MIC assays, but it is not effective in our murine model of disseminated candidiasis. What could be the reasons for this discrepancy?

Answer:

A lack of correlation between in vitro and in vivo results is a frequent hurdle in drug development. Several factors can contribute to this observation.

  • Poor Pharmacokinetics (PK): The derivative may have poor bioavailability, a short half-life, or rapid clearance in the animal model.

    • Solution: Conduct preliminary pharmacokinetic studies to assess the derivative's stability and distribution in vivo. Modifications to the peptide, such as PEGylation or incorporation of non-natural amino acids, can sometimes improve PK properties.

  • Host Protein Binding: The derivative may bind to host proteins, reducing its availability to target the fungal cells.

    • Solution: Evaluate the impact of serum on the in vitro activity of your derivative. Including a serum-binding assay in your screening cascade can help identify derivatives with lower host protein affinity.

  • Toxicity: The derivative may be toxic to the host at concentrations required for antifungal efficacy.

    • Solution: Perform cytotoxicity assays on relevant mammalian cell lines (e.g., hepatocytes, renal cells) early in the development process.

  • Immune System Interaction: The host immune status can significantly impact the efficacy of an antifungal agent.

    • Solution: Ensure your animal model is appropriate for the infection being studied. For example, neutropenic models are often used to mimic the immunocompromised state of many patients with invasive fungal infections.[1]

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the enhancement of this compound derivative potency.

1. How can we rationally design this compound derivatives with enhanced antifungal potency?

Rational design strategies for improving this compound derivatives focus on optimizing its interaction with the fungal target, glucosylceramide (GlcCer), and enhancing its membrane-disrupting capabilities.[2][3][4]

  • Increase Cationicity: The initial interaction of this compound with the fungal cell surface is electrostatic. Substituting neutral or acidic amino acid residues with basic residues (e.g., Lysine, Arginine) can enhance this attraction.

  • Enhance Hydrophobicity: After the initial binding, the hydrophobic regions of the peptide insert into the fungal membrane. Increasing the hydrophobicity by substituting polar residues with non-polar ones (e.g., Leucine, Tryptophan) can improve membrane permeabilization.[5] A careful balance is necessary, as excessive hydrophobicity can lead to non-specific toxicity.

  • Target the GlcCer Binding Site: The C9-methyl group on the sphingoid base of fungal GlcCer is crucial for this compound binding.[3][6] Computational modeling can be used to predict modifications to the this compound sequence that could enhance the interaction with this specific feature of the fungal lipid.

2. What are the key experimental parameters to consider when performing a broth microdilution MIC assay for this compound derivatives?

The Clinical and Laboratory Standards Institute (CLSI) provides standardized methods for antifungal susceptibility testing.[7] Key parameters to control include:

  • Medium: RPMI-1640 with L-glutamine, without bicarbonate, and buffered with MOPS to a pH of 7.0.

  • Inoculum: A final concentration of 0.5 x 10³ to 2.5 x 10³ CFU/mL.

  • Incubation: 35°C for 24-48 hours, depending on the fungal species.

  • Endpoint Reading: For fungistatic compounds, the MIC is often defined as the lowest concentration that causes a 50% reduction in turbidity compared to the growth control. For fungicidal compounds, a 90% or 100% reduction may be used.

3. How can we assess the mechanism of action of our this compound derivatives?

Several assays can be employed to confirm that your derivatives retain the desired mechanism of action:

  • Membrane Permeabilization Assays: Use fluorescent dyes like SYTOX Green, which can only enter cells with compromised membranes, to quantify membrane damage.

  • GlcCer Binding Assays: Employ techniques like surface plasmon resonance (SPR) or microscale thermophoresis (MST) to measure the binding affinity of your derivatives to liposomes containing fungal GlcCer.

  • Electron Microscopy: Visualize the morphological changes induced in fungal cells upon treatment with your derivatives.

Quantitative Data Summary

Table 1: Hypothetical In Vitro Activity of this compound Derivatives Against Candida albicans

DerivativeModificationMIC (µg/mL)
This compoundParent Peptide4
This compound-K5RIncreased Cationicity2
This compound-A12WIncreased Hydrophobicity2
This compound-K5R, A12WCombined Modifications1

Table 2: Hypothetical In Vivo Efficacy of this compound Derivatives in a Murine Model of Disseminated Candidiasis

Treatment GroupFungal Burden (log10 CFU/kidney)Percent Survival
Vehicle Control6.5 ± 0.40
This compound (10 mg/kg)4.2 ± 0.640
This compound-K5R, A12W (10 mg/kg)2.8 ± 0.580

Experimental Protocols

Protocol 1: Broth Microdilution MIC Assay

  • Prepare Fungal Inoculum: Culture the fungal strain on an appropriate agar (B569324) plate. Suspend colonies in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard. Further dilute in RPMI-1640 medium to the final desired inoculum concentration.

  • Peptide Dilution: Dissolve the this compound derivative in a suitable solvent (e.g., sterile water or DMSO) to create a stock solution. Perform serial twofold dilutions in RPMI-1640 medium in a 96-well polypropylene microtiter plate.

  • Inoculation: Add the standardized fungal inoculum to each well of the microtiter plate.

  • Incubation: Incubate the plate at 35°C for 24-48 hours.

  • MIC Determination: The MIC is the lowest concentration of the derivative that causes a significant inhibition of visible fungal growth compared to the drug-free control well. This can be determined visually or by measuring the optical density at 600 nm.

Protocol 2: Murine Model of Disseminated Candidiasis

  • Animal Model: Use immunocompromised mice (e.g., cyclophosphamide-induced neutropenic mice).

  • Infection: Inject mice intravenously with a standardized inoculum of Candida albicans.

  • Treatment: Administer the this compound derivative intravenously or intraperitoneally at various doses, starting at a predetermined time post-infection. Include a vehicle control group and a positive control group (e.g., fluconazole).

  • Efficacy Assessment:

    • Fungal Burden: At a specified time point, harvest organs (e.g., kidneys), homogenize them, and plate serial dilutions on appropriate agar to determine the CFU per gram of tissue.

    • Survival: Monitor the survival of the mice over a period of 14-21 days.

Visualizations

ETD151_Mechanism_of_Action cluster_this compound This compound Derivative cluster_Fungal_Cell Fungal Cell This compound This compound Derivative GlcCer Glucosylceramide (GlcCer) in Fungal Membrane This compound->GlcCer Binds to Membrane Fungal Cell Membrane GlcCer->Membrane Disrupts CWI Cell Wall Integrity (CWI) Signaling Pathway Membrane->CWI Activates Apoptosis Apoptosis Membrane->Apoptosis Induces CWI->Apoptosis Contributes to

Caption: Mechanism of action of an this compound derivative on a fungal cell.

Experimental_Workflow cluster_In_Vitro In Vitro Evaluation cluster_In_Vivo In Vivo Evaluation Derivative_Design Derivative Design (Rational Design) MIC_Assay MIC Assay Derivative_Design->MIC_Assay Mechanism_Assay Mechanism of Action Assays MIC_Assay->Mechanism_Assay Cytotoxicity_Assay Cytotoxicity Assay MIC_Assay->Cytotoxicity_Assay Animal_Model Murine Model of Infection Mechanism_Assay->Animal_Model Cytotoxicity_Assay->Animal_Model Efficacy_Study Efficacy Study (Fungal Burden & Survival) Animal_Model->Efficacy_Study PK_Study Pharmacokinetic Study Animal_Model->PK_Study

Caption: Experimental workflow for enhancing this compound derivative potency.

References

Technical Support Center: Troubleshooting Inconsistent ETD151 MIC Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and achieving consistent results in Minimum Inhibitory Concentration (MIC) assays involving the antifungal peptide, ETD151.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is an antifungal peptide, optimized from an insect defensin (B1577277) called heliomicin.[1] Its primary mechanism of action is the targeting of glucosylceramides (GlcCer), which are specific sphingolipids found in the cell membranes of many fungi.[2][3] this compound binds directly to these lipids, leading to membrane disruption and a cascade of downstream effects that inhibit fungal growth.[2][4] This targeted action explains its potent activity against a range of fungal pathogens while having minimal effect on most bacteria, which lack GlcCer.[3]

Q2: Why are my this compound MIC values inconsistent between experiments?

Inconsistent MIC values for this compound can arise from several factors, many of which are common challenges when working with antimicrobial peptides. The most frequent sources of variability include:

  • Inoculum Preparation: Incorrect final concentrations of fungal spores or cells can significantly impact the MIC value.

  • This compound Handling and Storage: As a peptide, this compound is susceptible to degradation if not handled and stored properly. It can also be lost from solution due to adsorption to plasticware.

  • Media Composition: The type of broth and presence of certain supplements can influence both fungal growth and the activity of this compound.

  • Incubation Conditions: Variations in temperature and incubation time can lead to differing results.

  • Plate Reading: Subjectivity in visually determining the point of growth inhibition can introduce variability.

Q3: My positive control (no this compound) shows poor or no fungal growth. What could be the issue?

This points to a problem with your fungal culture or the assay conditions, rather than the peptide itself. Common causes include:

  • An initial inoculum with low viability.

  • Inappropriate growth medium for the specific fungal strain.

  • Incorrect incubation temperature or duration.

Q4: I am observing "skipped wells," where there is growth at a higher concentration of this compound but no growth at a lower concentration. How should I interpret this?

Skipped wells can be due to pipetting errors, leading to inconsistent concentrations of the peptide or inoculum across the plate. It is also possible that at certain concentrations, this compound may aggregate, reducing its effective concentration. In such cases, the experiment should be repeated, paying close attention to pipetting technique and proper mixing of solutions. The MIC should be recorded as the lowest concentration that consistently inhibits fungal growth.

Troubleshooting Guide

This section provides a more detailed breakdown of potential issues and their solutions.

Table 1: Troubleshooting Common Issues in this compound MIC Assays
Problem Potential Cause Recommended Solution
MIC values are consistently too high Inoculum density is too high.Ensure accurate standardization of the fungal inoculum to the recommended concentration (e.g., 10^4 spores/mL for Botrytis cinerea).[2]
This compound has degraded.Prepare fresh stock solutions of this compound for each experiment. Store lyophilized peptide at -20°C and protect from moisture.
This compound has adsorbed to plasticware.Use low-protein-binding pipette tips and microplates. Consider pre-treating plates with a blocking agent like bovine serum albumin (BSA).
MIC values are consistently too low Inoculum density is too low.Verify the concentration of your fungal spore or cell suspension using a hemocytometer or by plating serial dilutions.
Incubation time is too short.Ensure incubation for the full recommended duration to allow for sufficient growth in the positive control wells.
High variability between replicate wells Pipetting errors.Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. Ensure proper mixing at each dilution step.
Inhomogeneous inoculum suspension.Vortex the fungal suspension thoroughly before adding it to the microplate wells.
Edge effects in the microplate.Avoid using the outermost wells of the plate for critical measurements, or fill them with sterile media to maintain humidity.
No fungal growth in any wells, including the positive control Inoculum is not viable.Use a fresh fungal culture for inoculum preparation.
Incorrect growth medium.Verify that the medium used supports the growth of your specific fungal strain.
Incorrect incubation conditions.Double-check the incubator temperature and ensure it is optimal for your fungus.

Experimental Protocols

Recommended Protocol for this compound MIC Assay against Botrytis cinerea

This protocol is adapted from established methods for testing this compound.[2]

1. Preparation of this compound Stock Solution:

  • Dissolve lyophilized this compound in sterile, nuclease-free water to a stock concentration of 1 mg/mL.
  • Aliquot the stock solution into low-protein-binding tubes and store at -20°C. Avoid repeated freeze-thaw cycles.

2. Fungal Inoculum Preparation:

  • Grow Botrytis cinerea on a suitable agar (B569324) medium (e.g., Potato Dextrose Agar) until sporulation is observed.
  • Harvest spores by flooding the plate with sterile water containing 0.01% Tween 80 and gently scraping the surface with a sterile loop.
  • Filter the spore suspension through sterile cheesecloth to remove mycelial fragments.
  • Wash the spores by centrifugation and resuspend in fresh growth medium (e.g., Potato Dextrose Broth).
  • Adjust the spore concentration to 10^4 spores/mL using a hemocytometer.

3. Microplate Preparation:

  • In a 96-well, sterile, low-protein-binding microplate, perform serial two-fold dilutions of the this compound stock solution in the appropriate growth medium. The final volume in each well should be 135 µL.
  • The final concentrations of this compound may range from 25 µM to 0.049 µM.[2]
  • Include a positive control (medium with inoculum, no this compound) and a negative control (medium only).

4. Inoculation and Incubation:

  • Add 15 µL of the prepared fungal spore suspension to each well (except the negative control), bringing the final volume to 150 µL.
  • Seal the plate to prevent evaporation and incubate at a suitable temperature for B. cinerea (e.g., 20-22°C) for 3-4 days, or until robust growth is observed in the positive control wells.

5. MIC Determination:

  • The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the fungus. This can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.

Visualizations

Signaling Pathways Affected by this compound in Botrytis cinerea

This compound's interaction with the fungal membrane triggers a complex cellular response, impacting multiple signaling pathways. A proteomic study on B. cinerea revealed that this compound significantly modulates proteins involved in at least six key pathways.[1][4][5]

ETD151_Pathway_Impact cluster_pathways Downstream Cellular Impact This compound This compound GlcCer Glucosylceramides (GlcCer) in Fungal Membrane This compound->GlcCer Binds to MembraneDisruption Membrane Disruption GlcCer->MembraneDisruption Leads to Spliceosome Spliceosome MembraneDisruption->Spliceosome Ribosome Ribosome MembraneDisruption->Ribosome ER_Processing Protein Processing in Endoplasmic Reticulum MembraneDisruption->ER_Processing Endocytosis Endocytosis MembraneDisruption->Endocytosis MAPK MAPK Signaling Pathway MembraneDisruption->MAPK OxPhos Oxidative Phosphorylation MembraneDisruption->OxPhos

Caption: Impact of this compound on key signaling pathways in Botrytis cinerea.

Experimental Workflow for this compound MIC Assay

The following diagram outlines the key steps in performing a successful this compound MIC assay.

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Start Start Prep_this compound Prepare this compound Stock Solution Start->Prep_this compound Prep_Inoculum Prepare Fungal Inoculum Start->Prep_Inoculum Prep_Media Prepare Growth Medium Start->Prep_Media Serial_Dilution Perform Serial Dilutions of this compound in Microplate Prep_this compound->Serial_Dilution Inoculate Inoculate Microplate with Fungal Suspension Prep_Inoculum->Inoculate Prep_Media->Serial_Dilution Serial_Dilution->Inoculate Incubate Incubate Plates Inoculate->Incubate Read_MIC Read MIC (Visual or OD) Incubate->Read_MIC Analyze_Data Analyze and Record Data Read_MIC->Analyze_Data End End Analyze_Data->End

Caption: A generalized workflow for determining the MIC of this compound.

References

Validation & Comparative

A Comparative Analysis of the Antifungal Activity of ETD151 and Heliomicin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The rise of antifungal resistance necessitates the development of novel therapeutic agents. Among the promising candidates are antimicrobial peptides (AMPs), which represent a diverse group of naturally occurring and synthetic molecules with potent activity against a broad spectrum of pathogens. This guide provides a detailed comparison of two such antifungal peptides: ETD151, a synthetic peptide optimized from butterfly defensins, and heliomicin (B1576475), a naturally occurring antifungal protein isolated from the lepidopteran Heliothis virescens. Both peptides are cysteine-rich and share structural similarities, but exhibit key differences in their antifungal potency and spectrum of activity.

Mechanism of Action

Both this compound and heliomicin belong to the family of defensin-like peptides and their primary mode of action involves interaction with the fungal cell membrane. The key target for both peptides is glucosylceramide (GlcCer) , a glycosphingolipid present in the membranes of many fungal species.[1][2][3] The presence of GlcCer is crucial for the antifungal activity of these defensins.[1]

This compound, an analogue of heliomicin, demonstrates a multifaceted mechanism of action.[1][2][3][4] It binds directly to GlcCer on the fungal membrane, leading to a series of downstream toxic effects.[1][5] This interaction is thought to cause membrane disruption and permeabilization.[1][6] A proteomic analysis of Botrytis cinerea treated with this compound revealed the modulation of over 300 proteins involved in at least six molecular pathways, including the spliceosome, ribosome, protein processing in the endoplasmic reticulum, endocytosis, the MAPK signaling pathway, and oxidative phosphorylation.[4][6]

Heliomicin also interacts with the fungal cell membrane, and its activity is dependent on the presence of GlcCer.[1] While its detailed downstream effects are less characterized compared to this compound, its structural similarity suggests a comparable mechanism involving membrane destabilization.

Quantitative Comparison of Antifungal Activity

This compound has been shown to exhibit improved antifungal activity compared to its natural counterpart, heliomicin.[7] The following table summarizes the available quantitative data on the antifungal activity of both peptides against various fungal pathogens.

Fungal SpeciesThis compound MIC (µM)Heliomicin MIC (µM)Reference
Candida albicans0.65> 2[1][8][9]
Aspergillus fumigatus-> 2[8][9]
Cryptococcus neoformans-< 2[8][9]
Botrytis cinereaPotent inhibitor at µM levelWeak activity against mycelial form[1][6]

Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism after overnight incubation. A lower MIC value indicates greater potency. Data for this compound against A. fumigatus and C. neoformans, and specific MIC values for heliomicin against B. cinerea were not available in the provided search results.

Experimental Protocols

The following is a generalized methodology for determining the Minimum Inhibitory Concentration (MIC) of antifungal peptides, based on standard protocols frequently cited in the literature.

1. Fungal Strains and Culture Conditions:

  • Fungal strains (e.g., Candida albicans, Aspergillus fumigatus) are obtained from standard culture collections.

  • Yeast-like fungi are typically grown in a liquid medium such as Sabouraud dextrose broth or RPMI-1640 medium at a specified temperature (e.g., 30-37°C) with shaking.

  • Filamentous fungi are grown on agar (B569324) plates (e.g., Potato Dextrose Agar) to produce spores, which are then harvested and suspended in a suitable buffer.

2. Antifungal Susceptibility Testing (Broth Microdilution Method):

  • A two-fold serial dilution of the antifungal peptide (this compound or heliomicin) is prepared in a 96-well microtiter plate using the appropriate growth medium.

  • A standardized inoculum of the fungal suspension is added to each well.

  • The plates are incubated at the optimal growth temperature for the specific fungus for a defined period (typically 24-48 hours).

  • The MIC is determined as the lowest concentration of the peptide that causes a significant inhibition of fungal growth, often observed visually or by measuring the optical density at a specific wavelength (e.g., 600 nm).

Visualizing the Mechanism of Action

Signaling Pathway Disruption by this compound

The following diagram illustrates the multiple cellular pathways in Botrytis cinerea that are disrupted by this compound.

ETD151_Pathway_Disruption cluster_membrane Fungal Cell Membrane cluster_cytoplasm Cytoplasm This compound This compound GlcCer GlcCer This compound->GlcCer Binds to Spliceosome Spliceosome GlcCer->Spliceosome Disrupts Ribosome Ribosome GlcCer->Ribosome Disrupts Protein Processing (ER) Protein Processing (ER) GlcCer->Protein Processing (ER) Disrupts Endocytosis Endocytosis GlcCer->Endocytosis Disrupts MAPK Signaling MAPK Signaling GlcCer->MAPK Signaling Disrupts Oxidative Phosphorylation Oxidative Phosphorylation GlcCer->Oxidative Phosphorylation Disrupts

Caption: this compound binds to GlcCer, disrupting multiple intracellular pathways.

Experimental Workflow for MIC Determination

The diagram below outlines the typical workflow for determining the Minimum Inhibitory Concentration of an antifungal peptide.

MIC_Workflow Start Start Prepare Fungal Inoculum Prepare Fungal Inoculum Start->Prepare Fungal Inoculum Serial Dilution of Peptide Serial Dilution of Peptide Start->Serial Dilution of Peptide Add Inoculum to Plate Add Inoculum to Plate Prepare Fungal Inoculum->Add Inoculum to Plate Serial Dilution of Peptide->Add Inoculum to Plate Incubate Microtiter Plate Incubate Microtiter Plate Determine MIC Determine MIC Incubate Microtiter Plate->Determine MIC Add Inoculum to Plate->Incubate Microtiter Plate End End Determine MIC->End

Caption: Standard workflow for determining the Minimum Inhibitory Concentration (MIC).

Conclusion

This compound represents a significant advancement over its natural precursor, heliomicin, demonstrating enhanced potency against key fungal pathogens.[7] Its multifaceted mechanism of action, targeting the essential membrane component GlcCer and subsequently disrupting multiple vital cellular pathways, makes it a promising candidate for further development as a novel antifungal agent.[1][4][6] Further research, including comprehensive in vivo studies and detailed investigations into its effects on a wider range of clinically relevant fungi, is warranted to fully elucidate its therapeutic potential. The development of such potent, engineered peptides highlights a promising strategy in the ongoing battle against antifungal drug resistance.

References

In Vivo Antifungal Efficacy of ETD151: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of Researchers, Scientists, and Drug Development Professionals.

This guide provides a comparative overview of the antifungal peptide ETD151, focusing on its validated in vivo and in vitro activity against key fungal pathogens. While direct, comprehensive in vivo comparative studies in animal models featuring this compound are not extensively available in the public domain, this document synthesizes existing data and draws comparisons with established antifungal agents, namely fluconazole (B54011), amphotericin B, and caspofungin.

Executive Summary

Quantitative Data Comparison

The following tables summarize the available minimum inhibitory concentration (MIC) data for this compound and the in vivo efficacy data for comparator antifungal agents against Candida albicans and Aspergillus fumigatus. It is crucial to note that the data for this compound is in vitro, while the data for the comparator drugs is from in vivo animal models. This distinction is vital for an accurate interpretation of the presented information.

Table 1: In Vitro Activity of this compound

Fungal SpeciesThis compound MICReference
Candida albicans0.13 µg/mL (0.65 µM)[1]
Aspergillus fumigatus1.3 µg/mL (6.25 µM)[1]

Table 2: In Vivo Efficacy of Comparator Antifungals against Candida albicans in Murine Models

Antifungal AgentDosageOutcomeReference
Fluconazole5.0 mg/kg (twice daily)Prolonged survival[5]
Caspofungin1 mg/kg (daily)85-95% survival[6]

Table 3: In Vivo Efficacy of Comparator Antifungals against Aspergillus fumigatus in Murine Models

Antifungal AgentDosageOutcomeReference
Amphotericin B0.8 mg/kgIncreased survival and reduced fungal burden[7]
Amphotericin B3 mg/kg (i.p.)40% survival[8]

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are based on established methods for in vivo antifungal testing and are presented as a framework for potential future studies on this compound.

Murine Model of Systemic Candidiasis
  • Animal Model: Female BALB/c mice (6-8 weeks old).

  • Infection: Mice are infected via intravenous (i.v.) injection into the lateral tail vein with 1 x 105Candida albicans cells suspended in 0.1 mL of sterile saline.

  • Treatment: Treatment with the antifungal agent (e.g., this compound, fluconazole) or a vehicle control is initiated 24 hours post-infection. The drug is administered at specified doses and schedules (e.g., once or twice daily) via an appropriate route (e.g., intraperitoneal, oral gavage).

  • Outcome Measures:

    • Survival: Mice are monitored daily for a predetermined period (e.g., 21 days), and survival rates are recorded.

    • Fungal Burden: A subset of mice is euthanized at specific time points (e.g., day 7 post-infection). Organs such as the kidneys and brain are aseptically removed, homogenized, and plated on appropriate agar (B569324) media (e.g., Sabouraud Dextrose Agar) to determine the number of colony-forming units (CFU) per gram of tissue.

Murine Model of Invasive Aspergillosis
  • Animal Model: Immunocompromised male BALB/c mice. Immunosuppression is induced by intraperitoneal (i.p.) injection of cyclophosphamide (B585) (e.g., 150 mg/kg) on days -2 and +3 relative to infection.

  • Infection: Mice are intranasally inoculated with a suspension of Aspergillus fumigatus conidia (e.g., 2 x 107 conidia per mouse).

  • Treatment: Antifungal therapy is initiated 24 hours after infection and administered for a specified duration (e.g., 7 days).

  • Outcome Measures:

    • Survival: Survival is monitored daily for a period of, for example, 14 days.

    • Fungal Burden: Lungs are harvested at set time points, homogenized, and serially diluted for CFU enumeration on agar plates.

Visualizations

Signaling Pathway of this compound

The proposed mechanism of action for this compound involves its direct interaction with glucosylceramides in the fungal cell membrane, leading to membrane permeabilization and subsequent cell death.

ETD151_Mechanism cluster_extracellular Extracellular Space cluster_membrane Fungal Cell Membrane cluster_intracellular Intracellular Space This compound This compound Peptide GlcCer Glucosylceramide (GlcCer) This compound->GlcCer Binding Disruption Membrane Disruption & Permeabilization GlcCer->Disruption Induces Membrane Lipid Bilayer Death Fungal Cell Death Disruption->Death Leads to

Caption: Proposed mechanism of this compound antifungal activity.

Experimental Workflow for In Vivo Antifungal Efficacy Testing

The following diagram illustrates a typical workflow for evaluating the in vivo efficacy of a novel antifungal agent like this compound.

in_vivo_workflow start Start animal_model Select & Prepare Animal Model (e.g., Murine) start->animal_model infection Induce Fungal Infection (e.g., C. albicans, A. fumigatus) animal_model->infection treatment Administer Antifungal Agent (this compound vs. Comparators) infection->treatment monitoring Monitor Survival & Clinical Signs treatment->monitoring endpoint Endpoint Determination monitoring->endpoint survival_analysis Survival Curve Analysis endpoint->survival_analysis Survival Study fungal_burden Determine Fungal Burden (CFU in Organs) endpoint->fungal_burden Fungal Burden Study data_analysis Data Analysis & Comparison survival_analysis->data_analysis fungal_burden->data_analysis conclusion Conclusion on Efficacy data_analysis->conclusion

References

A Comparative Analysis of ETD151 and Other Insect Defensins: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the insect defensin (B1577277) ETD151 with other notable insect defensins, supported by available experimental data. The focus is on antimicrobial activity, mechanism of action, and the underlying signaling pathways.

Introduction to Insect Defensins

Insect defensins are a crucial component of the innate immune system of insects, providing a first line of defense against a broad spectrum of pathogens, including bacteria and fungi. These small, cationic peptides are characterized by a conserved structural motif known as the cysteine-stabilized αβ (CSαβ) motif, which consists of an α-helix and two antiparallel β-sheets stabilized by three or four disulfide bonds. While sharing a common structural scaffold, insect defensins exhibit considerable sequence diversity, which translates into a wide range of antimicrobial specificities and potencies.

This compound: An Optimized Butterfly Defensin

This compound is a 44-residue antifungal peptide that has been optimized from butterfly defensins. It has garnered significant interest due to its potent activity against a variety of fungal pathogens, including those that have developed resistance to conventional antifungal drugs.

Comparative Performance Analysis

This section presents a comparative overview of the antimicrobial activity of this compound and other well-characterized insect defensins, namely Heliomicin (from which this compound is derived) and Drosomycin (B1143007) from Drosophila melanogaster.

Antimicrobial Activity

The efficacy of antimicrobial peptides is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the peptide that prevents visible growth of a microorganism. The half-maximal inhibitory concentration (IC50) is another common measure.

DefensinOrganismTarget MicroorganismMIC (µM)IC50 (µM)Reference(s)
This compound Optimized from ButterflyCandida albicans (wild-type)0.65-[1]
Pichia pastoris (wild-type)0.65-[1]
Candida albicans (Δgcs mutant)> 40-[1]
Pichia pastoris (Δgcs mutant)> 40-[1]
Novosphingobium capsulatum-~75[1][2]
Various Candida species0.16 - 0.64-[3]
Heliomicin Heliothis virescens (Tobacco budworm)Candida albicans-12.5 µg/mL[3]
Drosomycin Drosophila melanogaster (Fruit fly)Aspergillus fumigatus6.25-[4]
Candida albicansInactive-[4]
Cryptococcus neoformansInactive-[4]
Tenecin 1 Tenebrio molitor (Mealworm)Staphylococcus aureus--[5]
Galleria Defensin Galleria mellonella (Greater wax moth)Legionella dumoffiiModerately sensitive at 40 µg/mL-[6]

Mechanism of Action and Signaling Pathways

Insect defensins employ diverse mechanisms to combat microbial invaders. A primary mode of action involves interaction with and disruption of the microbial cell membrane. However, some defensins also interact with specific molecular targets, triggering downstream signaling cascades that lead to cell death.

This compound: Targeting Fungal Glucosylceramides

Recent studies have elucidated that the antifungal activity of this compound is critically dependent on the presence of glucosylceramides (GlcCer) in the fungal cell membrane. This compound directly binds to these glycosphingolipids, leading to membrane disruption and the modulation of multiple intracellular pathways.[1][7][8] A proteomic analysis of Botrytis cinerea treated with this compound revealed the significant modulation of over 300 proteins involved in at least six key molecular pathways:

  • Spliceosome

  • Ribosome

  • Protein processing in the endoplasmic reticulum

  • Endocytosis

  • MAPK signaling pathway

  • Oxidative phosphorylation

This multifaceted mechanism of action makes this compound a promising candidate for overcoming antifungal resistance.[3]

ETD151_Mechanism_of_Action cluster_pathways Affected Intracellular Pathways This compound This compound GlcCer Fungal Glucosylceramides (GlcCer) This compound->GlcCer Binds to Disruption Membrane Disruption This compound->Disruption Spliceosome Spliceosome This compound->Spliceosome Modulates Ribosome Ribosome This compound->Ribosome Modulates ER_Processing Protein Processing in ER This compound->ER_Processing Modulates Endocytosis Endocytosis This compound->Endocytosis Modulates MAPK MAPK Signaling This compound->MAPK Modulates OxPhos Oxidative Phosphorylation This compound->OxPhos Modulates Membrane Fungal Cell Membrane GlcCer->Membrane Fungal_Cell_Death Fungal Cell Death Disruption->Fungal_Cell_Death Leads to Spliceosome->Fungal_Cell_Death Ribosome->Fungal_Cell_Death ER_Processing->Fungal_Cell_Death Endocytosis->Fungal_Cell_Death MAPK->Fungal_Cell_Death OxPhos->Fungal_Cell_Death

Drosomycin: A Key Player in Drosophila Antifungal Defense

The expression of drosomycin in Drosophila melanogaster is tightly regulated by the Toll and Immune Deficiency (IMD) signaling pathways, which are evolutionarily conserved innate immunity pathways.[7][9][10] The Toll pathway is primarily activated by fungal and Gram-positive bacterial infections, leading to the activation of the NF-κB-like transcription factors Dorsal and DIF (Dorsal-related immunity factor), which in turn induce the expression of drosomycin.[11] The IMD pathway, typically activated by Gram-negative bacteria, can also contribute to drosomycin expression in certain tissues.[10]

Drosomycin_Regulation cluster_Toll Toll Pathway cluster_IMD IMD Pathway Fungi Fungi / Gram+ Bacteria Spatzle Spätzle Fungi->Spatzle Toll_Receptor Toll Receptor Spatzle->Toll_Receptor Tube_Pelle Tube/Pelle Toll_Receptor->Tube_Pelle Cactus Cactus (IκB) Tube_Pelle->Cactus Inhibits degradation of Dif_Dorsal Dif/Dorsal (NF-κB) Tube_Pelle->Dif_Dorsal Activates Cactus->Dif_Dorsal Inhibits Drosomycin Drosomycin Gene Expression Dif_Dorsal->Drosomycin Induces Gram_Neg_Bacteria Gram- Bacteria PGRP PGRP Gram_Neg_Bacteria->PGRP IMD_complex IMD Complex PGRP->IMD_complex Relish Relish (NF-κB) IMD_complex->Relish Activates Relish->Drosomycin Induces (local)

Heliomicin

Heliomicin, the parent molecule of this compound, also interacts with fungal glucosylceramides.[3] While its downstream signaling effects are not as extensively characterized as those of this compound, it is presumed to have a similarly multifaceted mechanism of action.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The MIC of the defensins is determined using a standardized broth microdilution method, following guidelines from the Clinical and Laboratory Standards Institute (CLSI) with some modifications for peptides.

MIC_Assay_Workflow Start Start: Prepare Materials Step1 Prepare serial two-fold dilutions of defensin in a 96-well plate. Start->Step1 Step2 Prepare a standardized inoculum of the target microorganism. Step1->Step2 Step3 Add the microbial inoculum to each well of the plate. Step2->Step3 Step4 Incubate the plate under appropriate conditions (e.g., 37°C for 24-48h). Step3->Step4 Step5 Visually or spectrophotometrically assess microbial growth. Step4->Step5 End Determine MIC: Lowest concentration with no visible growth. Step5->End

Protocol Outline:

  • Peptide Preparation: A stock solution of the defensin is prepared and serially diluted in a suitable broth medium (e.g., RPMI 1640 for fungi) in a 96-well microtiter plate.

  • Inoculum Preparation: The microbial strain is cultured to a logarithmic growth phase and then diluted to a standardized concentration (e.g., 0.5-2.5 x 10^3 cells/mL for yeast).

  • Inoculation: The standardized microbial suspension is added to each well of the microtiter plate containing the diluted peptide.

  • Incubation: The plate is incubated at an optimal temperature and for a sufficient duration to allow for microbial growth in the control wells (without peptide).

  • MIC Determination: The MIC is recorded as the lowest concentration of the peptide at which no visible growth of the microorganism is observed.

Proteomic Analysis of this compound's Effect on Botrytis cinerea

The proteomic changes induced by this compound in B. cinerea were investigated using a combination of mass spectrometry-based techniques.

Experimental Workflow Outline:

  • B. cinerea Culture and Treatment: Mycelia of B. cinerea are cultured and then treated with this compound at a concentration above its half-maximal inhibitory concentration.

  • Protein Extraction: Total proteins are extracted from the treated and untreated (control) mycelia.

  • Protein Separation and Identification:

    • MALDI Profiling: Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is used to generate molecular mass fingerprints of the peptide/protein composition.

    • Gel-Free Bottom-Up Proteomics (LC-MS/MS): Proteins are enzymatically digested into smaller peptides, which are then separated by liquid chromatography (LC) and analyzed by tandem mass spectrometry (MS/MS) for identification and quantification.

  • Data Analysis: The identified proteins are quantified, and those that are significantly modulated in the this compound-treated samples compared to the control are identified.

  • Pathway Analysis: The modulated proteins are mapped to known biological pathways (e.g., using the KEGG database) to elucidate the molecular mechanisms affected by the defensin.

Conclusion

This compound stands out as a potent antifungal peptide with a multifaceted mechanism of action that is dependent on the presence of glucosylceramides in the fungal membrane. Its ability to disrupt multiple essential cellular pathways makes it a promising candidate for the development of novel antifungal therapeutics, particularly in the context of rising drug resistance. Compared to other insect defensins like Drosomycin, which has a more restricted antifungal spectrum, this compound and its parent molecule Heliomicin demonstrate broader and more potent activity against clinically relevant fungal pathogens. Further research into the detailed molecular interactions and signaling cascades triggered by these defensins will be crucial for their translation into clinical applications.

References

Cross-Validation of ETD151's Mechanism of Action: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

ORLÉANS, France – December 16, 2025 – In the ongoing battle against invasive fungal infections, the novel antifungal peptide ETD151 has emerged as a promising candidate. This guide provides a comprehensive cross-validation of this compound's mechanism of action, objectively comparing its performance with established antifungal agents. This document is intended for researchers, scientists, and drug development professionals actively seeking innovative solutions to combat fungal pathogens.

Executive Summary

This compound, a synthetic peptide derived from an insect defensin (B1577277), exhibits a distinct mechanism of action by targeting glucosylceramides (GlcCer) within the fungal cell membrane. This interaction leads to membrane disruption and subsequent fungal cell death. This guide presents a comparative analysis of this compound against three major classes of antifungal drugs: polyenes (Amphotericin B), azoles (Fluconazole), and echinocandins (Caspofungin). The comparison encompasses their mechanisms of action, in vitro activity, and in vivo efficacy, supported by experimental data and detailed methodologies.

Mechanism of Action: A Tale of Different Targets

The primary difference between this compound and conventional antifungals lies in their cellular targets. While established drugs target ergosterol (B1671047) or cell wall synthesis, this compound hones in on a specific lipid component of the fungal membrane.

  • This compound: Binds directly to glucosylceramides (GlcCer), crucial components of the fungal cell membrane, leading to membrane permeabilization and cell death. This targeted approach is effective against a broad spectrum of fungal pathogens.[1][2] A proteomic study on Botrytis cinerea revealed that this compound modulates over 300 proteins involved in at least six molecular pathways.[1]

  • Polyenes (Amphotericin B): Bind to ergosterol, a major sterol in fungal cell membranes, forming pores that lead to leakage of intracellular components and cell death.

  • Azoles (Fluconazole): Inhibit the enzyme lanosterol (B1674476) 14-α-demethylase, which is essential for the synthesis of ergosterol. This disruption of ergosterol production alters membrane fluidity and function.

  • Echinocandins (Caspofungin): Inhibit the synthesis of β-(1,3)-D-glucan, a critical component of the fungal cell wall, leading to cell wall instability and lysis.

cluster_this compound This compound cluster_Polyenes Polyenes (e.g., Amphotericin B) cluster_Azoles Azoles (e.g., Fluconazole) cluster_Echinocandins Echinocandins (e.g., Caspofungin) This compound This compound GlcCer Glucosylceramides (GlcCer) in Fungal Membrane This compound->GlcCer Binds to Disruption Membrane Disruption GlcCer->Disruption Leads to Death_E Fungal Cell Death Disruption->Death_E Polyenes Amphotericin B Ergosterol_P Ergosterol in Fungal Membrane Polyenes->Ergosterol_P Binds to Pores Pore Formation Ergosterol_P->Pores Leakage Ion Leakage Pores->Leakage Death_P Fungal Cell Death Leakage->Death_P Azoles Fluconazole Lanosterol Lanosterol 14-α-demethylase Azoles->Lanosterol Inhibits Ergosterol_A Ergosterol Synthesis Lanosterol->Ergosterol_A Membrane_A Altered Membrane Function Ergosterol_A->Membrane_A Growth_Inhibition Inhibition of Fungal Growth Membrane_A->Growth_Inhibition Echinocandins Caspofungin GlucanSynthase β-(1,3)-D-glucan Synthase Echinocandins->GlucanSynthase Inhibits Glucan β-(1,3)-D-glucan Synthesis GlucanSynthase->Glucan CellWall Weakened Cell Wall Glucan->CellWall Lysis Cell Lysis CellWall->Lysis Death_Ec Fungal Cell Death Lysis->Death_Ec

Figure 1. Comparative Mechanisms of Action of Antifungal Agents.

In Vitro Efficacy: A Quantitative Comparison

The in vitro activity of antifungal agents is a critical determinant of their potential clinical utility. The following table summarizes the Minimum Inhibitory Concentrations (MIC) of this compound and comparator drugs against key fungal pathogens. MIC values represent the lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism.

Antifungal AgentFungal SpeciesMIC Range (µg/mL)Key Findings
This compound Candida albicansMicromolar concentrationsActive against various pathogenic fungi.[3]
Aspergillus fumigatus-Significantly reduces hyphal growth by 89% and metabolic activity by 70%.[4][5]
Cryptococcus neoformansMicromolar concentrationsActive against various pathogenic fungi.[3]
Amphotericin B Candida spp.0.25 - 1Generally potent against most Candida species.
Aspergillus spp.0.5 - 2Remains a key agent for aspergillosis.
Fluconazole Candida albicans0.25 - 2Susceptibility can vary, with resistance emerging.
Candida glabrata8 - >64Often exhibits higher resistance.
Aspergillus spp.Generally resistantNot typically used for aspergillosis.
Caspofungin Candida spp.0.03 - 2Potent activity against most Candida species.
Aspergillus spp.0.015 - 0.5Effective against Aspergillus species.

Note: MIC values can vary depending on the specific isolate and testing methodology.

In Vivo Efficacy: Performance in Preclinical Models

Preclinical animal models are essential for evaluating the in vivo efficacy and safety of new antifungal candidates. Murine models of disseminated candidiasis and invasive aspergillosis are widely used to mimic human infections.

Antifungal AgentAnimal ModelDosing RegimenKey Outcomes
This compound Murine Candidiasis & AspergillosisNot specifiedReported to be more effective than Amphotericin B.[3]
Amphotericin B Murine Candidiasis1 mg/kg/dayIncreased survival rates in mice infected with certain Candida auris clades.
Murine Aspergillosis3 mg/kg/daySignificant reduction in fungal burden.
Fluconazole Murine Candidiasis10-20 mg/kg/dayEffective in reducing fungal burden and improving survival.
Caspofungin Murine Candidiasis0.5-1 mg/kg/daySignificant reduction in kidney fungal burden.
Murine Aspergillosis1 mg/kg/dayImproved survival rates.

Experimental Protocols

To ensure transparency and reproducibility, this section provides detailed methodologies for key experiments cited in this guide.

In Vitro Susceptibility Testing: Broth Microdilution Method

A Prepare fungal inoculum (0.5 McFarland standard) C Inoculate plates with fungal suspension A->C B Serially dilute antifungal agents in 96-well microtiter plates B->C D Incubate at 35°C for 24-48 hours C->D E Determine MIC (lowest concentration with no visible growth) D->E

References

ETD151: A Potent Antifungal with High Selectivity for Fungal Cells Over Mammalian Counterparts

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the synthetic peptide ETD151 reveals a significant therapeutic window, demonstrating high potency against a broad spectrum of fungal pathogens while exhibiting minimal to no cytotoxicity towards mammalian cells. This selective toxicity is attributed to its unique mechanism of action, which targets a specific lipid component present in fungal cell membranes that is largely absent in mammalian cells.

This compound, a synthetic peptide optimized from an insect defensin (B1577277), has emerged as a promising candidate in the fight against fungal infections. Extensive in vitro studies have demonstrated its efficacy in inhibiting the growth of various clinically relevant fungi. This guide provides a comparative overview of the cytotoxic effects of this compound on fungal and mammalian cells, supported by experimental data, detailed protocols, and mechanistic insights.

Comparative Cytotoxicity: Fungal vs. Mammalian Cells

Quantitative analysis of this compound's cytotoxic activity highlights its remarkable selectivity for fungal pathogens. The half-maximal inhibitory concentration (IC50), a measure of a substance's potency in inhibiting a specific biological or biochemical function, is significantly lower for a wide range of fungal species compared to mammalian cells.

Fungal SpeciesIC50 (µM)
Aspergillus fumigatus1.3
Candida albicans0.13
Cryptococcus neoformans0.32
Lomentospora prolificans0.02
Fusarium solani0.08
Pichia pastoris0.13
Botrytis cinerea0.59
Novosphingobium capsulatum (GSL-containing bacterium)~75
Mammalian Cell TypeCytotoxicity
Primary Human Bronchial Epithelial Cells (PHBECs)No cytotoxicity observed[1]
Murine Model (in vivo)Non-toxic after systemic administration[2]

Note: Specific IC50 values for a broad range of mammalian cell lines are not extensively published, as studies have primarily focused on the antifungal efficacy and have consistently reported a lack of mammalian cell toxicity at therapeutic concentrations.

Mechanism of Action: Targeting Fungal Glucosylceramides

The selective toxicity of this compound stems from its ability to specifically target glucosylceramides (GlcCer), a class of glycosphingolipids (GSLs) that are abundant in the cell membranes of fungi.[3][4][5] In contrast, these lipids are not major components of mammalian cell membranes. This difference in membrane composition forms the basis of this compound's therapeutic window.

Upon binding to fungal GlcCer, this compound disrupts the integrity of the cell membrane, leading to permeabilization and subsequent cell death.[2] A proteomic study conducted on the phytopathogenic fungus Botrytis cinerea revealed that this compound's activity extends beyond simple membrane disruption. The study identified that this compound modulates over 300 proteins, impacting at least six critical molecular pathways.[5]

ETD151_Mechanism_of_Action cluster_fungal_cell Fungal Cell cluster_pathways Disrupted Intracellular Pathways This compound This compound GlcCer Glucosylceramide (GlcCer) This compound->GlcCer Binds to Disruption Membrane Permeabilization This compound->Disruption Induces Membrane Fungal Cell Membrane Spliceosome Spliceosome Disruption->Spliceosome Ribosome Ribosome Disruption->Ribosome ER_Processing Protein Processing in ER Disruption->ER_Processing Endocytosis Endocytosis Disruption->Endocytosis MAPK MAPK Signaling Disruption->MAPK OxPhos Oxidative Phosphorylation Disruption->OxPhos

Caption: Mechanism of this compound action on fungal cells.

Experimental Protocols

The following sections detail the general methodologies used to assess the cytotoxicity of this compound.

Fungal Susceptibility Testing (Broth Microdilution Assay)

This assay determines the minimum inhibitory concentration (MIC) or IC50 of this compound against various fungal species.

  • Fungal Culture Preparation: Fungal isolates are cultured on an appropriate medium (e.g., Potato Dextrose Agar for B. cinerea) and incubated to obtain sufficient growth. Spores or conidia are harvested and suspended in a suitable broth (e.g., Potato Dextrose Broth). The suspension is adjusted to a standardized concentration.

  • Serial Dilution of this compound: this compound is serially diluted in the broth medium in a 96-well microtiter plate to achieve a range of concentrations.

  • Inoculation and Incubation: The standardized fungal suspension is added to each well of the microtiter plate containing the this compound dilutions. The plates are then incubated at an optimal temperature (e.g., 21°C for B. cinerea) for a specified period (e.g., 48-72 hours).

  • Growth Inhibition Assessment: Fungal growth is assessed visually or by measuring the optical density at a specific wavelength (e.g., 600 nm). The IC50 is calculated as the concentration of this compound that inhibits 50% of fungal growth compared to a drug-free control. A resazurin-based viability assay can also be used, where metabolically active cells reduce the non-fluorescent dye to a fluorescent product.[6]

Antifungal_Assay_Workflow cluster_workflow Antifungal Susceptibility Assay Workflow Start Fungal Culture Step1 Prepare Fungal Suspension Start->Step1 Step3 Inoculate plate with fungal suspension Step1->Step3 Step2 Serial Dilution of this compound in 96-well plate Step2->Step3 Step4 Incubate (e.g., 48-72h) Step3->Step4 Step5 Assess Fungal Growth (OD measurement or Resazurin assay) Step4->Step5 End Determine IC50 Step5->End

Caption: Workflow for determining the antifungal activity of this compound.

Mammalian Cell Cytotoxicity Assay (MTT or LDH Assay)

These assays are employed to evaluate the effect of this compound on the viability and membrane integrity of mammalian cells.

  • Cell Culture: Mammalian cells, such as primary human bronchial epithelial cells (PHBECs), are cultured in an appropriate medium and seeded into 96-well plates at a specific density.[1] The cells are allowed to adhere and grow for 24 hours.

  • Treatment with this compound: The culture medium is replaced with fresh medium containing various concentrations of this compound. A vehicle control (medium without this compound) and a positive control (a known cytotoxic agent) are included.

  • Incubation: The cells are incubated with this compound for a defined period, typically 24 to 72 hours.

  • Viability/Cytotoxicity Assessment:

    • MTT Assay: This colorimetric assay measures the metabolic activity of cells. The yellow tetrazolium salt MTT is reduced to purple formazan (B1609692) crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells and is quantified by measuring the absorbance at a specific wavelength.

    • LDH Assay: This assay measures the release of lactate (B86563) dehydrogenase (LDH), a cytosolic enzyme, into the culture medium upon cell membrane damage. The amount of LDH released is proportional to the number of dead or damaged cells.

  • Data Analysis: Cell viability is expressed as a percentage of the vehicle-treated control cells.

Conclusion

References

Validating GlcCer as the Primary Target of the Antifungal Peptide ETD151: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of ETD151, a promising antifungal peptide, with alternative therapeutic strategies. We present supporting experimental data validating Glucosylceramide (GlcCer) as its primary molecular target and offer detailed methodologies for key validation experiments.

Executive Summary

Data Presentation: this compound Performance Metrics

The following tables summarize the quantitative data validating the antifungal efficacy of this compound and its specific interaction with GlcCer.

Table 1: Antifungal Activity of this compound against Wild-Type and GlcCer-Deficient (Δgcs) Fungal Strains

Fungal SpeciesStrainGlcCer PresenceMinimum Inhibitory Concentration (MIC) (µM)Reference
Candida albicansWild-TypeYes0.65[6]
Candida albicansΔgcsNo> 40[6]
Pichia pastorisWild-TypeYes0.65[6]
Pichia pastorisΔgcsNo> 40[6]
Botrytis cinereaWild-TypeYesIC50 ~2.8
Novosphingobium capsulatumWild-TypeYesIC50 ~75[2]

Table 2: Binding Affinity of this compound for GlcCer-Containing Liposomes

LigandDissociation Constant (Kd) (µM)Experimental MethodReference
Liposomes with methylated GlcCer0.7Microscale Thermophoresis (MST)[4]
Liposomes with non-methylated GlcCer5.3Microscale Thermophoresis (MST)[4]
Liposomes with GlcCer from B. cinerea~0.5Microscale Thermophoresis (MST)[4]

Comparative Analysis with Alternative Antifungal Peptides

While this compound's direct targeting of GlcCer is a key feature, other antifungal peptides employ different mechanisms. Understanding these alternatives provides context for the novelty and potential advantages of this compound.

Table 3: Comparison of this compound with Other Antifungal Agents

Antifungal AgentPrimary TargetMechanism of ActionKey Characteristics
This compound Glucosylceramide (GlcCer)Direct binding to GlcCer, leading to membrane disruption and induction of toxic effects.[1][7]High affinity for methylated fungal GlcCer.[4][8] Active against a broad range of fungal pathogens.[1][9]
RsAFP2 Glucosylceramide (GlcCer)Binds to GlcCer, inducing a signaling cascade that results in the production of reactive oxygen species (ROS) and fungal cell death.[4]A plant defensin (B1577277) from radish seeds. Its antifungal activity correlates with the GlcCer content in Candida species.[4][5]
Heliomicin (B1576475) Glucosylceramide (GlcCer)A naturally occurring insect defensin from which this compound was optimized. It also interacts with fungal GlcCer.[9][10]Displays sequence similarities to both plant and other insect defensins.[9]
Theonellamides 3-beta-hydroxysterols (e.g., ergosterol)Binds to sterols in the fungal membrane, causing membrane damage and activating Rho1-mediated 1,3-beta-D-glucan synthesis.[1][11]A class of bicyclic peptides derived from marine sponges.[1]
Papuamides Viral and cellular membranesExhibits anti-HIV activity by acting as an entry inhibitor with a direct virucidal mechanism.[7][12] Also shows cytotoxic activity against cancer cell lines.[12][13]Cyclic depsipeptides isolated from marine sponges.[12]

Experimental Protocols

Detailed methodologies for the key experiments that validate GlcCer as the primary target of this compound are provided below.

Microscale Thermophoresis (MST) for Measuring Binding Affinity

This protocol outlines the steps to quantify the binding affinity between fluorescently labeled this compound and GlcCer-containing liposomes.

a. Materials:

  • Fluorescently labeled this compound (e.g., Atto647-ETD151)[8]

  • Phosphatidylcholine (PC)

  • Fungal Glucosylceramide (methylated and non-methylated)

  • Liposome (B1194612) extrusion equipment

  • MST instrument (e.g., Monolith NT.115)[14][15]

  • MST capillaries[14]

  • Binding buffer (e.g., PBS)

b. Protocol:

  • Liposome Preparation: Prepare PC liposomes containing 10 mol% of either methylated or non-methylated fungal GlcCer. Control liposomes should be 100% PC. Extrude the liposomes through a 100 nm membrane to create large unilamellar vesicles (LUVs).

  • Sample Preparation: Prepare a serial dilution of the GlcCer-containing liposomes in the binding buffer. The concentration of fluorescently labeled this compound should be kept constant (e.g., 50 nM).[8]

  • MST Measurement: Load the samples into MST capillaries and perform the MST measurement according to the instrument's instructions. The instrument uses an infrared laser to create a microscopic temperature gradient, and the movement of the fluorescently labeled this compound along this gradient is monitored.[16][17]

  • Data Analysis: The change in thermophoresis is plotted against the logarithm of the liposome concentration. The dissociation constant (Kd) is determined by fitting the data to a binding model using the instrument's analysis software.[18]

Fluorescence Microscopy for Localization of this compound

This protocol describes how to visualize the localization of this compound on fungal cells.

a. Materials:

  • Fluorescently labeled this compound or a fungal strain expressing a fluorescently tagged this compound.

  • Fungal culture (e.g., Botrytis cinerea)

  • Microscope slides and coverslips

  • Fluorescence microscope with appropriate filter sets[19]

  • Fixation and permeabilization reagents (e.g., paraformaldehyde and Triton X-100), if required.

b. Protocol:

  • Sample Preparation: Incubate fungal cells (e.g., spores or mycelia) with the fluorescently labeled this compound for a defined period.

  • Washing: Gently wash the cells with buffer to remove unbound peptide.

  • Mounting: Mount the cells on a microscope slide.

  • Imaging: Visualize the samples using a fluorescence microscope. The localization of the fluorescence signal will indicate where this compound binds to the fungal cells.[13][19] Images are captured using a sensitive camera.[12]

Antifungal Susceptibility Testing of GlcCer-Deficient (Δgcs) Mutants

This protocol details the method to confirm the requirement of GlcCer for this compound's antifungal activity.

a. Materials:

  • Wild-type fungal strain (e.g., Candida albicans)

  • Corresponding GlcCer-deficient (Δgcs) mutant strain

  • Fungal growth medium

  • This compound

  • Microtiter plates

  • Plate reader

b. Protocol:

  • Strain Generation (General Overview): The Δgcs mutant is typically generated by homologous recombination, where the gene encoding glucosylceramide synthase (GCS) is replaced with a selectable marker. Successful gene deletion is confirmed by PCR and sequencing.[20]

  • Susceptibility Assay: Perform a broth microdilution assay to determine the Minimum Inhibitory Concentration (MIC) of this compound against both the wild-type and the Δgcs strains.

  • Incubation: Inoculate a fixed concentration of fungal cells into the wells of a microtiter plate containing serial dilutions of this compound.

  • Growth Measurement: After incubation, measure the fungal growth (e.g., by optical density at 600 nm) using a plate reader.

  • MIC Determination: The MIC is the lowest concentration of this compound that inhibits visible fungal growth. A significantly higher MIC for the Δgcs mutant compared to the wild-type strain confirms that GlcCer is essential for the antifungal activity of this compound.[6]

Mandatory Visualizations

G cluster_ETD151_Action This compound Mechanism of Action This compound This compound GlcCer Glucosylceramide (GlcCer) in Fungal Membrane Binding Direct Binding Membrane_Disruption Membrane Disruption & Permeabilization Toxic_Effects Induction of Various Toxic Effects Fungal_Cell_Death Fungal Cell Death

G cluster_Workflow Experimental Workflow for Target Validation Start Start MST Microscale Thermophoresis (MST) - Quantify Binding Affinity (Kd) Microscopy Fluorescence Microscopy - Visualize Localization Mutant_Testing Antifungal Susceptibility Testing - Use GlcCer-Deficient (Δgcs) Mutants Data_Analysis Data Analysis and Comparison Conclusion Conclusion: GlcCer is the Primary Target

References

ETD151 vs. Fluconazole: A Comparative Analysis Against Resistant Candida Species

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The rise of antifungal resistance in Candida species presents a significant challenge to global health. Fluconazole (B54011), a widely used azole antifungal, is increasingly rendered ineffective by various resistance mechanisms. This guide provides a comparative overview of ETD151, a promising antifungal peptide, and fluconazole, with a focus on their activity against resistant Candida species, based on available experimental data.

Executive Summary

This compound, a synthetic peptide optimized from butterfly defensins, demonstrates a distinct mechanism of action that circumvents known fluconazole resistance pathways in fungi. While direct head-to-head comparative studies with quantitative data on a broad range of fluconazole-resistant Candida species are not yet available in the reviewed literature, the existing evidence suggests this compound's potential as a valuable alternative or complementary therapeutic agent. Fluconazole targets the ergosterol (B1671047) biosynthesis pathway, and resistance is commonly mediated by alterations in this pathway or by increased drug efflux. In contrast, this compound's efficacy is dependent on the presence of glucosylceramides (GlcCer) in the fungal cell membrane, a target not affected by fluconazole resistance mechanisms.

Mechanism of Action

This compound: Targeting Fungal Glucosylceramides

This compound exerts its antifungal effect by binding to glucosylceramides (GlcCer), which are essential components of fungal cell membranes.[1][2][3][4][5] This interaction leads to a multifaceted mechanism of action, including membrane disruption and the modulation of over 300 proteins involved in at least six molecular pathways in fungi like Botrytis cinerea.[2][4] The activity of this compound is contingent on the presence of GlcCer, as demonstrated by the resistance of Candida albicans mutants lacking the gene for glucosylceramide synthase.[1][2]

Fluconazole: Inhibition of Ergosterol Biosynthesis

Fluconazole is a triazole antifungal that inhibits the cytochrome P450 enzyme lanosterol (B1674476) 14α-demethylase, encoded by the ERG11 gene.[6] This enzyme is crucial for the conversion of lanosterol to ergosterol, a vital component of the fungal cell membrane. Inhibition of this pathway disrupts membrane integrity and function, leading to fungal cell growth arrest.

Mechanisms of Fluconazole Resistance in Candida Species

Resistance to fluconazole in Candida is a complex phenomenon involving several key mechanisms:

  • Target Site Modification: Point mutations in the ERG11 gene can alter the structure of lanosterol 14α-demethylase, reducing its affinity for fluconazole.

  • Overexpression of ERG11: Increased production of the target enzyme can overcome the inhibitory effect of fluconazole.

  • Efflux Pump Overexpression: Upregulation of ATP-binding cassette (ABC) and major facilitator superfamily (MFS) transporters leads to the active removal of fluconazole from the fungal cell, preventing it from reaching its target.[6]

  • Alterations in Sterol Biosynthesis Pathway: Mutations in other genes in the ergosterol pathway, such as ERG3, can allow the fungus to bypass the need for the step blocked by fluconazole.[6]

The following diagram illustrates the primary signaling pathways associated with fluconazole resistance in Candida.

Fluconazole_Resistance_Signaling cluster_cell Candida Cell cluster_membrane Cell Membrane cluster_pathway Ergosterol Biosynthesis Pathway cluster_nucleus Nucleus cluster_resistance Resistance Mechanisms Fluconazole Fluconazole EffluxPumps Efflux Pumps (ABC & MFS Transporters) Fluconazole->EffluxPumps Effluxed out Erg11 Erg11p (Lanosterol 14α-demethylase) Fluconazole->Erg11 Inhibits Ergosterol Ergosterol Erg11->Ergosterol Lanosterol Lanosterol Lanosterol->Erg11 ERG11_gene ERG11 Gene (Target of mutations/ overexpression) ERG11_gene->Erg11 Expression mech1 1. ERG11 mutation/overexpression mech2 2. Efflux pump overexpression mech3 3. Altered sterol biosynthesis

Caption: Fluconazole resistance pathways in Candida.

Comparative Efficacy: A Qualitative Assessment

Due to the lack of direct comparative studies, a quantitative head-to-head comparison is not possible at this time. However, based on the differing mechanisms of action, a qualitative assessment can be made.

This compound:

  • Potential against Fluconazole-Resistant Strains: Because this compound targets GlcCer, it is expected to be active against Candida strains that have developed resistance to fluconazole through ERG11 mutations, ERG11 overexpression, or efflux pump upregulation.

  • Activity against Intrinsically Resistant Species: Species like Candida krusei, which exhibit intrinsic resistance to fluconazole, are likely to be susceptible to this compound, provided they possess GlcCer in their cell membranes.

  • Broad-Spectrum Potential: this compound has shown activity against a range of fungal pathogens, including Aspergillus fumigatus (both azole-susceptible and -resistant strains), suggesting a broad antifungal spectrum.[7]

Fluconazole:

  • Ineffective against Resistant Strains: By definition, fluconazole has reduced or no efficacy against resistant Candida species.

  • Species-Dependent Activity: The effectiveness of fluconazole varies among Candida species, with higher rates of resistance observed in non-albicans species such as C. glabrata, C. parapsilosis, and C. auris.[6]

Experimental Data

While direct comparative data is lacking, the following tables summarize available information on the activity of this compound and the resistance patterns of fluconazole.

Table 1: In Vitro Activity of this compound against Fungal Pathogens

Fungal SpeciesStrain TypeAssayEndpointResultReference
Candida albicansWild-typeBroth microdilution-Active[2]
Candida albicansΔgcs (lacks GlcCer)Broth microdilution-Resistant[1][2]
Aspergillus fumigatusAzole-susceptible & -resistantResazurin-based assayMA50Significant reduction in metabolic activity[7]
Botrytis cinereaMultidrug-resistant--Active[1][2]

MA50: Minimum concentration that inhibits metabolic activity by 50%

Table 2: Fluconazole Resistance in Various Candida Species

Candida SpeciesPrevalence of ResistanceCommon Resistance MechanismsReference
Candida albicansLow (0.5-2%)Efflux pumps, ERG11 mutations[6]
Candida glabrataHigh (11-13%)Efflux pumps (ABC transporters)[6]
Candida parapsilosisModerate (2-6%)ERG11 mutations[6]
Candida tropicalisModerate (4-9%)ERG11 overexpression, efflux pumps[6]
Candida kruseiIntrinsicReduced target affinity[6]
Candida aurisVery High (>90%)Multiple, including ERG11 mutations[6]

Experimental Protocols

Antifungal Susceptibility Testing (AST) - General Workflow

The following diagram outlines a general workflow for antifungal susceptibility testing, which can be adapted for both this compound and fluconazole.

Antifungal_Susceptibility_Testing_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Isolate Fungal Isolate Culture Culture in appropriate medium (e.g., Sabouraud Dextrose Agar) Isolate->Culture Inoculum Prepare standardized inoculum (e.g., 0.5 McFarland) Culture->Inoculum Plates Prepare 96-well plates with serial dilutions of antifungal agent Inoculum->Plates Microdilution Broth Microdilution Assay (CLSI/EUCAST guidelines) Microdilution->Plates Incubate Inoculate plates and incubate (e.g., 35°C for 24-48h) Plates->Incubate Read Read results visually or using a spectrophotometer MIC Determine Minimum Inhibitory Concentration (MIC) Read->MIC

Caption: General workflow for antifungal susceptibility testing.
Specific Protocol for this compound Susceptibility (Resazurin-based Assay)

A resazurin-based assay was utilized to determine the metabolic activity of Aspergillus fumigatus in the presence of this compound.[7] This method can be adapted for Candida species.

  • Inoculum Preparation: A suspension of 10^5 conidia/mL is prepared in Sabouraud broth.

  • Drug Combination: The fungal suspension is incubated with the desired concentrations of this compound.

  • Resazurin (B115843) Addition: After a 15-hour incubation at 37°C, 100 µL of 0.001% resazurin is added to each well.

  • Incubation: Plates are further incubated at 37°C for 15 hours.

  • Data Analysis: The metabolic activity is quantified by measuring the fluorescence or absorbance of the reduced resazurin (resorufin). The MA50 (the concentration of the drug that inhibits metabolic activity by 50%) is then determined.

Glucosylceramide Binding Assay

To confirm the interaction between this compound and GlcCer, a microscale thermophoresis (MST) assay can be employed.[1][4]

  • Labeling: this compound is labeled with a fluorescent dye (e.g., Atto647).

  • Liposome Preparation: Liposomes are prepared with and without fungal GlcCer.

  • Binding Reaction: The labeled this compound is incubated with varying concentrations of the liposomes.

  • MST Measurement: The movement of the fluorescently labeled this compound in a temperature gradient is measured.

  • Data Analysis: Changes in the thermophoretic movement upon binding are used to determine the dissociation constant (Kd), indicating the binding affinity.

Conclusion and Future Directions

This compound presents a promising alternative to fluconazole for the treatment of infections caused by resistant Candida species due to its distinct mechanism of action targeting fungal glucosylceramides. Its potential to bypass common fluconazole resistance mechanisms is a significant advantage. However, to fully assess its clinical potential, further research is imperative. Specifically, studies that directly compare the in vitro and in vivo efficacy of this compound and fluconazole against a comprehensive panel of well-characterized fluconazole-resistant Candida isolates are crucial. Such studies should provide quantitative data, including MICs, minimum fungicidal concentrations (MFCs), and time-kill kinetics, to allow for a robust comparison and to guide future drug development efforts.

References

Comparative Proteomics of Fungal Response to ETD151: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Analysis of ETD151's Impact on the Botrytis cinerea Proteome, with a Comparative Look at Other Antifungal Agents

This guide provides a comprehensive analysis of the proteomic shifts in the fungal pathogen Botrytis cinerea in response to the antifungal peptide this compound. For comparative purposes, this guide also reviews proteomic data from studies on other antifungal compounds, namely benzothiazole (B30560) and essential oils, to offer a broader perspective on the molecular responses of B. cinerea to different inhibitory agents. This document is intended for researchers, scientists, and drug development professionals working in mycology, proteomics, and antifungal drug discovery.

Introduction to this compound and its Antifungal Activity

This compound is an antifungal peptide that demonstrates significant activity against a range of filamentous fungi and yeasts.[1] Its primary mechanism of action involves the targeting of glucosylceramides (GlcCer), essential components of the fungal cell membrane. This interaction disrupts membrane integrity and triggers a cascade of downstream cellular responses, ultimately leading to fungal growth inhibition.[1] Proteomic studies have been instrumental in elucidating the specific molecular pathways affected by this compound in Botrytis cinerea, a notorious plant pathogen responsible for gray mold disease.

Comparative Proteomic Analysis of Antifungal Treatments on Botrytis cinerea

This section presents a comparative summary of the proteomic responses of Botrytis cinerea to this compound, benzothiazole, and essential oils. The data is compiled from multiple independent studies to highlight both common and distinct cellular responses to these antifungal agents.

Quantitative Proteomic Data Summary

The following tables summarize the key quantitative findings from the respective proteomic studies.

Table 1: Proteomic Response of B. cinerea to this compound *

Total Proteins IdentifiedDifferentially Abundant ProteinsKey Affected PathwaysReference
Not specified in abstract340Spliceosome, Ribosome, Protein processing in ER, Endocytosis, MAPK signaling, Oxidative phosphorylation[Aumer et al., 2020][1]

*Detailed quantitative data such as protein IDs, fold changes, and p-values were not available in the public abstract. Access to the full publication and its supplementary materials is required for a comprehensive quantitative summary.

Table 2: Proteomic Response of B. cinerea to Benzothiazole

Total Proteins IdentifiedDifferentially Abundant Proteins (DEPs)Key Affected PathwaysReference
5,110378Carbohydrate metabolism, Oxidation-reduction processes, Energy production, Glyoxylate cycle[Cui et al., 2021][2][3][4][5]

Table 3: Proteomic Response of B. cinerea to Lemon and Lemongrass Essential Oils

Total Proteins IdentifiedDifferentially Abundant Proteins (Unique)Key Affected PathwaysReference
4213Translation initiation, Antioxidant activity, Protein macromolecule adaptor activity, Microtubule motor activity[Mathabe et al., 2023][6][7]

Detailed Experimental Protocols

A thorough understanding of the experimental methodologies is crucial for interpreting and reproducing proteomic findings. This section outlines the protocols used in the cited studies.

Proteomic Analysis of B. cinerea Treated with this compound
  • Fungal Culture and Treatment: Botrytis cinerea mycelia were grown for three days before being treated with varying concentrations of this compound.[1]

  • Protein Extraction and Preparation: A gel-free, bottom-up proteomics approach was employed. Specific details on protein extraction, digestion, and peptide purification were not available in the abstract.

  • Mass Spectrometry: Liquid chromatography-electrospray ionization-tandem mass spectrometry (LC-ESI-MS/MS) was used for protein identification and quantification.[1]

  • Data Analysis: The acquired mass spectrometry data was analyzed to identify and quantify proteins, followed by mapping the differentially abundant proteins to KEGG pathways.[1]

Proteomic Analysis of B. cinerea Treated with Benzothiazole
  • Fungal Culture and Treatment: Botrytis cinerea was exposed to 2.5 µl/liter of benzothiazole for 12, 24, and 48 hours.[2][4]

  • Protein Extraction and Digestion: Proteins were extracted from fungal mycelia. The study utilized an isobaric tags for relative and absolute quantitation (iTRAQ) based approach.

  • Mass Spectrometry: The labeled peptides were analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[2]

  • Data Analysis: Protein identification and quantification were performed, with a threshold of a 1.5-fold change and a q-value < 0.05 used to determine significantly differentially expressed proteins.[2]

Proteomic Analysis of B. cinerea Treated with Essential Oils
  • Fungal Culture and Treatment: B. cinerea cultures were supplemented with lemon and lemongrass essential oils individually (20 mg/L) and in combination. Mycelia were harvested after 7 days for proteomic analysis.

  • Protein Extraction and Preparation: Mycelia were harvested and proteins were extracted.

  • Mass Spectrometry: The protein samples were analyzed by LC-MS/MS. The raw data is available via ProteomeXchange with the identifier PXD038894.[6][7]

  • Data Analysis: MS-generated files were processed using Proteome Discoverer software for protein identification and quantification.[7]

Visualization of Affected Signaling Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways affected by this compound and the general experimental workflows for proteomic analysis.

Signaling Pathways Modulated by this compound in Botrytis cinerea

ETD151_Affected_Pathways cluster_pathways Affected Cellular Pathways This compound This compound GlcCer Glucosylceramides (Fungal Membrane) This compound->GlcCer targets Membrane_Disruption Membrane Disruption GlcCer->Membrane_Disruption Spliceosome Spliceosome Membrane_Disruption->Spliceosome Ribosome Ribosome Membrane_Disruption->Ribosome Protein_Processing_ER Protein Processing in ER Membrane_Disruption->Protein_Processing_ER Endocytosis Endocytosis Membrane_Disruption->Endocytosis MAPK_Signaling MAPK Signaling Membrane_Disruption->MAPK_Signaling Oxidative_Phosphorylation Oxidative Phosphorylation Membrane_Disruption->Oxidative_Phosphorylation

Caption: this compound targets glucosylceramides, leading to widespread disruption of key cellular pathways.

General Experimental Workflow for Fungal Proteomics

Proteomics_Workflow cluster_sample_prep Sample Preparation cluster_ms_analysis Mass Spectrometry Analysis cluster_data_analysis Data Analysis Fungal_Culture Fungal Culture (*B. cinerea*) Antifungal_Treatment Antifungal Treatment (e.g., this compound) Fungal_Culture->Antifungal_Treatment Protein_Extraction Protein Extraction Antifungal_Treatment->Protein_Extraction Protein_Digestion Protein Digestion (e.g., Trypsin) Protein_Extraction->Protein_Digestion LC_MSMS LC-MS/MS Analysis Protein_Digestion->LC_MSMS Protein_ID_Quant Protein Identification & Quantification LC_MSMS->Protein_ID_Quant Bioinformatics Bioinformatics Analysis (Pathway, GO) Protein_ID_Quant->Bioinformatics

Caption: A generalized workflow for the proteomic analysis of fungal response to antifungal agents.

Conclusion

The comparative analysis of the proteomic response of Botrytis cinerea to this compound, benzothiazole, and essential oils reveals the multifaceted and compound-specific nature of antifungal action. This compound induces a broad disruption of fundamental cellular processes, including protein synthesis, processing, and signaling. In contrast, benzothiazole primarily impacts metabolic and energy production pathways, while essential oils appear to affect a more select group of proteins involved in specific cellular activities. This comparative guide underscores the power of proteomics in dissecting the mechanisms of action of novel and existing antifungal compounds, providing a valuable resource for the development of next-generation fungal control strategies. Further research, including direct comparative proteomic studies under standardized conditions, is warranted to build a more comprehensive understanding of the fungal response to a diverse array of antifungal agents.

References

Assessing the Synergistic Potential of ETD151 with Conventional Antifungal Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Orléans, France – In the global effort to combat the growing threat of antifungal resistance, the novel defensin-like peptide ETD151 has emerged as a promising candidate. This guide provides an in-depth comparison of the synergistic effects of this compound when used in combination with conventional antifungal drugs. The data presented herein is intended for researchers, scientists, and drug development professionals actively seeking innovative therapeutic strategies against invasive fungal infections.

This compound is a 44-residue peptide, optimized from butterfly defensins, that exhibits potent antifungal activity. Its mechanism of action is contingent on the presence of glucosylceramides (GlcCer) within the fungal membrane. This compound directly binds to these lipids, instigating a multifaceted cascade of events including membrane disruption and the modulation of various molecular pathways. This unique mechanism makes this compound a compelling agent for combination therapies, potentially enhancing the efficacy of existing antifungal arsenals.

Synergistic Effects of this compound with Other Antifungals

While specific quantitative data on the synergistic interactions of this compound with common antifungal classes such as azoles, echinocandins, and polyenes is not yet publicly available in peer-reviewed literature, a recent study investigated the potential of this compound in combination with conventional agents against clinical isolates of Aspergillus fumigatus. The study, titled "Antifungal Activity of this compound Against Azole-Susceptible and -Resistant Aspergillus fumigatus Clinical Isolates," utilized a resazurin-based assay to assess these interactions.[1] Although the detailed quantitative outcomes of these specific combinations were not disclosed in the publication, the investigation into this compound's combinatorial potential underscores its significance.

Research on other defensins has demonstrated a strong precedent for synergistic activity. For instance, certain plant defensins have been shown to act synergistically with echinocandins like caspofungin and polyenes like amphotericin B against various fungal pathogens. This suggests a high probability of similar synergistic outcomes for this compound.

Below is a prospective table outlining how the synergistic effects of this compound with other antifungals could be presented, pending the availability of specific experimental data.

Antifungal Agent Fungal Species Methodology FIC Index (Interpretation) Primary Outcome
Azoles
e.g., VoriconazoleAspergillus fumigatusCheckerboard AssayData Not AvailableData Not Available
Candida albicansCheckerboard AssayData Not AvailableData Not Available
Echinocandins
e.g., CaspofunginAspergillus fumigatusCheckerboard AssayData Not AvailableData Not Available
Candida albicansCheckerboard AssayData Not AvailableData Not Available
Polyenes
e.g., Amphotericin BAspergillus fumigatusCheckerboard AssayData Not AvailableData Not Available
Candida albicansCheckerboard AssayData Not AvailableData Not Available

Experimental Protocols for Assessing Antifungal Synergy

To facilitate further research into the synergistic properties of this compound, detailed methodologies for key experimental assays are provided below.

Checkerboard Microdilution Assay

The checkerboard assay is a widely used in vitro method to quantitatively assess the interaction between two antimicrobial agents.

Objective: To determine the Fractional Inhibitory Concentration (FIC) index, which quantifies the synergistic, additive, indifferent, or antagonistic effect of a drug combination.

Protocol:

  • Preparation of Antifungal Solutions: Prepare stock solutions of this compound and the partner antifungal agent in a suitable solvent. Create a series of twofold dilutions for each drug in RPMI 1640 medium, buffered with MOPS.

  • Plate Setup: In a 96-well microtiter plate, dispense serial dilutions of this compound horizontally and serial dilutions of the partner antifungal vertically. This creates a matrix of varying concentrations of both agents. Include wells with each drug alone to determine their individual Minimum Inhibitory Concentrations (MICs), as well as a drug-free growth control.

  • Inoculum Preparation: Prepare a standardized fungal inoculum (e.g., 0.5-2.5 x 10^3 CFU/mL for yeast) from a fresh culture.

  • Inoculation and Incubation: Add the fungal inoculum to each well of the microtiter plate. Incubate the plate at 35°C for 24-48 hours.

  • Data Analysis: Determine the MIC of each drug alone and in combination by visual or spectrophotometric reading. The FIC index is calculated using the following formula: FIC Index = FIC of Drug A + FIC of Drug B where FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone) and FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone).

    • Synergy: FIC index ≤ 0.5

    • Indifference (or Additivity): 0.5 < FIC index ≤ 4.0

    • Antagonism: FIC index > 4.0

Time-Kill Assay

The time-kill assay provides a dynamic assessment of the antifungal effect of a drug combination over time.

Objective: To determine whether a drug combination is fungistatic or fungicidal and to characterize the rate of fungal killing.

Protocol:

  • Preparation: Prepare fungal cultures in the logarithmic phase of growth. Dilute the cultures to a standardized starting inoculum (e.g., 1-5 x 10^5 CFU/mL).

  • Experimental Setup: Prepare tubes containing fresh broth with:

    • This compound alone at a specified concentration (e.g., MIC).

    • The partner antifungal alone at a specified concentration (e.g., MIC).

    • The combination of this compound and the partner antifungal at the same concentrations.

    • A drug-free growth control.

  • Inoculation and Sampling: Inoculate the prepared tubes with the standardized fungal suspension. At predetermined time points (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw aliquots from each tube.

  • Quantification: Perform serial dilutions of the withdrawn aliquots and plate them on appropriate agar (B569324) plates. Incubate the plates until colonies are visible, and then count the number of viable colonies (CFU/mL).

  • Data Analysis: Plot the log10 CFU/mL against time for each condition.

    • Synergy: A ≥2 log10 decrease in CFU/mL with the combination compared to the most active single agent.

    • Indifference: A <2 log10 change in CFU/mL with the combination compared to the most active single agent.

    • Antagonism: A ≥2 log10 increase in CFU/mL with the combination compared to the most active single agent.

Visualizing Experimental Workflows and Signaling Pathways

To further elucidate the experimental processes and potential mechanisms of action, the following diagrams are provided.

Antifungal_Synergy_Workflow cluster_preparation Preparation cluster_assay Assay cluster_analysis Data Analysis prep_fungi Prepare Fungal Inoculum checkerboard Checkerboard Assay Setup prep_fungi->checkerboard time_kill Time-Kill Assay Setup prep_fungi->time_kill prep_this compound Prepare this compound Dilutions prep_this compound->checkerboard prep_this compound->time_kill prep_antifungal Prepare Partner Antifungal Dilutions prep_antifungal->checkerboard prep_antifungal->time_kill calc_fic Calculate FIC Index checkerboard->calc_fic plot_curves Plot Time-Kill Curves time_kill->plot_curves interpret Interpret Synergy/Antagonism calc_fic->interpret plot_curves->interpret

Caption: Workflow for assessing antifungal synergy.

ETD151_Signaling_Pathway cluster_membrane Cellular Location This compound This compound GlcCer Glucosylceramide (GlcCer) in Fungal Membrane This compound->GlcCer Binding Disruption Membrane Disruption GlcCer->Disruption Pathways Modulation of Molecular Pathways GlcCer->Pathways Membrane Fungal Cell Membrane Death Fungal Cell Death Disruption->Death Pathways->Death

Caption: Proposed mechanism of action for this compound.

References

ETD151: A Novel Defensin Peptide for the Management of Gray Mold Disease

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of Efficacy and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of ETD151, a promising antifungal defensin (B1577277) peptide, with conventional fungicides for the control of gray mold disease caused by the resilient plant pathogen Botrytis cinerea. The information presented herein is intended to facilitate informed decisions in the research and development of novel plant disease management strategies.

Executive Summary

This compound is an optimized, 44-residue defensin peptide derived from butterflies that has demonstrated significant antifungal activity against a range of plant and human fungal pathogens. Its unique mechanism of action, targeting fungal-specific membrane lipids, presents a compelling alternative to conventional fungicides, particularly in the face of growing resistance. This document outlines the in vitro efficacy of this compound in comparison to standard chemical fungicides, details its multifaceted impact on fungal cellular pathways, and provides standardized protocols for its evaluation.

Comparative Efficacy Against Botrytis cinerea

The in vitro efficacy of this compound and commonly used fungicides against Botrytis cinerea is summarized below. It is important to note that these values are compiled from various studies and direct head-to-head comparisons under identical experimental conditions may not be available.

CompoundClassTargetIC50 / EC50 (µM) against B. cinereaReference
This compound Defensin PeptideGlucosylceramides (GlcCer) in the fungal membrane~75
FludioxonilPhenylpyrroleMAP kinase signaling< 0.1
BoscalidSDHISuccinate dehydrogenase0.9 (EC50)
TebuconazoleAzoleErgosterol biosynthesis< 1 (EC50 for germination inhibition)
IprodioneDicarboximideNot fully elucidated< 1 (EC50 for germination inhibition)
PyrimethanilAnilinopyrimidineMethionine biosynthesis50 (EC50)
FenpyrazaminePyrazoleNot fully elucidated0.9 (EC50)

Note: IC50 (half maximal inhibitory concentration) and EC50 (half maximal effective concentration) values are measures of a compound's potency. Lower values indicate higher antifungal activity. The specific strain of B. cinerea and the experimental conditions can influence these values.

Mechanism of Action of this compound

This compound exerts its antifungal effect through a multifaceted mechanism of action, initiated by its specific binding to glucosylceramides (GlcCer), a class of glycosphingolipids present in the fungal cell membrane. This interaction leads to a cascade of downstream effects, disrupting multiple essential cellular processes.

A proteomic analysis of B. cinerea treated with this compound revealed the significant modulation of proteins involved in at least six key pathways:

  • Spliceosome: Disruption of mRNA processing.

  • Ribosome: Interference with protein synthesis.

  • Protein processing in the endoplasmic reticulum: Impairment of protein folding and quality control.

  • Endocytosis: Alteration of vesicle trafficking and nutrient uptake.

  • MAPK signaling pathway: Interference with signaling cascades that regulate stress response and virulence.

  • Oxidative phosphorylation: Disruption of cellular respiration and energy production.

This multi-target action is a significant advantage, as it may reduce the likelihood of the fungus developing resistance.

Signaling Pathways and Experimental Workflows

This compound's Impact on the MAPK Signaling Pathway in Botrytis cinerea

The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is crucial for fungal development, stress adaptation, and pathogenicity. This compound has been shown to disrupt this pathway in B. cinerea. The following diagram illustrates a generalized MAPK signaling cascade in this fungus.

MAPK_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus External_Signal External Signal (e.g., this compound Interaction) Receptor Membrane Receptor (Sensor) External_Signal->Receptor MAPKKK MAP Kinase Kinase Kinase (e.g., BcSte11, BcBck1) Receptor->MAPKKK MAPKK MAP Kinase Kinase (e.g., BcSte7, BcMkk1) MAPKKK->MAPKK Phosphorylates MAPK MAP Kinase (e.g., BcBmp1, BcBmp3, BcSak1) MAPKK->MAPK Phosphorylates Transcription_Factor Transcription Factor (e.g., BcSte12) MAPK->Transcription_Factor Activates Gene_Expression Target Gene Expression (Stress Response, Virulence) Transcription_Factor->Gene_Expression Regulates

Caption: Generalized MAPK signaling pathway in Botrytis cinerea.

Generalized Experimental Workflow for Efficacy Validation

The following diagram outlines a typical workflow for validating the antifungal efficacy of a compound like this compound against a plant pathogen.

Experimental_Workflow Start Start: Isolate and Culture Botrytis cinerea In_Vitro_Assays In Vitro Efficacy Assays Start->In_Vitro_Assays Mycelial_Growth Mycelial Growth Inhibition Assay In_Vitro_Assays->Mycelial_Growth Spore_Germination Spore Germination Inhibition Assay In_Vitro_Assays->Spore_Germination MIC_Determination Determine IC50/EC50 Values Mycelial_Growth->MIC_Determination Spore_Germination->MIC_Determination In_Vivo_Assays In Vivo Efficacy Assays (Detached Leaf/Fruit) MIC_Determination->In_Vivo_Assays Protective_Assay Protective Assay (Treatment before inoculation) In_Vivo_Assays->Protective_Assay Curative_Assay Curative Assay (Treatment after inoculation) In_Vivo_Assays->Curative_Assay Disease_Assessment Assess Disease Severity (% of infected area) Protective_Assay->Disease_Assessment Curative_Assay->Disease_Assessment Mechanism_Studies Mechanism of Action Studies Disease_Assessment->Mechanism_Studies Proteomics Proteomic Analysis Mechanism_Studies->Proteomics Microscopy Fluorescence Microscopy (Membrane Permeability) Mechanism_Studies->Microscopy Data_Analysis Data Analysis and Conclusion Proteomics->Data_Analysis Microscopy->Data_Analysis

Caption: Experimental workflow for antifungal peptide validation.

Experimental Protocols

The following are generalized protocols for key experiments to validate the efficacy of antifungal compounds against Botrytis cinerea.

Mycelial Growth Inhibition Assay

This assay determines the effect of a test compound on the vegetative growth of the fungus.

  • Culture Preparation: Culture B. cinerea on Potato Dextrose Agar (PDA) plates at 22-25°C for 5-7 days until the mycelium covers the plate.

  • Compound Preparation: Prepare a stock solution of this compound or the comparative fungicide in a suitable solvent (e.g., sterile water or DMSO).

  • Media Amendment: Add serial dilutions of the test compound to molten PDA to achieve the desired final concentrations. Ensure the solvent concentration is consistent across all treatments and does not inhibit fungal growth. Pour the amended PDA into Petri dishes.

  • Inoculation: Place a 5 mm mycelial plug, taken from the edge of an actively growing B. cinerea culture, onto the center of each amended and control PDA plate.

  • Incubation: Incubate the plates in the dark at 22-25°C.

  • Data Collection: Measure the diameter of the fungal colony at regular intervals (e.g., 24, 48, and 72 hours). Calculate the percentage of mycelial growth inhibition relative to the solvent control. Determine the IC50 value by regression analysis.

Spore Germination Assay

This assay assesses the impact of a test compound on the germination of fungal spores.

  • Spore Suspension: Harvest conidia from a 10-14 day old culture of B. cinerea by flooding the plate with sterile water and gently scraping the surface. Filter the suspension through sterile cheesecloth and adjust the spore concentration to 1 x 10^5 spores/mL using a hemocytometer.

  • Treatment Preparation: In a microtiter plate or microcentrifuge tubes, mix the spore suspension with various concentrations of the test compound.

  • Incubation: Incubate the plate/tubes in a humid chamber at 22-25°C for 6-12 hours.

  • Microscopic Examination: Place a drop of each treatment on a microscope slide and observe under a microscope. A spore is considered germinated if the germ tube is at least as long as the spore itself. Count at least 100 spores per replicate.

  • Data Analysis: Calculate the percentage of germination inhibition compared to the control. Determine the EC50 value.

In Vivo Detached Leaf/Fruit Assay

This assay evaluates the protective and curative activity of a compound on host tissue.

  • Plant Material: Use healthy, undamaged leaves or fruit from a susceptible host plant (e.g., tomato, strawberry, grape).

  • Treatment Application:

    • Protective: Apply the test compound solution to the plant material and allow it to dry before inoculation.

    • Curative: Inoculate the plant material first and then apply the test compound after a defined period (e.g., 6, 12, or 24 hours).

  • Inoculation: Place a droplet of the B. cinerea spore suspension (1 x 10^5 spores/mL) onto the treated/untreated plant material.

  • Incubation: Place the plant material in a humid chamber at 20-25°C with a photoperiod.

  • Disease Assessment: After 3-5 days, measure the lesion diameter or the percentage of necrotic area on the plant tissue. Calculate the percentage of disease control relative to the untreated, inoculated control.

Conclusion

This compound presents a compelling profile as a novel antifungal agent for the management of gray mold disease. Its unique, multi-targeted mechanism of action centered on the fungal-specific lipid GlcCer offers a potential solution to the challenge of fungicide resistance. While in vitro data demonstrates its potent activity, further in vivo studies are warranted to fully elucidate its efficacy under field conditions. The experimental protocols and comparative data provided in this guide serve as a valuable resource for researchers and developers in the agricultural sector, paving the way for the development of more sustainable and effective plant protection strategies.

Comparative Structural Analysis of ETD151 and its Analogues: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparative analysis of the antifungal peptide ETD151 and its analogues. It delves into their structural differences, mechanisms of action, and performance, supported by experimental data and detailed methodologies.

This compound is a promising 44-residue antifungal peptide, optimized from butterfly defensins, that has demonstrated potent activity against a broad spectrum of fungal pathogens.[1][2] Its unique mechanism of action, targeting fungal-specific glucosylceramides (GlcCer), makes it a compelling candidate for the development of new antifungal therapies.[1][3] This guide will compare this compound with its natural precursor, heliomicin (B1576475), and other engineered analogues like ARD1 and ETD-135, providing insights into their structure-activity relationships.

Performance Comparison: Antifungal Activity

The antifungal potency of this compound and its analogues has been evaluated against various clinically relevant fungal species. The following table summarizes their half-maximal inhibitory concentrations (IC50), offering a quantitative comparison of their efficacy.

PeptideTarget OrganismIC50 (µg/mL)IC50 (µM)Reference
This compound Candida albicans0.650.13[4]
Aspergillus fumigatus6.251.3[4]
Cryptococcus neoformans1.560.32[4]
Botrytis cinerea2.80.59[4]
Heliomicin Candida albicans12.5~2.6[5]
Aspergillus fumigatus~25~5.2Estimated
ARD1 Candida albicans~6.25~1.3Estimated
Aspergillus fumigatus~12.5~2.6Estimated
ETD-135 Candida albicans~1.56 - 3.13~0.32 - 0.65Estimated
Aspergillus fumigatus~6.25~1.3Estimated

Note: The IC50 values for Heliomicin against Aspergillus fumigatus, and for ARD1 and ETD-135 against both Candida albicans and Aspergillus fumigatus are estimated based on reports that ARD1 is at least twice as potent as heliomicin, and ETD135 and this compound are 4-8 times more active than heliomicin against C. albicans and 4 times more active against A. fumigatus.

Structural Insights and Mechanism of Action

This compound and its analogues share a conserved cysteine-stabilized α-helix and β-sheet (CSαβ) scaffold. However, subtle differences in their amino acid sequences lead to variations in their amphipathic properties, which directly impact their antifungal potency. The primary mechanism of action involves the specific recognition and binding to glucosylceramides (GlcCer), essential components of fungal cell membranes that are absent in mammalian cells.[1][3] This interaction leads to a cascade of disruptive events.

Signaling Pathway Perturbation

Proteomic studies on Botrytis cinerea treated with this compound have revealed a multifaceted mechanism of action that extends beyond simple membrane permeabilization.[6] this compound was found to significantly modulate the abundance of proteins involved in at least six key cellular pathways, including the Mitogen-Activated Protein Kinase (MAPK) signaling pathway.[6][7][8][9] The MAPK pathway is crucial for fungal development, stress response, and virulence. The disruption of this pathway by this compound likely contributes significantly to its potent antifungal effect.

ETD151_Mechanism_of_Action This compound This compound GlcCer Fungal Glucosylceramides (GlcCer) This compound->GlcCer Binds to Permeabilization Membrane Permeabilization This compound->Permeabilization Induces MAPK_Pathway MAPK Signaling Pathway This compound->MAPK_Pathway Perturbs Membrane Fungal Cell Membrane GlcCer->Membrane Located in Downstream Disruption of Downstream Cellular Processes Permeabilization->Downstream MAPK_Pathway->Downstream

This compound's multifaceted mechanism of action.

Experimental Protocols

This section provides an overview of the key experimental methodologies used in the characterization and comparative analysis of this compound and its analogues.

Recombinant Peptide Expression and Purification

A common method for producing this compound and its analogues involves recombinant expression in the yeast Saccharomyces cerevisiae. This allows for the generation of sufficient quantities of pure peptide for structural and functional studies.

Peptide_Expression_Workflow cluster_expression Yeast Expression cluster_purification Purification Gene_Synthesis Gene Synthesis (Codon Optimized) Vector Expression Vector (e.g., pPICZα A) Gene_Synthesis->Vector Ligation Transformation Transformation into S. cerevisiae Vector->Transformation Fermentation Fermentation and Induction Transformation->Fermentation Harvesting Cell Harvesting and Lysis Fermentation->Harvesting Centrifugation Centrifugation Harvesting->Centrifugation Chromatography Affinity & RP-HPLC Chromatography Centrifugation->Chromatography Characterization Mass Spectrometry & Purity Check Chromatography->Characterization

Workflow for recombinant peptide production.

Protocol Outline:

  • Gene Synthesis and Cloning: The gene encoding the peptide is synthesized with codon optimization for yeast expression and cloned into a suitable expression vector.

  • Yeast Transformation and Culture: The expression vector is transformed into S. cerevisiae. Positive transformants are selected and cultured in appropriate media.

  • Expression Induction: Peptide expression is induced, typically by the addition of methanol (B129727) for systems using the AOX1 promoter.

  • Harvesting and Lysis: Yeast cells are harvested by centrifugation, and the cell pellet is lysed to release the recombinant peptide.

  • Purification: The peptide is purified from the cell lysate using a combination of affinity chromatography (if a tag is used) and reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Verification: The purity and identity of the peptide are confirmed by mass spectrometry.

3D Structure Determination by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique used to determine the three-dimensional structure of peptides in solution. This provides crucial insights into the spatial arrangement of atoms and the overall fold of the molecule, which is essential for understanding its function.

General NMR Protocol:

  • Sample Preparation: A concentrated solution (typically 0.5-2 mM) of the purified peptide is prepared in a suitable buffer, often containing a small percentage of D2O for the lock signal.

  • NMR Data Acquisition: A series of one-dimensional (1D) and two-dimensional (2D) NMR experiments are performed, including TOCSY (Total Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy).

  • Resonance Assignment: The signals in the NMR spectra are assigned to specific protons in the peptide sequence.

  • Structural Restraint Collection: Distance restraints are derived from the NOESY spectra, and dihedral angle restraints can be obtained from coupling constants.

  • Structure Calculation and Refinement: The collected restraints are used as input for structure calculation programs to generate a family of 3D structures consistent with the experimental data. These structures are then refined using energy minimization.

Binding Affinity Measurement by Microscale Thermophoresis (MST)

Microscale Thermophoresis (MST) is a biophysical technique used to quantify the binding affinity between molecules in solution. It measures the movement of molecules in a microscopic temperature gradient, which changes upon binding to a ligand.

MST Protocol for this compound-GlcCer Interaction:

  • Labeling: this compound is fluorescently labeled (e.g., with NT-647 dye).

  • Ligand Preparation: Liposomes containing varying concentrations of fungal GlcCer are prepared.

  • Sample Preparation: A constant concentration of labeled this compound is mixed with a serial dilution of the GlcCer-containing liposomes.

  • MST Measurement: The samples are loaded into capillaries, and the MST instrument measures the thermophoretic movement of the fluorescently labeled this compound.

  • Data Analysis: The change in thermophoresis is plotted against the ligand concentration, and the data is fitted to a binding model to determine the dissociation constant (Kd).

Conclusion

This compound and its analogues represent a promising new class of antifungal peptides with a distinct mechanism of action. The comparative analysis reveals that targeted modifications to the peptide sequence can significantly enhance its antifungal potency. The detailed experimental protocols provided in this guide offer a framework for researchers to further investigate these fascinating molecules and their potential for therapeutic applications. The continued exploration of their interaction with fungal-specific targets, such as the MAPK signaling pathway, will be crucial in the development of novel and effective antifungal strategies.

References

Safety Operating Guide

Proper Disposal Procedures for ETD151: A General Guide for Laboratory Personnel

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Specific Safety Data Sheets (SDS) and official disposal procedures for the antifungal peptide ETD151 are not publicly available. The following guidelines are based on established best practices for the handling and disposal of research-grade peptides and other biological materials. Researchers must consult their institution's Environmental Health and Safety (EHS) department for specific protocols to ensure full compliance with all federal, state, and local regulations.

This compound is an antifungal peptide utilized in research settings. While not typically classified as acutely hazardous, its biological activity necessitates careful handling and a structured disposal plan to prevent unintended personnel exposure and environmental release. All waste generated from work involving this compound should be treated as potentially bioactive chemical waste.

Waste Segregation and Disposal Summary

Proper segregation of waste is the first step in ensuring safe and compliant disposal. The following table outlines the recommended disposal streams for waste potentially contaminated with this compound.

Waste TypeDescriptionRecommended Disposal ContainerDisposal Pathway
Solid Peptide Waste Unused or expired lyophilized this compound powder, contaminated weigh boats, paper towels, and other disposable labware.Labeled, leak-proof hazardous chemical waste container.Collection by institutional EHS for incineration.[1][2]
Liquid Peptide Waste Unused this compound solutions, spent cell culture media containing the peptide, and aqueous buffer solutions.Labeled, leak-proof hazardous chemical waste container (for liquids).Chemical inactivation followed by collection by institutional EHS.[3][4]
Contaminated Sharps Needles, syringes, pipette tips, and broken glassware that have come into contact with this compound.Puncture-resistant, leak-proof sharps container labeled as "Biohazardous and Chemically Contaminated Sharps."Collection by institutional EHS, typically for autoclaving followed by incineration.[2]
Contaminated PPE Gloves, lab coats, and other personal protective equipment contaminated with this compound.Designated biohazard or chemical waste bags.[3]Collection by institutional EHS for incineration.[1]

Detailed Disposal Protocols

The following protocols provide a step-by-step guide for managing waste generated during research with this compound.

Protocol 1: Decontamination and Disposal of Liquid this compound Waste

This protocol is for the treatment of aqueous solutions containing this compound.

Methodology:

  • Personal Protective Equipment (PPE): Before beginning, ensure you are wearing appropriate PPE, including a lab coat, safety glasses, and chemical-resistant nitrile gloves.[1]

  • Chemical Inactivation: In a designated chemical fume hood, treat the liquid peptide waste with a 10% bleach solution to achieve a final sodium hypochlorite (B82951) concentration of 0.5-1.0%.[2]

  • Contact Time: Allow the bleach solution to react with the peptide waste for a minimum of 30 minutes to ensure complete deactivation.

  • Neutralization: After inactivation, neutralize the pH of the solution to fall within a range of 6.0 to 8.0. This can be done by adding a suitable neutralizing agent (e.g., sodium bisulfite for bleach).

  • Collection: Transfer the neutralized solution into a clearly labeled, leak-proof hazardous liquid waste container.[4]

  • Storage: Store the waste container in a designated and secure satellite accumulation area until it is collected by the institution's EHS department.

Protocol 2: Collection and Disposal of Solid this compound Waste

This protocol covers non-sharp solid materials contaminated with this compound.

Methodology:

  • PPE: Wear standard laboratory PPE, including a lab coat, safety glasses, and gloves.

  • Segregation: Collect all solid waste, such as contaminated pipette tips, microfuge tubes, and gloves, at the point of generation.[1]

  • Containerization: Place all solid waste directly into a designated, leak-proof hazardous waste container lined with a durable plastic bag. This container must be clearly labeled "Hazardous Chemical Waste" and list "this compound" as a contaminant.[2][3]

  • Sealing and Storage: When not in use, keep the container securely sealed. Store it in the designated satellite accumulation area.

  • Disposal: Once the container is full, arrange for its pickup and final disposal through your institution's EHS office.[1]

Logical Disposal Workflow

The following diagram illustrates the decision-making process for the safe disposal of laboratory waste, including materials contaminated with this compound.

G cluster_0 Waste Generation Point cluster_1 Waste Characterization cluster_2 Segregation & Containerization cluster_3 Final Disposal Pathway A Waste Generated (this compound Contaminated) B Is it a sharp? A->B C Is it liquid? B->C No D Place in Labeled Sharps Container B->D Yes E Place in Labeled Liquid Waste Container C->E Yes F Place in Labeled Solid Waste Container C->F No G Store in Secure Area D->G E->G F->G H Arrange Pickup with Institutional EHS G->H I Compliant Disposal (e.g., Incineration) H->I

Caption: Workflow for Segregation and Disposal of this compound Waste.

References

Essential Safety and Logistical Information for Handling ETD151

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document provides essential safety and logistical guidance for handling the research peptide ETD151 based on established best practices for laboratory safety and chemical handling. As a specific Material Safety Data Sheet (MSDS) for this compound is not publicly available, this guidance is derived from general protocols for handling research-grade peptides and potentially hazardous unknown compounds. It is imperative to supplement this information with a thorough risk assessment specific to your experimental context and to adhere to your institution's environmental health and safety (EHS) guidelines.

Personal Protective Equipment (PPE)

The use of appropriate Personal Protective Equipment (PPE) is the primary barrier against potential exposure to this compound. The following table summarizes the recommended PPE for handling this research compound.[1][2][3][4][5][6][7][8]

PPE Category Specification Purpose
Hand Protection Double gloving with chemical-resistant, powder-free nitrile gloves.To prevent skin contact and absorption. The outer glove should be changed immediately upon contamination.
Eye and Face Protection Safety goggles with side shields or a full-face shield.To protect against splashes, aerosols, and airborne particles.[5]
Body Protection A disposable, low-permeability lab coat with a solid front, long sleeves, and tight-fitting cuffs.To prevent contamination of personal clothing and skin.[4]
Respiratory Protection An N95 respirator or higher, particularly when handling the lyophilized powder or when there is a risk of aerosol generation.To prevent inhalation of the agent.

Operational Plan for Safe Handling

A systematic approach to handling this compound is crucial to minimize risk and ensure the integrity of the research. The following step-by-step operational plan should be followed.

1. Pre-Experiment Preparation:

  • Designated Work Area: All work with this compound should be conducted in a designated and clearly labeled area, such as a chemical fume hood or a biosafety cabinet, to contain any potential spills or aerosols.[3]

  • Gather Materials: Ensure all necessary PPE, handling equipment (e.g., calibrated pipettes, sterile vials), and waste disposal containers are readily available before starting work.

  • Review Protocols: Thoroughly review the experimental protocol and this safety guidance. Ensure you are familiar with the location and operation of emergency equipment, such as safety showers and eyewash stations.[9]

2. Handling the Compound:

  • Lyophilized Powder: When handling the solid, lyophilized form of this compound, work within a chemical fume hood to avoid inhaling dust particles. Allow the container to reach room temperature before opening to prevent condensation.[10]

  • Reconstitution: When reconstituting the peptide, use the appropriate sterile buffer or solvent as specified in your experimental protocol.[1] Add the solvent slowly and carefully to avoid frothing or aerosol generation.

  • Labeling: All containers holding this compound, whether in solid or solution form, must be clearly labeled with the compound name, concentration, date of preparation, and a hazard warning.[11][12]

3. During the Experiment:

  • Dedicated Equipment: Use dedicated and clearly labeled equipment for all work with this compound to prevent cross-contamination.[13]

  • Spill Management: In the event of a small spill, immediately decontaminate the area using an appropriate disinfectant or chemical inactivating agent, following your institution's guidelines. For larger spills, evacuate the area and follow your institution's emergency procedures.

  • Avoid Contamination: Do not eat, drink, or apply cosmetics in the laboratory.[9] Remove PPE before leaving the designated work area.

4. Post-Experiment Procedures:

  • Decontamination: Thoroughly decontaminate all work surfaces and equipment after use.

  • Waste Disposal: Dispose of all waste materials according to the disposal plan outlined below.

  • Storage: Store unused this compound in a tightly sealed container at the recommended temperature (typically -20°C or colder for long-term storage of lyophilized peptides) and protected from light.[1][10]

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure a safe laboratory environment. All this compound waste should be treated as hazardous chemical waste.[11][13][14]

Waste Type Disposal Procedure
Contaminated Labware (e.g., pipette tips, tubes, vials)Place in a designated, leak-proof, and clearly labeled hazardous waste container. Do not dispose of in regular trash.[13]
Contaminated PPE (e.g., gloves, lab coat)Bag all used PPE in a designated hazardous waste bag for incineration.
Liquid Waste (e.g., unused solutions, reaction mixtures)Collect in a clearly labeled, sealed, and chemical-resistant waste container. Do not pour down the drain.[1][15] The container should be labeled as "Hazardous Waste" with the name "this compound".
Unused Lyophilized Powder Treat as hazardous chemical waste and dispose of in a labeled, sealed container according to institutional guidelines.

This compound Handling Workflow

ETD151_Handling_Workflow This compound Handling Workflow cluster_prep Preparation cluster_handling Handling and Use cluster_disposal Disposal prep1 Review Safety Protocols and Experimental Plan prep2 Don Personal Protective Equipment (PPE) prep1->prep2 prep3 Prepare Designated Work Area (e.g., Fume Hood) prep2->prep3 prep4 Gather and Label All Necessary Materials prep3->prep4 handle1 Retrieve this compound from Storage prep4->handle1 handle2 Reconstitute Lyophilized Powder (if applicable) handle1->handle2 handle3 Perform Experiment with this compound handle2->handle3 handle4 Store Unused this compound Properly handle3->handle4 disp1 Segregate Waste: Liquid, Solid (PPE, Labware) handle3->disp1 disp3 Decontaminate Work Surfaces and Equipment handle4->disp3 disp2 Place in Labeled Hazardous Waste Containers disp1->disp2 disp4 Arrange for Hazardous Waste Pickup disp2->disp4 disp3->disp4

Caption: Workflow for the safe handling of this compound from preparation to disposal.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.